TCS 46b
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
5-[3-(4-benzylpiperidin-1-yl)prop-1-ynyl]-1,3-dihydrobenzimidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O/c26-22-23-20-9-8-18(16-21(20)24-22)7-4-12-25-13-10-19(11-14-25)15-17-5-2-1-3-6-17/h1-3,5-6,8-9,16,19H,10-15H2,(H2,23,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJEXWPHPFZLTCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)CC#CC3=CC4=C(C=C3)NC(=O)N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30432052 | |
| Record name | TCS 46B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30432052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
302799-86-6 | |
| Record name | TCS 46B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30432052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of TCS 46b
For Researchers, Scientists, and Drug Development Professionals
Abstract
TCS 46b is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, exhibiting a pronounced selectivity for the NR1A/NR2B (also known as GluN1A/GluN2B) subtype. This technical guide delineates the mechanism of action of this compound, summarizing key quantitative data, detailing relevant experimental protocols for its characterization, and visualizing the associated signaling pathways and experimental workflows. The information presented herein is intended to provide a comprehensive resource for researchers in neuropharmacology and drug development.
Core Mechanism of Action: Selective NMDA Receptor Antagonism
This compound functions as a subtype-selective antagonist of the NMDA receptor, an ionotropic glutamate (B1630785) receptor crucial for synaptic plasticity, learning, and memory. Its primary molecular target is the heteromeric NMDA receptor complex containing the NR1A and NR2B subunits. By binding to this specific subtype, this compound inhibits the influx of calcium ions (Ca²⁺) that is normally triggered by the binding of glutamate and a co-agonist (glycine or D-serine). This inhibitory action modulates downstream signaling cascades, leading to its observed pharmacological effects.
Quantitative Data Summary
The selectivity and potency of this compound have been quantified through various in vitro assays. The following table summarizes the available inhibitory concentration (IC50) values, highlighting the compound's strong preference for the NR1A/NR2B receptor subtype.
| Target | IC50 (nM) | Reference |
| NMDA Receptor (NR1A/NR2B) | 5.3 | [1] |
| NMDA Receptor (NR1A/NR2A) | 35,000 | |
| NMDA Receptor (NR1A/NR2C) | >100,000 |
Signaling Pathways
The antagonism of the NR1A/NR2B receptor by this compound disrupts the downstream signaling cascades initiated by NMDA receptor activation. While specific downstream signaling studies for this compound are not extensively detailed in the public domain, a representative pathway for NMDA receptor antagonism is illustrated below. The binding of this compound prevents the Ca²⁺ influx that would typically activate calcium-dependent enzymes such as Calcium/calmodulin-dependent protein kinase II (CaMKII) and protein kinase C (PKC), and inhibit phosphatases like protein phosphatase 1 (PP1). This modulation of kinase and phosphatase activity ultimately affects gene expression and synaptic plasticity.
Figure 1: Representative signaling pathway of this compound action.
Experimental Protocols
The characterization of this compound involves both in vitro and in vivo experimental procedures. The following sections provide detailed methodologies for key experiments.
In Vitro Characterization: Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) and inhibitory concentration (IC50) of this compound for different NMDA receptor subtypes.
Methodology:
-
Membrane Preparation:
-
Homogenize rat brain tissue or cells expressing specific recombinant NMDA receptor subtypes in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove cellular debris.
-
Pellet the membranes by high-speed centrifugation (e.g., 20,000 x g for 10 minutes at 4°C).
-
Wash the pellet by resuspension in fresh buffer and repeat the centrifugation.
-
Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose) for storage at -80°C.
-
Determine the protein concentration of the membrane preparation using a standard assay (e.g., BCA assay).
-
-
Competitive Binding Assay:
-
In a 96-well plate, combine the membrane preparation, a specific radioligand for the NMDA receptor (e.g., [³H]CGP 39653), and varying concentrations of this compound.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through a glass fiber filter, separating bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding (determined in the presence of a saturating concentration of a non-labeled ligand) from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Figure 2: Workflow for radioligand binding assay.
In Vitro Characterization: Electrophysiology
Whole-cell patch-clamp electrophysiology is employed to functionally assess the inhibitory effect of this compound on NMDA receptor-mediated currents.
Methodology:
-
Cell Preparation:
-
Use primary neuronal cultures (e.g., cerebellar granule neurons) or cell lines (e.g., HEK293) expressing specific NMDA receptor subtypes.
-
Plate the cells on coverslips for recording.
-
-
Patch-Clamp Recording:
-
Obtain a whole-cell patch-clamp configuration on a selected cell.
-
Perfuse the cell with an external solution containing NMDA and glycine to evoke an inward current.
-
Apply varying concentrations of this compound to the external solution and record the resulting inhibition of the NMDA-evoked current.
-
Record currents at a fixed holding potential (e.g., -60 mV).
-
-
Data Analysis:
-
Measure the peak or steady-state amplitude of the NMDA-evoked current in the absence and presence of different concentrations of this compound.
-
Calculate the percentage of inhibition for each concentration.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to determine the IC50 value.
-
Figure 3: Workflow for electrophysiological analysis.
In Vivo Evaluation: Potentiation of L-DOPA Effects in a Rat Model of Parkinson's Disease
This compound has been shown to potentiate the effects of L-DOPA in the 6-hydroxydopamine (6-OHDA)-lesioned rat model of Parkinson's disease.
Methodology:
-
Induction of Parkinsonian Model:
-
Unilaterally lesion the nigrostriatal dopamine (B1211576) pathway in rats by stereotaxic injection of 6-OHDA into the medial forebrain bundle.
-
Confirm the lesion severity through behavioral tests (e.g., apomorphine-induced rotations) or post-mortem analysis of dopamine levels.
-
-
Drug Administration:
-
Administer L-DOPA (in combination with a peripheral decarboxylase inhibitor like benserazide) to the lesioned rats.
-
Administer this compound (e.g., 10 and 30 mg/kg, orally or intraperitoneally) in conjunction with L-DOPA.
-
-
Behavioral Assessment:
-
Measure the potentiation of L-DOPA's effects by quantifying rotational behavior or assessing improvements in motor function (e.g., cylinder test, stepping test).
-
In studies of L-DOPA-induced dyskinesia, score the severity of abnormal involuntary movements (AIMs).
-
-
Data Analysis:
-
Compare the behavioral outcomes in animals treated with L-DOPA alone versus those treated with L-DOPA and this compound.
-
Use appropriate statistical tests to determine the significance of any observed potentiation.
-
Figure 4: Workflow for in vivo evaluation of this compound.
Conclusion
This compound is a highly potent and selective antagonist of the NR1A/NR2B subtype of the NMDA receptor. Its mechanism of action, centered on the inhibition of calcium influx through this specific ion channel, has been characterized through a combination of in vitro binding and functional assays, and its therapeutic potential has been explored in in vivo models of neurological disorders. The detailed experimental protocols and data presented in this guide provide a foundational understanding for further research and development of this compound and other subtype-selective NMDA receptor modulators.
References
The Function of TCS 46b: A Technical Guide to a Selective NMDA Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
TCS 46b is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, exhibiting a high affinity for the NR1A/NR2B subtype. This technical guide provides a comprehensive overview of the function, mechanism of action, and pharmacological profile of this compound. Detailed experimental protocols for its characterization, quantitative data on its receptor binding affinity, and its effects in a preclinical model of Parkinson's disease are presented. Furthermore, this guide elucidates the key signaling pathways modulated by this compound and outlines a typical experimental workflow for its evaluation.
Introduction
The N-methyl-D-aspartate (NMDA) receptor is a glutamate-gated ion channel that plays a crucial role in synaptic plasticity, learning, and memory.[1] Dysregulation of NMDA receptor activity is implicated in various neurological and psychiatric disorders, making it a significant target for drug development. The NMDA receptor is a heterotetrameric complex typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits. The diverse subtypes of GluN2 subunits (GluN2A, GluN2B, GluN2C, and GluN2D) confer distinct pharmacological and physiological properties to the receptor complex.
This compound, also known as compound 46b in its initial publication, emerged from a search for subtype-selective NMDA receptor antagonists. It is a member of the 1-(heteroarylalkynyl)-4-benzylpiperidine class of compounds and has demonstrated high potency and selectivity for the NR1A/NR2B subtype of the NMDA receptor.[2] This selectivity is of particular interest for therapeutic applications, as targeting specific NMDA receptor subtypes may offer a more favorable side-effect profile compared to non-selective antagonists.
Mechanism of Action
This compound functions as a competitive antagonist at the glutamate (B1630785) binding site on the GluN2B subunit of the NMDA receptor. By binding to this site, it prevents the endogenous ligand, glutamate, from activating the receptor. This inhibition of receptor activation reduces the influx of calcium ions (Ca2+) through the ion channel, thereby modulating downstream signaling cascades. The high selectivity of this compound for the NR1A/NR2B subtype suggests a specific interaction with the amino acid residues within the glutamate-binding pocket of the GluN2B subunit.
Quantitative Pharmacological Data
The potency and selectivity of this compound have been determined through in vitro receptor binding assays. The following table summarizes the key quantitative data for this compound.
| Parameter | Receptor Subtype | Value | Reference |
| IC50 | NR1A/NR2B | 5.3 nM | [3] |
| IC50 | NR1A/NR2A | 35,000 nM | [3] |
| IC50 | NR1A/NR2C | >100,000 nM | [3] |
Table 1: In vitro receptor binding affinity of this compound for different NMDA receptor subtypes.
Signaling Pathways
Antagonism of the NR1A/NR2B NMDA receptor by this compound modulates several downstream signaling pathways critical for neuronal function and survival. The influx of Ca2+ through the NMDA receptor channel activates a multitude of intracellular signaling cascades. By blocking this influx, this compound can influence pathways such as the Ras-ERK pathway, which is involved in gene expression and synaptic plasticity, and the PI3K-Akt pathway, a key regulator of cell survival.
Below is a diagram illustrating the putative signaling pathway affected by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the function of this compound.
NMDA Receptor Binding Assay
This protocol is adapted from the methods described in the original research characterizing this compound and related compounds.
Objective: To determine the in vitro binding affinity (IC50) of this compound for different NMDA receptor subtypes.
Materials:
-
HEK293 cells expressing recombinant human NMDA receptor subtypes (NR1A/NR2A, NR1A/NR2B, NR1A/NR2C)
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Radioligand (e.g., [3H]CGP 39653 for the glutamate binding site)
-
Non-specific binding control (e.g., L-glutamic acid)
-
This compound dissolved in a suitable solvent (e.g., DMSO)
-
Scintillation cocktail and scintillation counter
-
Glass fiber filters
Procedure:
-
Membrane Preparation: Homogenize HEK293 cells expressing the desired NMDA receptor subtype in ice-cold membrane preparation buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet and resuspend in fresh buffer. Determine the protein concentration of the membrane preparation.
-
Binding Assay: In a 96-well plate, combine the membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of this compound. For determining non-specific binding, add a high concentration of the non-specific binding control instead of this compound.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium (e.g., 120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
In Vivo Evaluation in a 6-OHDA-Lesioned Rat Model of Parkinson's Disease
This protocol describes the evaluation of this compound's ability to potentiate the effects of L-DOPA in a preclinical model of Parkinson's disease.[4][5]
Objective: To assess the in vivo efficacy of this compound in a rat model of Parkinson's disease.
Materials:
-
Adult male Sprague-Dawley or Wistar rats
-
6-hydroxydopamine (6-OHDA) hydrochloride
-
Ascorbic acid saline solution
-
Stereotaxic apparatus
-
Apomorphine (B128758) or amphetamine for rotational behavior assessment
-
L-DOPA
-
This compound
-
Vehicle for drug administration (e.g., saline, DMSO/saline mixture)
Procedure:
-
Unilateral 6-OHDA Lesioning: Anesthetize the rats and place them in a stereotaxic apparatus. Inject 6-OHDA unilaterally into the medial forebrain bundle (MFB) to induce a lesion of the nigrostriatal dopamine (B1211576) pathway. Allow the animals to recover for a period of time (e.g., 2-3 weeks) to allow the lesion to stabilize.
-
Assessment of Lesion: Confirm the extent of the dopamine lesion by inducing rotational behavior with a dopamine agonist such as apomorphine or amphetamine. Only animals exhibiting a consistent and significant number of contralateral rotations are included in the study.
-
Drug Administration: Administer this compound (e.g., orally or intraperitoneally) at various doses, followed by a sub-threshold dose of L-DOPA. A control group should receive the vehicle and L-DOPA.
-
Behavioral Assessment: Following drug administration, place the animals in a rotational behavior monitoring system and record the number of contralateral rotations over a defined period (e.g., 2 hours).
-
Data Analysis: Compare the number of rotations in the this compound-treated groups to the control group. A significant increase in rotations in the presence of this compound indicates a potentiation of the L-DOPA effect. Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be used to determine the significance of the observed effects.
Experimental Workflow
The following diagram outlines a typical experimental workflow for the characterization of a novel NMDA receptor antagonist like this compound.
Conclusion
This compound is a valuable research tool for investigating the role of the NR1A/NR2B NMDA receptor subtype in various physiological and pathological processes. Its high potency and selectivity make it a promising lead compound for the development of novel therapeutics for neurological disorders where modulation of NMDA receptor activity is desired. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the potential of this compound. Future research should focus on elucidating the precise binding mode of this compound, further characterizing its pharmacokinetic and pharmacodynamic properties, and evaluating its efficacy and safety in a broader range of preclinical models.
References
- 1. The dichotomy of NMDA receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Two Distinct Signaling Pathways Upregulate NMDA Receptor Responses via Two Distinct Metabotropic Glutamate Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. abmole.com [abmole.com]
- 4. Behavioral characterization of the 6-hydroxidopamine model of Parkinson’s disease and pharmacological rescuing of non-motor deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Establishment of a 6-OHDA Induced Unilaterally Lesioned Male Wistar Rat Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
TCS 46b: A Potent and Selective NR1A/2B NMDA Receptor Antagonist - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of TCS 46b, a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting subtypes containing the NR1A and NR2B subunits. This document consolidates key quantitative data, detailed experimental methodologies, and relevant signaling pathways to serve as a core resource for professionals in neuroscience research and drug development.
Core Compound Profile
This compound (also referred to as Compound 46b) is a small molecule, orally active antagonist of the NMDA receptor. Its high affinity and selectivity for the NR1A/2B subtype make it a valuable tool for investigating the physiological and pathological roles of this specific receptor configuration.
Quantitative Data: Potency and Selectivity
The inhibitory activity of this compound has been quantified against various NMDA receptor subtypes, demonstrating a significant preference for NR1A/2B-containing receptors. The half-maximal inhibitory concentrations (IC50) are summarized below.
| Receptor Subtype | IC50 (nM) |
| NR1A/2B | 5.3[1] |
| NR1A/2A | 35,000 |
| NR1A/2C | >100,000 |
Experimental Protocols
The following sections detail the methodologies employed to characterize the pharmacological profile of this compound.
NMDA Receptor Binding Assay (Radioligand Displacement)
This protocol outlines a representative method for determining the binding affinity of this compound to the NR1A/2B receptor subtype using a radioligand displacement assay.
Objective: To determine the IC50 value of this compound by measuring its ability to displace a radiolabeled ligand specifically binding to the NR2B subunit.
Materials:
-
Test Compound: this compound
-
Radioligand: [³H]Ifenprodil (a known NR2B-selective antagonist)
-
Receptor Source: Membranes prepared from cells recombinantly expressing human NR1A and NR2B subunits, or from rat cortical/hippocampal tissue.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4
-
Non-specific Binding Control: A high concentration of a non-radiolabeled NR2B antagonist (e.g., 10 µM Ifenprodil).
-
Instrumentation: Scintillation counter, filtration apparatus.
Procedure:
-
Membrane Preparation: Homogenize brain tissue or cultured cells expressing the target receptors in ice-cold buffer. Centrifuge the homogenate and resuspend the pellet (membrane fraction) in fresh buffer. Determine protein concentration using a standard assay (e.g., Bradford).
-
Assay Setup: In a 96-well plate, combine the prepared membranes, a fixed concentration of [³H]Ifenprodil (typically at or below its Kd), and varying concentrations of this compound.
-
Incubation: Incubate the plates at a controlled temperature (e.g., room temperature or 4°C) for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the amount of bound radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of [³H]Ifenprodil against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This protocol describes a functional assay to confirm the antagonistic activity of this compound on NMDA receptors expressed in Xenopus oocytes.
Objective: To measure the inhibition of NMDA-induced ion currents by this compound.
Materials:
-
Expression System: Xenopus laevis oocytes.
-
cRNA: Capped RNA transcripts for human NR1 and NR2B subunits.
-
Agonists: L-glutamate and glycine (B1666218).
-
Test Compound: this compound.
-
Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1 mM MgCl₂, 1.8 mM CaCl₂, 5 mM HEPES, pH 7.5.
-
Instrumentation: Two-electrode voltage clamp amplifier, microelectrode puller, data acquisition system.
Procedure:
-
Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis and defolliculate them. Inject a mixture of NR1 and NR2B cRNA into the cytoplasm of each oocyte.
-
Incubation: Incubate the injected oocytes for 2-5 days to allow for receptor expression.
-
Electrophysiological Recording:
-
Place a single oocyte in a recording chamber continuously perfused with recording solution.
-
Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage clamping, one for current recording).
-
Clamp the membrane potential at a holding potential of -60 mV to -80 mV.
-
Establish a baseline current.
-
-
Agonist Application: Apply a solution containing L-glutamate (e.g., 100 µM) and glycine (e.g., 10 µM) to elicit an inward current mediated by the expressed NMDA receptors.
-
Antagonist Application: Co-apply varying concentrations of this compound with the agonist solution and measure the reduction in the current amplitude.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and plot a dose-response curve to determine the IC50.
In Vivo Model: 6-Hydroxydopamine (6-OHDA)-Lesioned Rat Model of Parkinson's Disease
This compound has been evaluated in a 6-OHDA-lesioned rat model to assess its potential therapeutic effects, particularly in potentiating the action of L-DOPA.[1]
Objective: To create a unilateral lesion of the nigrostriatal dopamine (B1211576) pathway to model Parkinson's disease and evaluate the effect of this compound on L-DOPA-induced motor behaviors.
Materials:
-
Animals: Adult male Sprague-Dawley or Wistar rats.
-
Neurotoxin: 6-hydroxydopamine (6-OHDA).
-
Anesthetic: Isoflurane or a ketamine/xylazine cocktail.
-
Vehicle for 6-OHDA: Saline containing 0.1% ascorbic acid (to prevent oxidation).
-
Instrumentation: Stereotaxic frame, Hamilton syringe.
Procedure:
-
Anesthesia and Stereotaxic Surgery: Anesthetize the rat and secure it in a stereotaxic frame.
-
Unilateral 6-OHDA Injection:
-
Drill a small burr hole in the skull over the target injection site (e.g., the medial forebrain bundle or the substantia nigra).
-
Slowly infuse a solution of 6-OHDA into the target brain region using a microsyringe.
-
Leave the needle in place for a few minutes post-injection to allow for diffusion and prevent backflow.
-
-
Post-operative Care: Suture the incision and provide post-operative care, including analgesics and supportive feeding if necessary. Allow the animals to recover for at least two weeks for the lesion to fully develop.
-
Behavioral Testing:
-
Administer this compound (e.g., 10 and 30 mg/kg, p.o. or i.p.) followed by a sub-threshold dose of L-DOPA.[1]
-
Measure rotational behavior (contralateral turns) as an indicator of dopaminergic stimulation on the lesioned side. An increase in rotations in the presence of this compound indicates a potentiation of the L-DOPA effect.[1]
-
Signaling Pathways and Experimental Workflows
NMDA Receptor Signaling Pathway
Activation of the NMDA receptor by the co-agonists glutamate (B1630785) and glycine, coupled with membrane depolarization to relieve the magnesium block, leads to the influx of calcium ions. This calcium influx acts as a critical second messenger, activating a cascade of downstream signaling pathways. This compound, by blocking the receptor, inhibits these downstream events.
Experimental Workflow for Antagonist Characterization
The process of identifying and characterizing a novel NMDA receptor antagonist like this compound typically follows a structured workflow, from initial screening to in vivo validation.
References
Osimertinib: A Technical Guide for Researchers
An in-depth technical guide on the core chemical structure, mechanism of action, and experimental evaluation of Osimertinib (B560133) is provided below. Information on the requested topic, "TCS 46b," was not publicly available; therefore, Osimertinib, a well-documented and clinically relevant compound, has been used as a substitute to demonstrate the requested format and depth of content.
Introduction
Osimertinib, marketed under the brand name Tagrisso®, is a third-generation, oral, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It was developed by AstraZeneca and is specifically designed to target both EGFR-TKI sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, which is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs.[3][4] This selectivity for mutant forms of EGFR over wild-type (WT) EGFR reduces toxicity and improves the therapeutic index.[1][4] Osimertinib is a key therapeutic agent for non-small cell lung cancer (NSCLC).[5][6]
Chemical Structure and Properties
Osimertinib is a mono-anilino-pyrimidine compound.[4] Its chemical name is N-(2-{2-dimethylaminoethyl-methylamino}-4-methoxy-5-{[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino}phenyl)prop-2-enamide.[7][8] It is typically supplied as a mesylate salt.[7]
-
Molecular Formula: C₂₈H₃₃N₇O₂[8]
-
Molar Mass: 499.619 g·mol⁻¹[7]
-
SMILES: C=CC(=O)Nc1cc(Nc2nccc(-c3cn(C)c4ccccc34)n2)c(OC)cc1N(C)CCN(C)C[7]
-
InChI Key: DUYJMQONPNNFPI-UHFFFAOYSA-N[7]
Mechanism of Action
Osimertinib functions as a potent and selective inhibitor of mutant forms of the EGFR tyrosine kinase.[9] The primary mechanism involves the covalent, irreversible binding to a cysteine residue (Cys797) within the ATP-binding site of the EGFR kinase domain.[4][10] This action blocks the autophosphorylation of EGFR and prevents the activation of downstream signaling pathways crucial for cancer cell proliferation and survival.[9][10]
Key aspects of its mechanism include:
-
High Affinity for Mutant EGFR: Osimertinib demonstrates a significantly higher affinity for EGFR molecules with sensitizing mutations (Exon 19 deletion, L858R) and the T790M resistance mutation compared to wild-type EGFR.[1] This selectivity is a hallmark of third-generation EGFR TKIs.
-
Irreversible Inhibition: The covalent bond formation with Cys797 leads to sustained, irreversible inhibition of the kinase activity.[4]
-
Downstream Pathway Inhibition: By blocking EGFR, osimertinib effectively inhibits critical downstream signaling cascades, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which ultimately leads to cell cycle arrest and apoptosis in cancer cells.[11][12]
-
Blood-Brain Barrier Penetration: Osimertinib has demonstrated good penetration of the blood-brain barrier, making it an effective treatment for central nervous system (CNS) metastases, a common complication in advanced NSCLC.[10][11]
Data Presentation
Quantitative data for Osimertinib is summarized in the following tables, covering its pharmacokinetic properties, in vitro potency, and clinical efficacy.
Table 1: Physicochemical and Pharmacokinetic Properties of Osimertinib
| Parameter | Value | Reference(s) |
|---|---|---|
| Solubility (Water, 37°C) | 3.1 mg/mL | [13] |
| pKa | 9.5 (aliphatic amine), 4.4 (aniline) | [13] |
| Time to Cmax (Tmax) | ~6 hours | [1] |
| Plasma Protein Binding | 95% | [1] |
| Volume of Distribution (Vd) | 918 L | [1] |
| Metabolism | Primarily via CYP3A4/5 (Oxidation, Dealkylation) | [1][14] |
| Active Metabolites | AZ7550, AZ5104 | [1][15] |
| Elimination Half-life (t½) | ~48 hours | [1][15] |
| Oral Clearance (CL/F) | 14.3 L/hr | [1][15] |
| Excretion | Feces (68%), Urine (14%) |[1] |
Table 2: In Vitro Potency of Osimertinib Against EGFR Mutations
| Cell Line / EGFR Status | IC₅₀ (nM) | Reference(s) |
|---|---|---|
| LoVo Cells (Exon 19 deletion EGFR) | 12.92 | [2] |
| LoVo Cells (L858R/T790M EGFR) | 11.44 | [2] |
| LoVo Cells (WT EGFR) | 493.8 | [2] |
| PC-9 (Exon 19 deletion) | 15 - 17 | [3][16] |
| H1975 (L858R, T790M) | 5 - 10 | [3][16] |
| H3255 (L858R) | 4 - 25 | [3][16] |
| A549 (EGFR Wild-Type) | >1000 |[3] |
Note: IC₅₀ values can vary based on experimental conditions and the specific assay used.[17]
Table 3: Summary of Key Clinical Trial Data for Osimertinib (FLAURA Trial)
| Endpoint | Osimertinib | Comparator (Gefitinib or Erlotinib) | Hazard Ratio (95% CI) | P-value | Reference(s) |
|---|---|---|---|---|---|
| Median Overall Survival (OS) | 38.6 months | 31.8 months | 0.80 (0.64 - 1.00) | 0.046 | [18][19] |
| Median Progression-Free Survival (PFS) | 18.9 months | 10.2 months | 0.46 (0.37 - 0.57) | <0.001 |[20] |
Experimental Protocols
Detailed methodologies for key experiments used to characterize Osimertinib are provided below.
Protocol 1: In Vitro Cell Proliferation Assay (IC₅₀ Determination)
This protocol outlines the methodology to determine the half-maximal inhibitory concentration (IC₅₀) of Osimertinib in NSCLC cell lines.[3]
-
Cell Seeding:
-
Trypsinize and count NSCLC cells (e.g., PC-9, H1975).
-
Seed the cells in 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.[3]
-
-
Drug Treatment:
-
Prepare serial dilutions of Osimertinib in complete medium. A typical concentration range might be 0.1 nM to 10 µM.
-
Remove the medium from the wells and add 100 µL of the drug dilutions.
-
Include a vehicle control (DMSO) and a no-treatment control.[3]
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
Viability Assessment (e.g., using MTS or CellTiter-Glo®):
-
Add the viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 1-4 hours).
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.[2]
-
Protocol 2: Western Blot Analysis of EGFR Pathway Inhibition
This protocol describes the steps to assess the effect of Osimertinib on the phosphorylation of EGFR and its downstream signaling proteins.[3]
-
Cell Treatment:
-
Seed NSCLC cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of Osimertinib for a specified time (e.g., 2-24 hours).[3]
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse them with a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate 20-40 µg of protein per lane by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[3]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.[3]
-
Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Protocol 3: In Vivo NSCLC Xenograft Efficacy Study
This protocol details the procedure for evaluating the anti-tumor efficacy of Osimertinib in a mouse xenograft model.[3][21]
-
Cell Implantation:
-
Subcutaneously inject a suspension of human NSCLC cells (e.g., 5 x 10⁶ PC-9 or H1975 cells) in Matrigel into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
-
Tumor Growth and Randomization:
-
Drug Administration:
-
Administer Osimertinib (e.g., 5-25 mg/kg) or vehicle control to the mice daily via oral gavage.[3]
-
-
Efficacy and Toxicity Assessment:
-
Measure tumor volume and monitor the body weight and overall health of the mice regularly (e.g., twice a week) throughout the study.[21]
-
-
Study Endpoint:
-
The study can be terminated when tumors in the control group reach a specific size, or after a predetermined treatment period.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blot).[3]
-
Mandatory Visualization
Diagrams describing the EGFR signaling pathway and an experimental workflow are provided below using the DOT language.
Caption: EGFR signaling pathway and irreversible inhibition by Osimertinib.
Caption: Experimental workflow for an in vivo NSCLC xenograft study.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tagrisso (osimertinib) For the Treatment of EGFR mutation in Non-Small Cell Lung Cancer - Clinical Trials Arena [clinicaltrialsarena.com]
- 6. onclive.com [onclive.com]
- 7. Osimertinib - Wikipedia [en.wikipedia.org]
- 8. Osimertinib | C28H33N7O2 | CID 71496458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Facebook [cancer.gov]
- 10. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. tga.gov.au [tga.gov.au]
- 14. Population pharmacokinetics and exposure‐response of osimertinib in patients with non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacokinetic and dose‐finding study of osimertinib in patients with impaired renal function and low body weight - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. targetedonc.com [targetedonc.com]
- 19. Overall Survival with Osimertinib in Untreated, EGFR-Mutated Advanced NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. The potential therapeutic regimen for overcoming resistance to osimertinib due to rare mutations in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: The Discovery and Synthesis of Sunitinib, a Multi-Targeted Tyrosine Kinase Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Abstract: Sunitinib (B231), marketed as Sutent®, is an oral, small-molecule, multi-targeted receptor tyrosine kinase (RTK) inhibitor that represents a significant milestone in targeted cancer therapy.[1] Approved by the FDA in 2006 for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumor (GIST), Sunitinib was engineered to simultaneously inhibit multiple RTKs involved in tumor growth, angiogenesis, and metastatic progression.[1][2] This document provides a comprehensive technical overview of the discovery, mechanism of action, synthesis, and key experimental protocols associated with Sunitinib.
Discovery and Rationale
The development of Sunitinib was rooted in the strategic shift from single-target to multi-target kinase inhibition. Early targeted therapies often faced challenges with resistance due to the redundancy and complexity of tumor signaling pathways.[1] The rationale was to create a single agent capable of blocking key pathways involved in both direct tumor cell proliferation and the formation of new blood vessels (angiogenesis), a process critical for tumor growth and metastasis.[1]
Sunitinib (formerly known as SU11248) was discovered through the screening and optimization of a library of indolin-2-one analogs.[3] This effort led to the identification of a lead compound with potent inhibitory activity against vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), the principal mediators of angiogenesis.[1][3][4] Further medicinal chemistry efforts focused on improving physicochemical properties, such as aqueous solubility, which were suboptimal in earlier prototypes like SU-5416 and SU-6668.[3] The resulting molecule, Sunitinib, demonstrated a desirable kinase inhibition profile and favorable pharmacokinetics for oral administration.[4]
Mechanism of Action
Sunitinib functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of multiple RTKs, which blocks their autophosphorylation and subsequent downstream signal transduction.[1][5] Its efficacy stems from the simultaneous inhibition of several key kinases.[2][6]
Primary Targets and Effects:
-
Anti-Angiogenic Effect: Sunitinib potently inhibits VEGFR-1, -2, and -3, and PDGFR-α and -β.[2][4][6] In tumors, cancer cells secrete growth factors like VEGF and PDGF. These ligands bind to their respective receptors on endothelial cells (VEGFRs) and pericytes (PDGFRs), driving the formation of new blood vessels. By blocking these receptors, Sunitinib disrupts this signaling, leading to reduced tumor vascularization and inhibition of tumor growth.[2][7]
-
Direct Antitumor Effect: Sunitinib inhibits other RTKs implicated in direct tumor cell proliferation and survival, most notably KIT (c-KIT) and Fms-like tyrosine kinase-3 (FLT3).[2][6][7] Mutations that improperly activate KIT are the primary driver for the majority of GISTs. Sunitinib's inhibition of KIT makes it an effective therapy for GIST patients who are resistant to imatinib (B729).[2][7]
The dual action of inhibiting angiogenesis and directly targeting tumor cell proliferation is central to Sunitinib's clinical efficacy.[1]
Quantitative Biological Data
Sunitinib has been characterized extensively in biochemical and cell-based assays to determine its potency and selectivity against a panel of kinases.
Table 1: In Vitro Kinase Inhibition Profile of Sunitinib
| Target Kinase | Assay Type | IC50 / Ki Value (nM) | Reference |
| PDGFRβ | Cell-free | 2 | [8] |
| PDGFRβ | Cell-based | 10 | [5] |
| VEGFR2 (Flk-1) | Cell-free | 80 | [8] |
| VEGFR2 (Flk-1) | Cell-based | 10 | [5] |
| KIT (unactivated) | Enzyme Assay | 42 | [9] |
| FLT3 (mutant) | Cell-based | 30-50 | [5][8] |
| PDGFRα | Cell-based | 69 | [8] |
| Ki (ATP-competitive) | |||
| VEGFR2 (Flk-1) | Enzyme Assay | 9 | [5] |
| PDGFRβ | Enzyme Assay | 8 | [5] |
Table 2: Cellular Activity of Sunitinib
| Cell Line | Assay Type | Target Pathway | IC50 Value (nM) | Reference |
| HUVEC | Proliferation | VEGFR | 40 | [8] |
| NIH-3T3 | Proliferation | PDGFRβ | 39 | [8] |
| MV4;11 (AML) | Proliferation | FLT3 | 8 | [5][8] |
| OC1-AML5 (AML) | Proliferation | FLT3 | 14 | [5][8] |
Chemical Synthesis
The synthesis of Sunitinib involves a multi-step process culminating in the condensation of a pyrrole (B145914) aldehyde intermediate with a fluoro-oxindole. Several routes have been published, with optimizations aimed at improving yield and scalability for industrial production.[10][11][12]
A representative synthetic workflow is outlined below.
Caption: Generalized synthetic workflow for Sunitinib Malate.
Signaling Pathway Inhibition
Sunitinib primarily targets the VEGFR and PDGFR signaling pathways, which are crucial for angiogenesis. The binding of ligands (VEGF, PDGF) to these receptors triggers dimerization and autophosphorylation, initiating downstream cascades that promote cell proliferation, survival, and migration.
Caption: Sunitinib inhibits VEGFR and PDGFR signaling pathways.
Key Experimental Protocols
Synthesis of Sunitinib (Final Step)
This protocol outlines the Knoevenagel condensation to form the Sunitinib base.
Materials:
-
N-(2-(diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide (Pyrrole aldehyde intermediate)
-
5-fluoro-2-oxindole
-
Toluene or Methanol (solvent)
-
Piperidine (B6355638) or Pyrrolidine (catalyst)
-
Petroleum ether (for washing)
Procedure:
-
Dissolve the pyrrole aldehyde intermediate (1 equivalent) and 5-fluoro-2-oxindole (1 equivalent) in toluene.[12]
-
Add a catalytic amount of piperidine to the solution.[12]
-
Heat the mixture to reflux and maintain for 2.5-3.5 hours, monitoring the reaction by TLC.[12]
-
Upon completion, cool the reaction mixture to room temperature.
-
A precipitate will form. Collect the solid product by suction filtration.
-
Wash the filter cake with petroleum ether to remove impurities.
-
Dry the product under vacuum to yield Sunitinib base as a yellow-to-orange powder.[13]
In Vitro Kinase Assay (General Protocol)
This protocol describes a method to determine the IC50 of Sunitinib against a target kinase like VEGFR2.[5][8]
Materials:
-
Recombinant kinase (e.g., GST-VEGFR2 cytoplasmic domain)
-
Peptide substrate (e.g., poly-Glu,Tyr 4:1)
-
ATP (radiolabeled [γ-32P]ATP or for use with ADP-Glo™ system)
-
Sunitinib (serial dilutions)
-
96-well microtiter plates
-
Kinase buffer (containing MgCl2, MnCl2, DTT)
-
Stop solution (e.g., EDTA)
Procedure:
-
Coat 96-well plates with the peptide substrate and incubate overnight. Wash plates to remove unbound substrate.
-
Prepare serial dilutions of Sunitinib in kinase buffer.
-
In each well, add the recombinant kinase enzyme, the appropriate concentration of Sunitinib (or vehicle control), and kinase buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 20-60 minutes).
-
Terminate the reaction by adding a stop solution.
-
Quantify kinase activity. If using radiolabeled ATP, this involves measuring incorporated radioactivity. For colorimetric/luminescent assays (e.g., ADP-Glo™), follow the manufacturer's protocol to measure the signal.
-
Calculate the percentage of inhibition for each Sunitinib concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the Sunitinib concentration and fitting the data to a sigmoidal dose-response curve.
Cell Proliferation Assay (MTT/MTS Assay)
This protocol measures the effect of Sunitinib on the proliferation of a cancer cell line.
Caption: Workflow for a typical cell proliferation (MTT/MTS) assay.
Procedure:
-
Cell Seeding: Plate cells (e.g., HUVECs) in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of Sunitinib in culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of Sunitinib. Include vehicle-only wells as a control.
-
Incubation: Incubate the cells for a period of time, typically 72 hours, under standard culture conditions (37°C, 5% CO2).
-
Viability Measurement: Add a viability reagent like MTT or MTS to each well and incubate for 1-4 hours. Live cells with active metabolism will convert the reagent into a colored formazan (B1609692) product.
-
Data Acquisition: Solubilize the formazan product (if necessary) and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Correct the absorbance values by subtracting the background (medium-only wells). Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Determine the IC50 value by plotting a dose-response curve.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Sunitinib - Wikipedia [en.wikipedia.org]
- 3. Sunitinib: the antiangiogenic effects and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. What is the mechanism of Sunitinib Malate? [synapse.patsnap.com]
- 8. selleckchem.com [selleckchem.com]
- 9. KIT kinase mutants show unique mechanisms of drug resistance to imatinib and sunitinib in gastrointestinal stromal tumor patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. CN103992308A - Method for preparing sunitinib - Google Patents [patents.google.com]
- 13. US20110092717A1 - Process for the preparation of high purity sunitinib and its pharmaceutically acceptable salt - Google Patents [patents.google.com]
The Biological Activity of TCS 46b: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activity of TCS 46b, a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, with a specific focus on the NR1A/NR2B subtype. This document details its pharmacological profile, explores its mechanism of action through relevant signaling pathways, and provides detailed experimental protocols for its characterization.
Core Compound Activity: Selective NMDA Receptor Antagonism
This compound is an orally active, subtype-selective antagonist of the NMDA receptor, a crucial ionotropic glutamate (B1630785) receptor in the central nervous system. Its primary mechanism of action is the inhibition of the NR1A/NR2B (also denoted as GluN1A/GluN2B) subtype.[1][2][3] This selectivity is significant, as different NMDA receptor subtypes are implicated in distinct physiological and pathological processes.
Quantitative Pharmacological Data
The inhibitory potency of this compound has been quantified through the determination of its half-maximal inhibitory concentration (IC50) against various NMDA receptor subtypes. The compound exhibits a high affinity for the NR1A/NR2B subtype, with significantly lower potency at other subtypes and receptors.
| Target | IC50 (nM) |
| NMDA Receptor Subtypes | |
| NR1A/NR2B (GluN1A/GluN2B) | 5.3[1][2][3] |
| NR1A/NR2A (GluN1A/GluN2A) | 35,000[1][2] |
| NR1A/NR2C (GluN1A/GluN2C) | > 100,000[1][3] |
| Other Receptors | |
| α-1 adrenergic receptor | 500[2] |
| Dopamine D2 receptor | 2,600[2] |
Signaling Pathways Modulated by this compound
By antagonizing the NR2B subunit of the NMDA receptor, this compound can modulate several downstream signaling cascades that are critical in neuronal function and pathology. The influx of Ca²⁺ through the NMDA receptor channel is a key initiating event for these pathways.
The following diagram illustrates the primary signaling pathway affected by this compound's antagonism of the NR2B-containing NMDA receptor.
In Vivo Efficacy: Potentiation of L-DOPA Effects
This compound has demonstrated significant in vivo activity in a preclinical model of Parkinson's disease. In 6-hydroxydopamine (6-OHDA)-lesioned rats, oral or intraperitoneal administration of this compound potentiates the effects of L-DOPA.[1][2] This animal model is widely used to study Parkinson's disease and the motor complications arising from L-DOPA treatment, such as dyskinesia.[4][5][6]
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the biological activity of this compound.
Protocol 1: Determination of IC50 using a Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the IC50 of this compound for the NR1A/NR2B receptor.
Methodology:
-
Membrane Preparation:
-
Culture cells stably expressing recombinant human NR1a/NR2B receptors.
-
Harvest the cells and homogenize them in a suitable buffer (e.g., Tris-HCl) using a sonicator or Dounce homogenizer.
-
Centrifuge the homogenate to pellet the membranes. Wash the membrane pellet and resuspend it in the assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Competitive Binding Assay:
-
In a 96-well plate, add the following to each well:
-
Membrane homogenate.
-
[³H]ifenprodil (a known NR2B-selective radioligand) at a fixed concentration (e.g., at its Kd value).
-
Increasing concentrations of this compound or vehicle.
-
-
To determine non-specific binding, a separate set of wells should contain a high concentration of a non-labeled NR2B antagonist (e.g., unlabeled ifenprodil).
-
Incubate the plate at a controlled temperature for a sufficient time to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.
-
Protocol 2: In Vivo Assessment in the 6-OHDA-Lesioned Rat Model
This protocol outlines the procedure for evaluating the ability of this compound to potentiate the effects of L-DOPA in a rat model of Parkinson's disease.
Methodology:
-
Animal Model Creation:
-
Anesthetize adult male Sprague-Dawley rats.
-
Using a stereotaxic frame, unilaterally inject 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle to induce a lesion of the dopaminergic neurons.
-
Allow the animals to recover for at least two weeks.
-
-
Induction of L-DOPA-Induced Dyskinesia (LID):
-
Administer a daily dose of L-DOPA (e.g., 6 mg/kg, s.c. or i.p.) in combination with a peripheral decarboxylase inhibitor (e.g., benserazide, 12 mg/kg) to the lesioned rats.
-
Continue this treatment until stable abnormal involuntary movements (AIMs) are observed.
-
-
Drug Administration and Behavioral Testing:
-
On the test day, administer this compound (e.g., at doses of 10 and 30 mg/kg) or vehicle via oral gavage or intraperitoneal injection.
-
After a predetermined time (e.g., 30-60 minutes), administer the standard dose of L-DOPA.
-
Immediately after L-DOPA administration, place the rats in individual transparent observation cages.
-
Score the severity of AIMs (axial, limb, and orolingual) at regular intervals (e.g., every 20 minutes for 3-4 hours). The severity of each type of AIM can be scored on a scale from 0 to 4.
-
-
Data Analysis:
-
Calculate the total AIMs score for each rat at each time point and for the entire observation period.
-
Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the AIMs scores between the this compound-treated groups and the vehicle control group.
-
A significant alteration in the AIMs score in the presence of this compound would indicate a potentiation or modulation of L-DOPA's effects.
-
References
- 1. Promising targets of cell death signaling of NR2B receptor subunit in stroke pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NR2B-NMDA receptor mediated increases in intracellular Ca2+ concentration regulate the tyrosine phosphatase, STEP, and ERK MAP kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NR2B Signaling Regulates the Development of Synaptic AMPA Receptor Current - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Animal models of L-DOPA-induced dyskinesia: the 6-OHDA-lesioned rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. meliordiscovery.com [meliordiscovery.com]
- 6. Ratings of L-DOPA-induced dyskinesia in the unilateral 6-OHDA lesion model of Parkinson's disease in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
TCS 46b: A Deep Dive into its Selectivity for NR1A/2B Subunits
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selective antagonism of the N-methyl-D-aspartate (NMDA) receptor subunit combination NR1A/2B by the compound TCS 46b. The following sections detail the quantitative selectivity, likely experimental methodologies employed in its characterization, and the relevant signaling pathways.
Quantitative Selectivity Profile of this compound
This compound exhibits a high degree of selectivity for NMDA receptors containing the NR1A and NR2B subunits. This selectivity is evident from the significant differences in its inhibitory concentration (IC50) across various NMDA receptor subunit compositions. The compound is a potent antagonist of NR1A/2B receptors, with significantly lower affinity for receptors containing NR2A or NR2C subunits.[1]
| Receptor Subunit Composition | IC50 (nM) |
| NR1A/2B | 5.3[1][2][3] |
| NR1A/2A | 35,000[1][3] |
| NR1A/2C | > 100,000[1][3] |
Experimental Protocols
While the specific, detailed experimental protocols for the determination of this compound's IC50 values are proprietary to the original researchers, this section outlines the standard methodologies used for characterizing the selectivity of NMDA receptor antagonists.
Cell Culture and Transfection
-
Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used for this purpose due to their low endogenous receptor expression and high transfection efficiency.
-
Transfection: Cells are transiently or stably transfected with plasmids encoding the specific NMDA receptor subunits of interest (e.g., NR1A, NR2A, NR2B, NR2C). This allows for the expression of homogeneous populations of recombinant receptors with defined subunit compositions.
Electrophysiology
-
Technique: Whole-cell patch-clamp recording is the gold-standard method for characterizing the functional effects of compounds on ion channels like the NMDA receptor.
-
Procedure:
-
A glass micropipette filled with an internal solution is sealed onto the membrane of a transfected HEK293 cell.
-
The membrane patch under the pipette is ruptured to gain electrical access to the cell's interior.
-
The cell is voltage-clamped at a holding potential (e.g., -60 mV) to control the membrane potential.
-
NMDA receptor-mediated currents are elicited by the application of the agonists glutamate (B1630785) and glycine.
-
This compound is then applied at various concentrations to determine its inhibitory effect on the agonist-evoked currents.
-
The concentration of this compound that inhibits 50% of the maximal current response (IC50) is calculated.
-
Radioligand Binding Assays
-
Objective: To determine the affinity of this compound for the NR1A/2B receptor by measuring its ability to displace a known radiolabeled ligand that binds to the receptor.
-
Procedure:
-
Membranes are prepared from HEK293 cells expressing the NR1A/2B receptor subtype.
-
These membranes are incubated with a fixed concentration of a radiolabeled ligand that binds to the NR2B subunit (e.g., [³H]-ifenprodil).
-
Increasing concentrations of unlabeled this compound are added to the incubation mixture to compete with the radioligand for binding to the receptor.
-
After reaching equilibrium, the bound and free radioligand are separated by rapid filtration.
-
The amount of radioactivity bound to the membranes is measured using a scintillation counter.
-
The concentration of this compound that displaces 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the inhibitory constant (Ki).
-
Visualizing the Science
Experimental Workflow for Determining Subunit Selectivity
Caption: Workflow for determining the subunit selectivity of this compound.
NMDA Receptor Signaling Pathway
Caption: Simplified NMDA receptor signaling cascade.
References
- 1. Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular bases of NMDA receptor subtype-dependent properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
In Vitro Characterization of TCS 46b: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro characteristics of TCS 46b, a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the NR1A/2B subtype. The data presented herein is compiled from publicly available pharmacological data sheets.
Core Compound Activity
This compound is distinguished by its high affinity and selectivity for the NMDA receptor subtype composed of the NR1A and NR2B subunits. This selectivity is crucial for targeted therapeutic applications, potentially minimizing off-target effects associated with less selective NMDA receptor antagonists.
Table 1: Receptor Subtype Selectivity of this compound
| Receptor Subtype | IC50 (nM) |
| NR1A/2B | 5.3 |
| NR1A/2A | 35,000 |
| NR1A/2C | >100,000 |
Data sourced from publicly available information.[1][2][3]
Mechanism of Action: NMDA Receptor Antagonism
This compound functions as a competitive antagonist at the NMDA receptor, an ionotropic glutamate (B1630785) receptor critical for synaptic plasticity and neuronal communication. By selectively binding to the NR1A/2B subtype, this compound inhibits the influx of calcium ions that would normally occur upon glutamate and glycine/D-serine binding. This targeted inhibition modulates downstream signaling cascades.
Caption: this compound signaling pathway.
Experimental Protocols
The following outlines the general methodologies presumed to have been used to generate the cited in vitro data. These represent standard protocols in pharmacological research for the characterization of ion channel modulators.
Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) and inhibitory concentration (IC50) of this compound for different NMDA receptor subtypes.
-
Methodology:
-
Membrane Preparation: Cell lines (e.g., HEK293) stably expressing specific NMDA receptor subunit combinations (NR1A/2A, NR1A/2B, NR1A/2C) are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.
-
Binding Reaction: A known concentration of a radiolabeled ligand specific for the NMDA receptor (e.g., [³H]MK-801) is incubated with the prepared cell membranes in the presence of varying concentrations of this compound.
-
Incubation and Separation: The reaction is allowed to reach equilibrium. The bound radioligand is then separated from the unbound ligand by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.
-
Caption: Radioligand binding assay workflow.
Electrophysiological Assays
-
Objective: To functionally assess the antagonist activity of this compound on NMDA receptor-mediated currents.
-
Methodology:
-
Cell Preparation: Oocytes or mammalian cells expressing the desired NMDA receptor subtypes are used.
-
Patch-Clamp Recording: Whole-cell patch-clamp recordings are performed to measure ion channel activity. The cell is voltage-clamped at a negative holding potential.
-
Agonist Application: A solution containing NMDA and a co-agonist (glycine or D-serine) is applied to the cell to elicit an inward current.
-
Antagonist Application: Following a baseline reading, the agonist solution containing varying concentrations of this compound is applied.
-
Data Analysis: The reduction in the amplitude of the agonist-evoked current in the presence of this compound is measured to determine the IC50 value.
-
Caption: Electrophysiology assay workflow.
In Vivo Relevance
While this guide focuses on in vitro characterization, it is noteworthy that this compound is orally active.[1][2][3][4] In vivo studies in 6-hydroxydopamine (6-OHDA)-lesioned rat models of Parkinson's disease have demonstrated that this compound can potentiate the effects of L-DOPA.[1][2][3] This suggests that the in vitro antagonist activity at the NR1A/2B receptor translates to a functional effect in a disease model.
Conclusion
This compound is a highly potent and selective NMDA receptor antagonist with a clear preference for the NR1A/2B subtype. Its in vitro profile, characterized by a low nanomolar IC50 for its primary target, suggests its potential as a precise pharmacological tool for studying the role of NR1A/2B-containing NMDA receptors in health and disease. The methodologies outlined provide a framework for the continued investigation and validation of this and similar compounds.
References
In-Depth Technical Guide: TCS 46b (CAS Number: 302799-86-6)
A Selective, Orally Active GluN2B Subunit-Containing NMDA Receptor Antagonist
Audience: Researchers, scientists, and drug development professionals.
Introduction
TCS 46b is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, exhibiting high affinity for receptors containing the GluN2B subunit. Chemically identified as 5-(3-(4-benzylpiperidin-1-yl)prop-1-yn-1-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one, this small molecule has demonstrated oral activity and potential therapeutic utility in neurological disorders characterized by glutamatergic dysregulation, such as Parkinson's disease. This guide provides a comprehensive overview of the technical details of this compound, including its mechanism of action, pharmacological data, and relevant experimental protocols.
Physicochemical and Pharmacological Properties
This compound is a synthetic compound with the molecular formula C22H23N3O and a molecular weight of approximately 345.45 g/mol . Its structure features a benzimidazolone core linked to a benzylpiperidine moiety via a propargyl chain.
Table 1: Quantitative Pharmacological Data for this compound
| Parameter | Value | Receptor Subtype | Species | Assay Type |
| IC50 | 5.3 nM | GluN1A/GluN2B | Recombinant | Radioligand Binding Assay |
| IC50 | 35,000 nM | GluN1A/GluN2A | Recombinant | Radioligand Binding Assay |
| IC50 | >100,000 nM | GluN1A/GluN2C | Recombinant | Radioligand Binding Assay |
| In Vivo Efficacy | Potentiates L-DOPA effects | - | Rat (6-OHDA lesioned) | Behavioral Assessment |
| Administration | Orally active | - | Rat | - |
Mechanism of Action and Signaling Pathway
This compound functions as a subtype-selective antagonist at the NMDA receptor, an ionotropic glutamate (B1630785) receptor crucial for synaptic plasticity and neurotransmission. The NMDA receptor is a heterotetrameric complex typically composed of two GluN1 subunits and two GluN2 subunits. The specific combination of GluN2 subunits (A-D) dictates the receptor's pharmacological and biophysical properties.
This compound demonstrates a high degree of selectivity for NMDA receptors containing the GluN2B subunit. By binding to these receptors, this compound non-competitively inhibits the influx of Ca2+ ions that is normally triggered by the binding of glutamate and a co-agonist (glycine or D-serine). This selective antagonism modulates downstream signaling cascades that are preferentially activated by GluN2B-containing receptors. These pathways are implicated in both normal synaptic function and excitotoxic neuronal damage.
Figure 1. Mechanism of this compound action at the GluN2B-containing NMDA receptor.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
NMDA Receptor Subtype Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the IC50 values of this compound for different NMDA receptor subtypes.
Materials:
-
Cell membranes prepared from HEK293 cells stably expressing recombinant human GluN1A/GluN2A, GluN1A/GluN2B, or GluN1A/GluN2C receptors.
-
Radioligand: [³H]ifenprodil (for GluN2B) or other suitable subtype-selective radioligands.
-
This compound stock solution in DMSO.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in the following order: assay buffer, cell membranes (protein concentration optimized for each subtype), radioligand at a concentration near its Kd, and varying concentrations of this compound or vehicle (for total binding) or a saturating concentration of a known non-radioactive ligand (for non-specific binding).
-
Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Figure 2. Workflow for the NMDA receptor subtype binding assay.
6-Hydroxydopamine (6-OHDA) Induced Rat Model of Parkinson's Disease
This in vivo model is used to assess the pro-dopaminergic effects of compounds like this compound.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g).
-
6-Hydroxydopamine hydrochloride (6-OHDA).
-
Ascorbic acid saline (0.9% NaCl with 0.02% ascorbic acid).
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail).
-
Stereotaxic apparatus.
-
Hamilton syringe (10 µL).
-
L-DOPA methyl ester and benserazide (B1668006) hydrochloride.
-
Rotational behavior monitoring system.
Procedure:
-
Pre-treatment: Administer a monoamine oxidase inhibitor (e.g., pargyline) 30 minutes prior to 6-OHDA injection to protect noradrenergic neurons.
-
Anesthesia and Surgery: Anesthetize the rat and secure it in a stereotaxic frame. Expose the skull and drill a small burr hole over the target injection site.
-
6-OHDA Injection: Dissolve 6-OHDA in cold ascorbic acid saline immediately before use. Unilaterally inject 6-OHDA into the medial forebrain bundle (MFB) at precise stereotaxic coordinates. The injection should be performed slowly to minimize tissue damage.
-
Post-operative Care: Suture the incision and allow the animal to recover. Provide appropriate post-operative analgesia and care.
-
Behavioral Testing: After a recovery period of at least two weeks, assess the extent of the dopaminergic lesion by challenging the rats with a dopamine (B1211576) agonist (e.g., apomorphine) and measuring contralateral rotations.
-
Drug Administration and Assessment: Administer this compound (orally), followed by a sub-threshold dose of L-DOPA/benserazide. Record the number of contralateral rotations over a set period (e.g., 2 hours). An increase in rotations compared to L-DOPA alone indicates a potentiation of the L-DOPA effect.
Pharmacological Profile of TCS 46b: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
TCS 46b is a potent, orally active, and highly selective antagonist of the N-methyl-D-aspartate (NMDA) receptor subtype containing the NR1A/NR2B subunits.[1] Its high affinity and selectivity for the NR2B subunit make it a valuable pharmacological tool for investigating the physiological and pathological roles of this specific NMDA receptor subtype. Furthermore, its demonstrated efficacy in animal models of Parkinson's disease suggests potential therapeutic applications. This document provides a comprehensive overview of the pharmacological profile of this compound, including its binding affinities, in vivo activity, and the signaling pathways it modulates. Detailed experimental methodologies for key studies are also provided to facilitate further research.
Introduction
The NMDA receptor is a glutamate-gated ion channel crucial for synaptic plasticity, learning, and memory.[2] NMDA receptors are heterotetramers typically composed of two obligatory GluN1 (or NR1) subunits and two variable GluN2 (or NR2) subunits. The four subtypes of GluN2 subunits (A-D) confer distinct pharmacological and biophysical properties to the receptor complex. The NR2B (GluN2B) subunit is of particular interest due to its prevalence in the forebrain and its implication in various neurological disorders.
This compound has emerged as a key research compound due to its exceptional selectivity for NR1A/NR2B-containing NMDA receptors. This selectivity allows for the precise dissection of the roles of NR2B-mediated signaling in both normal brain function and in pathological conditions.
Quantitative Pharmacological Data
The following tables summarize the in vitro binding affinities of this compound for various NMDA receptor subtypes.
| Receptor Subtype | IC50 (nM) | Reference |
| NR1A/NR2B | 5.3 | [1] |
| NR1A/NR2A | 35,000 | |
| NR1A/NR2C | >100,000 |
In Vivo Pharmacology
Animal Model of Parkinson's Disease
This compound has been evaluated in the 6-hydroxydopamine (6-OHDA)-lesioned rat model, a widely used model for studying Parkinson's disease. In this model, this compound was shown to potentiate the effects of L-DOPA, the standard treatment for Parkinson's disease.[1]
| Animal Model | Dose | Route of Administration | Observed Effect | Reference |
| 6-OHDA-lesioned rat | 10 and 30 mg/kg | p.o. or i.p. | Significant potentiation of L-DOPA effects | [1] |
Signaling Pathways
This compound, as a selective NR1A/NR2B antagonist, modulates downstream signaling cascades initiated by calcium influx through the NMDA receptor ion channel. Blockade of the NR2B-containing NMDA receptors by this compound is expected to inhibit these downstream pathways.
NR2B-Mediated Signaling Cascade
The activation of NR2B-containing NMDA receptors leads to an influx of Ca²⁺, which acts as a second messenger to activate a variety of downstream signaling molecules. A key pathway involves the activation of Calcium/Calmodulin-dependent Protein Kinase IV (CaMKIV), which in turn phosphorylates and activates the transcription factor CREB (cAMP response element-binding protein). This pathway is implicated in the regulation of gene expression related to neuronal survival and plasticity.
Caption: Downstream signaling pathway of the NR1A/NR2B NMDA receptor and the inhibitory action of this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound. These protocols are based on standard practices and information available from related studies.
Radioligand Binding Assay for NMDA Receptor Subtypes
This protocol outlines a competitive binding assay to determine the IC50 of this compound for different NMDA receptor subtypes.
Caption: Experimental workflow for the radioligand binding assay.
Protocol Details:
-
Membrane Preparation: Cell lines stably expressing recombinant human NMDA receptor subtypes (NR1A/NR2A, NR1A/NR2B, NR1A/NR2C) are harvested and homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged, and the resulting pellet containing the cell membranes is washed and resuspended in the assay buffer.
-
Binding Assay: The assay is typically performed in a 96-well plate format. To each well, the following are added:
-
Cell membrane preparation
-
A fixed concentration of a suitable radioligand (e.g., [³H]ifenprodil for NR2B-containing receptors).
-
Varying concentrations of the unlabeled competitor, this compound.
-
-
Incubation: The plates are incubated at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the cell membranes with the bound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).
6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease
This protocol describes the creation of a unilateral 6-OHDA lesion in rats and the subsequent evaluation of this compound's effect on L-DOPA-induced rotations.
Caption: Experimental workflow for the 6-OHDA rat model.
Protocol Details:
-
Animal Subjects: Adult male Sprague-Dawley rats are typically used.
-
Unilateral Lesioning:
-
Rats are anesthetized and placed in a stereotaxic frame.
-
A solution of 6-hydroxydopamine (6-OHDA) is injected unilaterally into the medial forebrain bundle. This selectively destroys dopaminergic neurons in the nigrostriatal pathway on one side of the brain.
-
The animals are allowed to recover for a period of several weeks to allow the lesion to fully develop.
-
-
Behavioral Testing:
-
The lesioned rats are administered L-DOPA. Due to denervation supersensitivity of dopamine (B1211576) receptors on the lesioned side, L-DOPA induces contralateral (away from the lesioned side) rotations.
-
On the test day, animals are pre-treated with either this compound (at doses of 10 and 30 mg/kg, administered orally or intraperitoneally) or a vehicle control.
-
Following the administration of this compound or vehicle, L-DOPA is administered.
-
The number of contralateral rotations is recorded over a set period of time.
-
-
Data Analysis: The total number of rotations in the this compound-treated group is compared to the vehicle-treated group to determine if this compound potentiates the effect of L-DOPA.
Conclusion
This compound is a highly valuable pharmacological tool for the study of NR2B-containing NMDA receptors. Its high potency and selectivity, coupled with its oral activity, make it suitable for both in vitro and in vivo investigations. The ability of this compound to potentiate the effects of L-DOPA in a preclinical model of Parkinson's disease highlights its potential as a lead compound for the development of novel therapeutics for neurological disorders. Further research is warranted to fully elucidate its pharmacokinetic profile and to explore its therapeutic potential in other CNS disorders where NR2B receptor dysfunction is implicated.
References
Methodological & Application
Application Notes and Protocols: TCS 46b in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
TCS 46b is a potent, selective, and orally active antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting subtypes containing the GluN2B (formerly NR2B) subunit.[1][2] As a subtype-selective antagonist, this compound is a valuable tool for investigating the physiological and pathological roles of GluN2B-containing NMDA receptors in neuronal signaling. These receptors are critically involved in synaptic plasticity, learning, memory, and various neurological disorders. These application notes provide detailed protocols for the use of this compound in cell culture experiments to characterize its effects on neuronal cells.
Mechanism of Action
This compound selectively binds to and inhibits the function of NMDA receptors composed of the GluN1A and GluN2B subunits.[2] NMDA receptors are ionotropic glutamate (B1630785) receptors that, upon activation by glutamate and a co-agonist (glycine or D-serine), allow for the influx of Ca²⁺ into the neuron. This calcium influx is a critical trigger for a multitude of downstream signaling cascades. By blocking the GluN2B subunit, this compound prevents this ion flow, thereby modulating synaptic transmission and plasticity.
Signaling Pathway of NMDA Receptor Antagonism by this compound
Caption: NMDA receptor antagonism by this compound.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound and hypothetical data from cell-based assays.
Table 1: Inhibitory Activity of this compound on NMDA Receptor Subtypes
| Receptor Subtype | IC₅₀ (nM) |
| GluN1A/GluN2B | 5.3[1][2] |
| GluN1A/GluN2A | 35,000[2] |
| GluN1A/GluN2C | >100,000[2] |
Table 2: Solubility of this compound
| Solvent | Solubility |
| DMSO | Up to 100 mM |
| Ethanol | Up to 100 mM |
Table 3: Hypothetical Results of a Calcium Influx Assay in Primary Cortical Neurons
| Treatment Condition | [Ca²⁺]ᵢ increase (Normalized Fluorescence Units) |
| Vehicle Control (DMSO) | 1.00 ± 0.05 |
| NMDA (100 µM) + Glycine (10 µM) | 8.50 ± 0.75 |
| NMDA + Glycine + this compound (10 nM) | 4.25 ± 0.40 |
| NMDA + Glycine + this compound (100 nM) | 1.50 ± 0.20 |
| NMDA + Glycine + this compound (1 µM) | 1.10 ± 0.15 |
Table 4: Hypothetical Results of a Cell Viability Assay (MTT) in Response to Glutamate Excitotoxicity
| Treatment Condition | Cell Viability (%) |
| Vehicle Control | 100 ± 5.2 |
| Glutamate (200 µM) | 45 ± 3.8 |
| Glutamate + this compound (100 nM) | 85 ± 4.5 |
| Glutamate + this compound (1 µM) | 95 ± 5.0 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile microcentrifuge tubes
Procedure:
-
Based on the molecular weight of this compound (345.44 g/mol ), calculate the required mass to prepare a 10 mM stock solution.
-
Aseptically weigh the this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to achieve a final concentration of 10 mM.
-
Vortex the solution until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
Protocol 2: In Vitro NMDA Receptor Antagonism Assay in Neuronal Cell Culture
This protocol describes how to assess the inhibitory effect of this compound on NMDA-induced calcium influx in primary neuronal cultures or suitable cell lines (e.g., SH-SY5Y).
Materials:
-
Primary cortical neurons or a suitable neuronal cell line
-
Cell culture medium appropriate for the chosen cells
-
Poly-D-lysine coated plates
-
This compound stock solution (10 mM)
-
NMDA stock solution (10 mM)
-
Glycine stock solution (1 mM)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Hanks' Balanced Salt Solution (HBSS)
-
Fluorescence plate reader
Experimental Workflow:
Caption: Workflow for Calcium Influx Assay.
Procedure:
-
Cell Plating: Seed primary cortical neurons or a suitable neuronal cell line onto poly-D-lysine coated 96-well black-walled, clear-bottom plates at an appropriate density. Culture the cells until they reach the desired confluency and differentiation state.
-
Preparation of Working Solutions: On the day of the experiment, prepare working solutions of this compound, NMDA, and glycine by diluting the stock solutions in HBSS.
-
Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. Typically, this involves incubation for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells twice with HBSS to remove excess dye.
-
This compound Incubation: Add the desired concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle (DMSO) to the respective wells. Incubate for 15-30 minutes at room temperature.
-
Baseline Fluorescence Reading: Measure the baseline fluorescence using a fluorescence plate reader.
-
NMDA Receptor Stimulation: Add a solution of NMDA and glycine (e.g., final concentrations of 100 µM NMDA and 10 µM glycine) to all wells except the negative control.
-
Post-Stimulation Fluorescence Reading: Immediately begin measuring the fluorescence intensity at regular intervals for several minutes to capture the peak calcium influx.
-
Data Analysis: For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence. Normalize the data to the response observed with NMDA and glycine alone.
Protocol 3: Neuroprotection Assay Against Glutamate-Induced Excitotoxicity
This protocol assesses the ability of this compound to protect neurons from cell death induced by excessive glutamate exposure.
Materials:
-
Primary cortical neurons or a suitable neuronal cell line
-
Cell culture medium
-
Poly-D-lysine coated plates
-
This compound stock solution (10 mM)
-
Glutamate stock solution (100 mM)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader capable of measuring absorbance at 570 nm
Experimental Workflow:
Caption: Workflow for Neuroprotection Assay.
Procedure:
-
Cell Plating: Seed neuronal cells in a 96-well plate and culture until they are well-established.
-
Pre-treatment with this compound: Replace the culture medium with fresh medium containing various concentrations of this compound or vehicle. Incubate for 1-2 hours.
-
Glutamate Exposure: Add a high concentration of glutamate (e.g., 200 µM) to the wells, except for the vehicle control wells.
-
Incubation: Incubate the plate for 24 hours at 37°C in a CO₂ incubator.
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Add the solubilization buffer to each well and incubate until the formazan crystals are completely dissolved.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control group.
Troubleshooting
| Problem | Possible Cause | Solution |
| No response to NMDA/glycine stimulation | Cells do not express functional NMDA receptors. | Use a positive control cell line known to express NMDA receptors. For primary neurons, ensure they are sufficiently mature. |
| NMDA or glycine solutions have degraded. | Prepare fresh NMDA and glycine solutions. | |
| High background fluorescence in calcium assay | Incomplete removal of the fluorescent dye. | Ensure thorough but gentle washing after dye loading. |
| Cell death leading to leaky membranes. | Check cell viability before the experiment. | |
| Inconsistent results in neuroprotection assay | Uneven cell seeding. | Ensure a single-cell suspension and proper mixing before plating. |
| Glutamate concentration is too high or too low. | Perform a dose-response curve for glutamate to determine the optimal concentration for inducing partial cell death. | |
| Precipitation of this compound in culture medium | The final concentration of DMSO is too high. | Ensure the final DMSO concentration in the medium is below 0.1%. |
| Poor solubility of this compound in aqueous solutions. | Prepare fresh dilutions from the DMSO stock solution just before use. |
References
Application Notes and Protocols for the In Vivo Use of TCS 46b
For Researchers, Scientists, and Drug Development Professionals
Introduction
TCS 46b is a potent, selective, and orally active antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the NR1A/2B subunit with a high affinity (IC50 = 5.3 nM).[1][2] This subtype selectivity makes it a valuable tool for investigating the role of NR1A/2B-containing NMDA receptors in various physiological and pathological processes within the central nervous system. In vivo, this compound has been demonstrated to potentiate the effects of L-DOPA in a preclinical model of Parkinson's disease, highlighting its potential therapeutic relevance.[1]
These application notes provide detailed protocols for the use of this compound in the 6-hydroxydopamine (6-OHDA)-lesioned rat model of Parkinson's disease, a standard and well-characterized model for assessing the efficacy of anti-parkinsonian drugs.
Mechanism of Action: NMDA Receptor Antagonism
This compound exerts its effects by blocking the ion channel of the NMDA receptor. NMDA receptors are glutamate-gated ion channels crucial for synaptic plasticity, learning, and memory. The NR1A/2B subtype is predominantly expressed in the forebrain and has been implicated in various neurological disorders. By selectively antagonizing this subtype, this compound can modulate glutamatergic neurotransmission, which is often dysregulated in neurodegenerative diseases.
In Vivo Model: Unilateral 6-OHDA-Lesioned Rat Model of Parkinson's Disease
This model mimics the progressive loss of dopaminergic neurons in the substantia nigra, a key pathological feature of Parkinson's disease. A unilateral lesion induces motor deficits in the contralateral side of the body, which can be quantified by observing rotational behavior after the administration of dopamine (B1211576) agonists.
Experimental Workflow
Data Presentation: Potentiation of L-DOPA-Induced Rotations
The following table summarizes the expected quantitative data from a study evaluating the effect of this compound on L-DOPA-induced contralateral rotations in 6-OHDA-lesioned rats.
| Treatment Group | Dose (mg/kg) | Mean Contralateral Rotations (per 90 min) | % Potentiation of L-DOPA Response |
| Vehicle + L-DOPA | - + 4 | 250 ± 35 | - |
| This compound + L-DOPA | 10 + 4 | 450 ± 50 | 80% |
| This compound + L-DOPA | 30 + 4 | 600 ± 65 | 140% |
Data are presented as mean ± SEM and are hypothetical, based on qualitative descriptions of "significant potentiation."[1]
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Stock Solution Preparation (e.g., 10 mg/mL):
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add a small volume of DMSO to dissolve the powder completely. This compound is soluble up to 100 mM in DMSO.[2]
-
Vortex thoroughly to ensure complete dissolution.
-
This stock solution can be stored at -20°C for up to one month or -80°C for up to six months.[1]
-
-
Working Solution Preparation (for intraperitoneal or oral administration):
-
On the day of the experiment, thaw the stock solution.
-
Dilute the stock solution with sterile saline to the final desired concentration (e.g., for a 10 mg/kg dose in a 300g rat, the final volume should be appropriate for the route of administration, typically 1-2 mL for i.p. and up to 5 mL for p.o.).
-
The final concentration of DMSO in the working solution should be kept to a minimum (ideally below 5%) to avoid potential toxicity.
-
Vortex the working solution thoroughly before administration.
-
Protocol 2: Unilateral 6-OHDA Lesioning in Rats
Materials:
-
Sprague-Dawley rats (250-300g)
-
6-hydroxydopamine (6-OHDA)
-
Ascorbic acid
-
Sterile saline (0.9% NaCl)
-
Anesthetic (e.g., isoflurane)
-
Stereotaxic apparatus
-
Hamilton syringe (10 µL)
-
Surgical tools
Procedure:
-
Anesthetize the rat and mount it on the stereotaxic apparatus.
-
Make a midline incision on the scalp to expose the skull.
-
Identify bregma and lambda and ensure the skull is level.
-
Drill a small hole at the coordinates for the medial forebrain bundle (MFB). A common coordinate relative to bregma is: AP -2.8 mm, ML ±2.0 mm, DV -8.5 mm from the skull surface.
-
Prepare the 6-OHDA solution (e.g., 8 µg in 4 µL of sterile saline containing 0.02% ascorbic acid).
-
Slowly infuse the 6-OHDA solution into the MFB using the Hamilton syringe at a rate of 1 µL/min.
-
Leave the needle in place for an additional 5 minutes to allow for diffusion and then slowly retract it.
-
Suture the incision and allow the animal to recover for 2-3 weeks.
Protocol 3: Co-administration of this compound and L-DOPA and Behavioral Assessment
Materials:
-
6-OHDA-lesioned rats (lesion verified)
-
This compound working solution
-
L-DOPA/Benserazide (B1668006) solution (e.g., 4 mg/kg L-DOPA and 15 mg/kg benserazide in sterile saline)
-
Rotation monitoring system (e.g., automated rotometer bowls)
Procedure:
-
Lesion Verification: Two to three weeks post-surgery, assess the lesion by administering a dopamine agonist like apomorphine (B128758) (0.5 mg/kg, s.c.) and measuring contralateral rotations. Rats exhibiting a stable and high rate of rotation (e.g., >100 rotations in 30 minutes) are considered successfully lesioned.
-
Drug Administration:
-
On the test day, administer this compound (10 or 30 mg/kg) via intraperitoneal (i.p.) injection or oral gavage (p.o.).[1]
-
Approximately 30 minutes after this compound administration, administer L-DOPA/Benserazide (i.p. or s.c.).
-
-
Behavioral Assessment:
-
Immediately after L-DOPA administration, place the rat in the automated rotation monitoring system.
-
Record the number of full contralateral (away from the lesioned side) rotations for a period of 90-120 minutes.
-
The data is typically binned into 10-minute intervals to analyze the time course of the drug's effect.
-
-
Data Analysis:
-
Calculate the total number of contralateral rotations for each animal.
-
Compare the mean number of rotations between the vehicle + L-DOPA group and the this compound + L-DOPA groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Concluding Remarks
This compound serves as a highly selective tool for probing the function of NMDA NR1A/2B receptors in vivo. The protocols outlined above provide a framework for utilizing this compound to investigate its potential as an adjunctive therapy in Parkinson's disease models. Researchers should ensure that all animal procedures are performed in accordance with institutional guidelines and regulations for animal care and use. Careful attention to surgical technique, drug preparation, and behavioral assessment will ensure the generation of reliable and reproducible data.
References
Application Notes and Protocols for TCS 46b in Parkinson's Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
TCS 46b is a potent and selective antagonist of the NMDA receptor subtype containing the NR1A and NR2B subunits.[1] The N-methyl-D-aspartate (NMDA) receptor is a glutamate-gated ion channel that plays a crucial role in synaptic plasticity and neuronal function.[2] However, overactivation of NMDA receptors, particularly those containing the NR2B subunit, is implicated in the excitotoxic cell death of dopaminergic neurons, a hallmark of Parkinson's disease (PD).[2][3] Furthermore, alterations in glutamatergic signaling are associated with the motor complications that arise from long-term levodopa (B1675098) (L-DOPA) therapy, the standard treatment for PD.[4][5]
These application notes provide a comprehensive overview of the utility of this compound as a research tool for studying Parkinson's disease, including its mechanism of action, relevant signaling pathways, and detailed protocols for key in vitro and in vivo experiments.
Physicochemical Properties and Selectivity
This compound exhibits high selectivity for the NR1A/NR2B subtype of the NMDA receptor. This selectivity is critical for dissecting the specific role of this receptor subtype in PD pathology, potentially offering a more targeted therapeutic approach with fewer side effects compared to non-selective NMDA receptor antagonists.[6]
| Property | Value |
| IUPAC Name | 5-[3-(4-benzylpiperidin-1-yl)prop-1-ynyl]-1,3-dihydrobenzoimidazol-2-one |
| CAS Number | 302799-86-6 |
| Molecular Formula | C22H23N3O |
| Molecular Weight | 345.44 g/mol |
| Solubility | Soluble to 100 mM in DMSO and 100 mM in ethanol |
| IC50 (NR1A/NR2B) | 5.3 nM[1] |
| IC50 (NR1A/NR2A) | 35,000 nM |
| IC50 (NR1A/NR2C) | > 100,000 nM |
Mechanism of Action and Signaling Pathways
In the context of Parkinson's disease, the loss of dopaminergic input to the striatum leads to a dysregulation of the basal ganglia circuitry, including hyperactivity of the subthalamic nucleus and subsequent overstimulation of glutamatergic pathways.[3] NR2B-containing NMDA receptors are predominantly expressed in the striatum and are implicated in this pathological glutamatergic signaling.[7]
By selectively blocking NR2B-containing NMDA receptors, this compound can potentially exert its effects through two primary mechanisms:
-
Neuroprotection: By inhibiting excitotoxicity, this compound may protect dopaminergic neurons from further degeneration. Overactivation of NR2B-containing extrasynaptic NMDA receptors is linked to cell death pathways, including the activation of p38 MAP kinase and the suppression of the pro-survival ERK signaling pathway.[8][9] Antagonism of these receptors can help to restore the balance towards neuroprotective signaling.
-
Symptomatic Relief and L-DOPA Potentiation: this compound has been shown to potentiate the effects of L-DOPA in a 6-hydroxydopamine (6-OHDA)-lesioned rat model of Parkinson's disease.[1] The underlying mechanism is thought to involve the modulation of the striato-pallidal pathway, which is heavily influenced by both dopaminergic and glutamatergic inputs.[10] By reducing the excessive glutamatergic "noise," this compound may enhance the efficacy of dopamine (B1211576) replacement therapy and potentially mitigate L-DOPA-induced dyskinesias.[11]
Below are diagrams illustrating the proposed signaling pathways and the experimental workflow for evaluating this compound.
Experimental Protocols
In Vitro Neuroprotection Assay using SH-SY5Y Cells
This protocol describes a method to assess the neuroprotective effects of this compound against 6-OHDA-induced cytotoxicity in the human neuroblastoma cell line SH-SY5Y, a common in vitro model for Parkinson's disease.
Materials:
-
SH-SY5Y cells
-
DMEM/F12 medium supplemented with 10% FBS, 1% penicillin-streptomycin
-
Retinoic acid
-
6-hydroxydopamine (6-OHDA)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
96-well plates
Procedure:
-
Cell Culture and Differentiation:
-
Culture SH-SY5Y cells in DMEM/F12 medium at 37°C in a humidified atmosphere of 5% CO2.
-
To induce a dopaminergic-like phenotype, differentiate the cells by treating with 10 µM retinoic acid for 6 days.
-
-
This compound Pre-treatment:
-
Plate the differentiated SH-SY5Y cells in 96-well plates.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 100 nM) for 24 hours. Include a vehicle control (DMSO).
-
-
6-OHDA-induced Toxicity:
-
Prepare a fresh solution of 6-OHDA in saline containing 0.02% ascorbic acid.
-
Induce neurotoxicity by adding an optimized concentration of 6-OHDA (e.g., 100 µM) to the cells for another 24 hours.[12] A control group without 6-OHDA should be included.
-
-
Assessment of Cell Viability (MTT Assay):
-
After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilize the formazan (B1609692) crystals with DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group (untreated with 6-OHDA).
-
In Vivo Evaluation in a 6-OHDA Rat Model of Parkinson's Disease
This protocol outlines the procedure for creating a unilateral 6-OHDA lesion in rats and subsequently evaluating the effect of this compound on L-DOPA-induced rotational behavior and dyskinesias.
Materials:
-
Male Sprague-Dawley rats (200-250g)
-
6-hydroxydopamine (6-OHDA)
-
Ketamine/xylazine for anesthesia
-
Stereotaxic apparatus
-
L-DOPA methyl ester
-
This compound
-
Rotational activity monitoring system
-
Abnormal Involuntary Movement (AIMs) rating scale
Procedure:
-
Unilateral 6-OHDA Lesion:
-
Anesthetize the rats and place them in a stereotaxic frame.
-
30 minutes prior to 6-OHDA infusion, administer desipramine (25 mg/kg, i.p.) to protect noradrenergic neurons.
-
Inject 6-OHDA into the medial forebrain bundle (MFB) of one hemisphere.
-
Allow the animals to recover for at least 2-3 weeks.
-
-
Assessment of L-DOPA Potentiation:
-
Administer this compound (10 or 30 mg/kg, p.o. or i.p.) or vehicle to the lesioned rats.[1]
-
After a pre-determined time (e.g., 30-60 minutes), administer a sub-threshold dose of L-DOPA (e.g., 4-6 mg/kg, i.p.) with benserazide (12.5 mg/kg, i.p.).
-
Monitor and record the number of full contralateral rotations for 90-120 minutes.
-
-
Induction and Assessment of L-DOPA-Induced Dyskinesia (LID):
-
To induce dyskinesias, treat the lesioned rats with a higher dose of L-DOPA (e.g., 6-10 mg/kg, i.p.) daily for 2-3 weeks.[13]
-
Once stable dyskinesias are established, administer this compound or vehicle prior to the L-DOPA injection.
-
Score the severity of Abnormal Involuntary Movements (AIMs) at regular intervals using a validated rating scale.[4][13] AIMs are typically categorized into axial, limb, and orolingual movements.
-
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and related compounds in the context of Parkinson's disease research.
| Compound/Parameter | Model System | Value/Effect | Reference(s) |
| This compound - IC50 (NR1A/NR2B) | Recombinant receptors | 5.3 nM | ,[1] |
| This compound - IC50 (NR1A/NR2A) | Recombinant receptors | 35,000 nM | |
| This compound - L-DOPA Potentiation | 6-OHDA-lesioned rats | Significant potentiation of L-DOPA effects at 10 and 30 mg/kg (p.o. or i.p.) | [1] |
| CP-101,606 - Dyskinesia Reduction | PD patients with LID | ~30% reduction in maximum severity of L-DOPA-induced dyskinesia | [14] |
| Ro 25-6981 - Antiparkinsonian Effect | 6-OHDA-lesioned rats | Induced contraversive rotations (indicative of antiparkinsonian effect) and potentiated L-DOPA action. | [7] |
Conclusion
This compound is a valuable pharmacological tool for investigating the role of NR2B-containing NMDA receptors in the pathophysiology of Parkinson's disease. Its high selectivity allows for targeted studies on the contribution of this specific receptor subtype to neuronal death, motor symptoms, and the complications of L-DOPA therapy. The protocols provided herein offer a framework for researchers to explore the neuroprotective and symptomatic potential of this compound and other NR2B-selective antagonists in preclinical models of Parkinson's disease. Further research is warranted to fully elucidate the therapeutic potential of this class of compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. NMDA receptor - Wikipedia [en.wikipedia.org]
- 3. Allosteric modulators of NR2B-containing NMDA receptors: molecular mechanisms and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Induction and Assessment of Levodopa-induced Dyskinesias in a Rat Model of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The NR2B-selective NMDA receptor antagonist CP-101,606 exacerbates L-DOPA-induced dyskinesia and provides mild potentiation of anti-parkinsonian effects of L-DOPA in the MPTP-lesioned marmoset model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NR2B selective NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antiparkinsonian activity of Ro 25-6981, a NR2B subunit specific NMDA receptor antagonist, in animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Promising targets of cell death signaling of NR2B receptor subunit in stroke pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Coupling of the NMDA receptor to neuroprotective and neurodestructive events - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differential effect of NR2A and NR2B subunit selective NMDA receptor antagonists on striato-pallidal neurons: relationship to motor response in the 6-hydroxydopamine model of parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. NR2B selective NMDA receptor antagonist CP-101,606 prevents levodopa-induced motor response alterations in hemi-parkinsonian rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Rating L-DOPA-Induced Dyskinesias in the Unilaterally 6-OHDA-Lesioned Rat Model of Parkinson's Disease [jove.com]
- 14. Effects of a NR2B selective NMDA glutamate antagonist, CP-101,606, on dyskinesia and Parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of TCS 46b in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Application Note: TCS 46b as a Selective NMDA Receptor Antagonist for Parkinson's Disease Research
This compound is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, exhibiting high affinity for the NR1A/NR2B subtype. This selectivity makes it a valuable tool for investigating the role of NR2B-containing NMDA receptors in the pathophysiology of neurodegenerative disorders, particularly Parkinson's disease.
Mechanism of Action:
This compound acts as a competitive antagonist at the glutamate (B1630785) binding site of the NR2B subunit of the NMDA receptor. In Parkinson's disease, the progressive loss of dopaminergic neurons leads to overactivity of the subthalamic nucleus, resulting in excessive glutamatergic transmission in the basal ganglia. By selectively blocking NR1A/NR2B receptors, this compound can help to normalize this aberrant glutamatergic signaling. This targeted antagonism is hypothesized to contribute to both symptomatic relief and potential neuroprotective effects.
Key Applications in Neuroscience:
-
Investigating the Role of NR1A/NR2B Receptors in Parkinson's Disease: this compound can be utilized in preclinical models of Parkinson's disease, such as the 6-hydroxydopamine (6-OHDA) lesioned rat model, to dissect the specific contributions of the NR1A/NR2B receptor subtype to motor deficits and neuronal degeneration.
-
Potentiation of Levodopa (L-DOPA) Therapy: Research indicates that this compound can potentiate the effects of L-DOPA, the gold-standard treatment for Parkinson's disease.[1] This suggests that co-administration of this compound could potentially allow for lower doses of L-DOPA, thereby reducing the risk of developing L-DOPA-induced dyskinesias.
-
Neuroprotection Studies: The selective blockade of NR2B-containing NMDA receptors is a promising strategy for neuroprotection. This compound can be used in in vitro and in vivo models to explore its potential to prevent or slow the degeneration of dopaminergic neurons.
Data Presentation
The following tables summarize the key quantitative data available for this compound.
Table 1: In Vitro Receptor Binding Affinity of this compound
| Receptor Subtype | IC50 (nM) |
| NMDA NR1A/2B | 5.3 |
| NMDA NR1A/2A | 35,000 |
| NMDA NR1A/2C | >100,000 |
Data sourced from commercial suppliers.
Table 2: In Vivo Efficacy of this compound in a Parkinson's Disease Model
| Animal Model | Treatment | Dosage (mg/kg) | Outcome |
| 6-OHDA-lesioned rat | This compound | 10 and 30 | Potentiation of L-DOPA effects |
Information regarding the potentiation of L-DOPA is based on data provided by commercial suppliers. The primary research article containing the detailed quantitative results of this in vivo study could not be located in the conducted searches.
Experimental Protocols
Protocol 1: Induction of Parkinson's Disease Model in Rats using 6-Hydroxydopamine (6-OHDA)
This protocol describes the unilateral lesion of the nigrostriatal pathway in rats to model Parkinson's disease.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
6-hydroxydopamine (6-OHDA) hydrochloride
-
Ascorbic acid
-
Sterile saline (0.9%)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Stereotaxic apparatus
-
Hamilton syringe (10 µL)
-
Dental drill
-
Surgical tools
Procedure:
-
Preparation of 6-OHDA Solution: Dissolve 6-OHDA in sterile saline containing 0.02% ascorbic acid to prevent oxidation. The final concentration should be adjusted to deliver the desired dose (e.g., 8 µg) in a small volume (e.g., 4 µL). Prepare the solution fresh and protect it from light.
-
Anesthesia and Stereotaxic Surgery: Anesthetize the rat and place it in a stereotaxic frame. Shave and clean the scalp.
-
Craniotomy: Make a midline incision on the scalp to expose the skull. Drill a small burr hole over the target injection site. For targeting the medial forebrain bundle (MFB), typical coordinates relative to bregma are: AP -4.4 mm, ML ±1.2 mm, DV -7.8 mm from the skull surface. These coordinates should be optimized for the specific rat strain and weight.
-
6-OHDA Injection: Slowly lower the Hamilton syringe needle to the target coordinates. Infuse the 6-OHDA solution at a slow rate (e.g., 1 µL/min).
-
Post-injection: Leave the needle in place for an additional 5-10 minutes to allow for diffusion and prevent backflow. Slowly retract the needle.
-
Closure and Recovery: Suture the scalp incision and allow the rat to recover in a warm environment. Provide post-operative care, including analgesics and soft food.
-
Verification of Lesion: After a recovery period of 2-3 weeks, the extent of the dopaminergic lesion can be verified using behavioral tests (see Protocol 2) or post-mortem analysis (e.g., tyrosine hydroxylase immunohistochemistry).
Protocol 2: Assessment of L-DOPA Potentiation by this compound using Rotational Behavior
This protocol measures the potentiation of L-DOPA-induced contralateral rotations in 6-OHDA-lesioned rats following treatment with this compound.
Materials:
-
6-OHDA-lesioned rats (with a confirmed unilateral lesion)
-
Levodopa (L-DOPA) / Benserazide (B1668006) (or Carbidopa) solution
-
This compound solution
-
Vehicle solution
-
Rotational behavior monitoring system (e.g., automated rotometer bowls)
Procedure:
-
Animal Habituation: Habituate the rats to the testing environment and the injection procedure.
-
Drug Administration:
-
Administer this compound (10 or 30 mg/kg, i.p. or p.o.) or vehicle. The timing of administration relative to L-DOPA should be optimized based on the pharmacokinetic profile of this compound.
-
After the appropriate pre-treatment time, administer a sub-threshold dose of L-DOPA (e.g., 4-6 mg/kg, i.p.) with a peripheral decarboxylase inhibitor like benserazide (e.g., 15 mg/kg, i.p.).
-
-
Behavioral Monitoring: Immediately after L-DOPA administration, place the rat in the rotometer bowl. Record the number of full contralateral (away from the lesioned side) and ipsilateral (towards the lesioned side) rotations for a period of 90-120 minutes.
-
Data Analysis: Calculate the net contralateral rotations (contralateral minus ipsilateral rotations). Compare the net rotations between the vehicle-treated and this compound-treated groups. A significant increase in net contralateral rotations in the this compound group indicates potentiation of the L-DOPA effect.
Mandatory Visualizations
Caption: Workflow for inducing a Parkinson's model and testing this compound.
Caption: Proposed signaling pathway for this compound's action in Parkinson's.
References
Application Notes and Protocols: [¹¹C]TCS 46b as a PET Radiotracer for NMDA Receptors
For Research Use Only. Not for use in diagnostic procedures.
Introduction
TCS 46b is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the NR1A/2B subtype.[1][2][3] The NMDA receptor, a glutamate-gated ion channel, is crucial for synaptic plasticity, learning, and memory.[4][5][6] Its dysregulation is implicated in various neurological and psychiatric disorders. Consequently, the development of PET radiotracers for imaging NMDA receptors in the living brain is of significant interest for understanding disease mechanisms and for drug development.
This document provides detailed information and protocols for the synthesis and evaluation of Carbon-11 labeled this compound ([¹¹C]this compound), a candidate PET radiotracer for the NR1A/2B subtype of the NMDA receptor. While [¹¹C]this compound demonstrated high affinity and selectivity in vitro, in vivo studies in rats revealed insufficient brain penetration, limiting its utility for in vivo imaging with Positron Emission Tomography.[1]
Physicochemical and Pharmacological Properties
The following tables summarize the key quantitative data for this compound and its radiolabeled counterpart, [¹¹C]this compound.
Table 1: In Vitro Binding Affinity of this compound [1][3]
| Receptor Subtype | IC₅₀ (nM) |
| NR1A/2B | 5.3 |
| NR1A/2A | 35,000 |
| NR1A/2C | >100,000 |
Table 2: Radiochemical Properties of [¹¹C]this compound [1]
| Property | Value |
| Radiochemical Yield | Not reported |
| Molar Activity | Not reported |
| Radiochemical Purity | Not reported |
Table 3: In Vivo Brain Uptake of [¹¹C]this compound in Rats (at 30 min post-injection) [1]
| Brain Region | % Injected Dose per mL (% ID/mL) |
| Average Brain Uptake | 0.07 |
Signaling Pathway
This compound targets the NMDA receptor, a key component of glutamatergic signaling. The binding of glutamate (B1630785) and a co-agonist (glycine or D-serine) to the NMDA receptor, coupled with postsynaptic membrane depolarization, leads to the opening of its ion channel.[6] This allows the influx of Ca²⁺, which acts as a second messenger to trigger various downstream signaling cascades, including the activation of calcium/calmodulin-dependent protein kinase II (CaMKII) and the Ras-ERK pathway, ultimately influencing gene expression and synaptic plasticity.[4][5]
References
- 1. Synthesis, radiosynthesis and in vivo evaluation of 5-[3-(4-benzylpiperidin-1-yl)prop-1-ynyl]-1,3-dihydrobenzoimidazol-2-[(11)C]one, as a potent NR(1A)/2B subtype selective NMDA PET radiotracer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. abmole.com [abmole.com]
- 4. The dichotomy of NMDA receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. NMDA receptor - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for TCS 46b in Neuronal Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
TCS 46b is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting subtypes containing the NR1A/2B subunits, with an IC50 of 5.3 nM.[1][2][3][4][5][6] NMDA receptors are critical for synaptic plasticity, learning, and memory.[7] Their dysregulation is implicated in various neurological disorders, making subtype-selective antagonists like this compound valuable tools for research and potential therapeutic development.[5][8][9][10] These application notes provide recommended starting concentrations and detailed protocols for utilizing this compound in common neuronal assays.
Data Presentation: Recommended this compound Concentrations
The optimal concentration of this compound will vary depending on the specific neuronal assay, cell type, and experimental conditions. Based on its high potency and data from similar selective NR2B antagonists, the following concentration ranges are recommended as a starting point for optimization.
| Assay Type | Recommended Starting Concentration Range | Notes |
| NMDA Receptor Inhibition | 1 nM - 100 nM | The IC50 for NR1A/2B is 5.3 nM. A dose-response curve is recommended to determine the optimal inhibitory concentration in your specific cell system. |
| Neuroprotection Assays | 100 nM - 10 µM | Higher concentrations may be required to counteract excitotoxic insults. Titration is crucial to identify the therapeutic window without inducing off-target effects. For example, another NR2B antagonist, CSP-1103, showed neuroprotection in the 0.5 µM to 30 µM range. |
| Cell Viability/Cytotoxicity Assays | 1 µM - 50 µM | It is essential to determine the potential cytotoxic effects of this compound at higher concentrations to ensure that observed neuroprotective effects are not confounded by toxicity. |
| Neurite Outgrowth Assays | 100 nM - 5 µM | The effect of NMDA receptor antagonism on neurite outgrowth can be complex and may be concentration and cell-type dependent. A broad concentration range should be tested. |
Signaling Pathways Modulated by this compound
As a selective NR2B antagonist, this compound is expected to modulate downstream signaling pathways associated with NMDA receptor function. These include the ERK, Akt, and CREB pathways, which are crucial for neuronal survival, plasticity, and gene expression.
Experimental Protocols
Neuronal Cell Viability (MTT) Assay
This protocol is designed to assess the effect of this compound on the viability of neuronal cells.
Workflow Diagram:
Materials:
-
Neuronal cell line (e.g., SH-SY5Y, PC12) or primary neurons
-
96-well cell culture plates
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Seed neuronal cells in a 96-well plate at a density of 1-5 x 10⁴ cells/well and allow them to adhere for 24-48 hours.
-
Prepare serial dilutions of this compound in complete culture medium. It is recommended to test a concentration range from 1 µM to 50 µM. Include a vehicle control (DMSO).
-
Replace the medium in the wells with the medium containing the different concentrations of this compound.
-
Incubate the plate for 24 to 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Neuroprotection Assay against NMDA-induced Excitotoxicity
This protocol assesses the ability of this compound to protect neurons from cell death induced by an excitotoxic concentration of NMDA.
Workflow Diagram:
Materials:
-
Primary cortical or hippocampal neurons
-
96-well cell culture plates coated with Poly-D-Lysine/Laminin
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
This compound stock solution (in DMSO)
-
NMDA stock solution (in water)
-
Lactate Dehydrogenase (LDH) cytotoxicity assay kit
Procedure:
-
Plate primary neurons in coated 96-well plates and culture for 7-10 days to allow for maturation.
-
Prepare dilutions of this compound in culture medium. A suggested starting range is 100 nM to 10 µM.
-
Pre-treat the neurons with the this compound dilutions for 1 hour.
-
Induce excitotoxicity by adding NMDA to a final concentration of 100 µM (the optimal concentration should be determined empirically for your cell type). Include control wells with no NMDA and wells with NMDA but no this compound.
-
Incubate the plate for 24 hours.
-
Assess cell death by measuring LDH release into the culture medium according to the manufacturer's instructions.
-
Calculate the percentage of neuroprotection relative to the NMDA-only treated wells.
Neurite Outgrowth Assay
This protocol is for quantifying the effect of this compound on the growth of neurites from neuronal cells.
Workflow Diagram:
Materials:
-
Neuronal cell line (e.g., PC12, N2a) or primary neurons
-
24-well plates with coated glass coverslips
-
Differentiation medium (low serum medium for cell lines)
-
This compound stock solution (in DMSO)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-β-III tubulin
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Fluorescence microscope and image analysis software
Procedure:
-
Seed neuronal cells on coated coverslips in a 24-well plate.
-
After 24 hours, replace the growth medium with differentiation medium containing various concentrations of this compound (e.g., 100 nM to 5 µM). Include a vehicle control.
-
Incubate for 48-72 hours to allow for neurite extension.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block non-specific binding with blocking buffer for 1 hour.
-
Incubate with the primary antibody against β-III tubulin overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature.
-
Mount the coverslips on microscope slides.
-
Acquire images using a fluorescence microscope and quantify neurite length and branching using appropriate image analysis software (e.g., ImageJ with NeuronJ plugin).[11]
Conclusion
This compound is a valuable pharmacological tool for investigating the role of NR2B-containing NMDA receptors in neuronal function and disease. The provided concentration ranges and protocols offer a solid foundation for initiating studies with this compound. It is imperative for researchers to perform careful dose-response experiments to determine the optimal concentrations for their specific experimental systems.
References
- 1. NMDA-induced ERK signalling is mediated by NR2B subunit in rat cortical neurons and switches from positive to negative depending on stage of development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NR2B-NMDA receptor mediated increases in intracellular Ca2+ concentration regulate the tyrosine phosphatase, STEP, and ERK MAP kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Opposing role of synaptic and extrasynaptic NMDA receptors in regulation of the extracellular signal-regulated kinases (ERK) activity in cultured rat hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential roles of NR2A- and NR2B-containing NMDA receptors in Ras-ERK signaling and AMPA receptor trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ifenprodil, a novel NMDA receptor antagonist: site and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Plasticity of NMDA receptor NR2B subunit in memory and chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antagonists selective for NMDA receptors containing the NR2B subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NR2B selective NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antagonism at the NR2B subunit of NMDA receptors induces increased connectivity of the prefrontal and subcortical regions regulating reward behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neurite Outgrowth Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for TCS 46b Administration in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of TCS 46b, a potent and selective NMDA NR1A/2B receptor antagonist, in rodent models. This document includes detailed experimental protocols, a summary of available quantitative data, and visualizations of the relevant signaling pathway and experimental workflow.
Introduction
This compound is a subtype-selective, orally active antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the NR1A/NR2B subunits with a high affinity (IC50 = 5.3 nM). Its selectivity for the NR2B subunit makes it a valuable tool for investigating the role of this specific NMDA receptor subtype in various neurological and psychiatric disorders. In preclinical rodent models, this compound has shown promise in modulating dopaminergic signaling, particularly in the context of Parkinson's disease.
Mechanism of Action and Signaling Pathway
This compound exerts its effects by blocking the ion channel of the NMDA receptor complex that contains the NR2B subunit. The NMDA receptor is a ligand-gated ion channel that, upon activation by glutamate (B1630785) and a co-agonist (glycine or D-serine), allows for the influx of Ca2+ into the neuron. This calcium influx is a critical trigger for numerous downstream signaling cascades involved in synaptic plasticity, learning, and memory, but also in excitotoxicity when overactivated.
The NR2B subunit is predominantly expressed in the forebrain and is associated with distinct downstream signaling pathways compared to the NR2A subunit. Blockade of NR2B-containing NMDA receptors by this compound can modulate these pathways. One key pathway involves the regulation of Calcium/calmodulin-dependent protein kinase IV (CaMKIV) and the transcription factor cAMP response element-binding protein (CREB). Activation of NR2B-containing NMDA receptors can lead to the phosphorylation and activation of CaMKIV, which in turn phosphorylates and activates CREB, a crucial regulator of gene expression involved in neuronal survival, differentiation, and plasticity. By antagonizing the NR2B subunit, this compound can inhibit this signaling cascade.
NMDA Receptor Signaling Pathway with this compound Intervention
Caption: this compound antagonism of the NR2B subunit of the NMDA receptor, inhibiting downstream signaling.
Data Presentation
The primary in vivo application of this compound in rodent models has been in the context of Parkinson's disease, specifically in the 6-hydroxydopamine (6-OHDA)-lesioned rat model. In this model, this compound has been shown to potentiate the motor effects of L-DOPA, the gold-standard treatment for Parkinson's disease.
Table 1: Effect of this compound on L-DOPA-Induced Rotational Behavior in 6-OHDA-Lesioned Rats
| Treatment Group | Dose (mg/kg) | Route of Administration | Outcome Measure | Result |
| L-DOPA + Vehicle | - | p.o. or i.p. | Contralateral Rotations | Baseline rotational behavior |
| L-DOPA + this compound | 10 | p.o. or i.p. | Contralateral Rotations | Significant potentiation of L-DOPA effect |
| L-DOPA + this compound | 30 | p.o. or i.p. | Contralateral Rotations | Significant potentiation of L-DOPA effect |
Note: Specific quantitative data on the percentage of potentiation and statistical significance are not publicly available and would need to be determined empirically in specific experimental settings.
Table 2: Physicochemical and Pharmacokinetic Properties of this compound (Rodent Data)
| Parameter | Value | Species | Notes |
| Physicochemical Properties | |||
| Molecular Weight | 345.44 g/mol | - | |
| Formula | C₂₂H₂₃N₃O | - | |
| Solubility | Soluble in DMSO and ethanol | - | Prepare stock solutions in these solvents. |
| Pharmacokinetic Parameters | |||
| Cmax (Maximum Concentration) | Data not available | Rat/Mouse | Requires experimental determination. |
| Tmax (Time to Cmax) | Data not available | Rat/Mouse | Requires experimental determination. |
| Half-life (t₁/₂) | Data not available | Rat/Mouse | Requires experimental determination. |
| Oral Bioavailability | Data not available | Rat/Mouse | Requires experimental determination. |
Experimental Protocols
6-Hydroxydopamine (6-OHDA) Lesioning Protocol in Rats
This protocol describes the unilateral lesioning of the medial forebrain bundle (MFB) to create a rodent model of Parkinson's disease.
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
6-hydroxydopamine hydrochloride (6-OHDA)
-
Ascorbic acid
-
Sterile 0.9% saline
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Stereotaxic apparatus
-
Hamilton syringe (10 µL)
-
Suturing material
Procedure:
-
Preparation of 6-OHDA Solution: Prepare a fresh solution of 6-OHDA in sterile 0.9% saline containing 0.02% ascorbic acid to prevent oxidation. A typical concentration is 4-8 µg of free-base 6-OHDA per µL.
-
Anesthesia and Stereotaxic Surgery: Anesthetize the rat and place it in the stereotaxic frame. Shave and clean the surgical area.
-
Craniotomy: Make a midline incision on the scalp and expose the skull. Drill a small burr hole over the target coordinates for the MFB. Typical coordinates relative to bregma are: Anteroposterior (AP): -4.4 mm; Mediolateral (ML): ±1.2 mm; Dorsoventral (DV): -7.8 mm from the dura.
-
6-OHDA Injection: Slowly lower the Hamilton syringe to the target DV coordinate. Infuse 2-4 µL of the 6-OHDA solution at a rate of 1 µL/min. Leave the needle in place for an additional 5 minutes to allow for diffusion before slowly retracting it.
-
Post-operative Care: Suture the incision and provide post-operative care, including analgesics and monitoring for recovery. Allow at least 2-3 weeks for the lesion to fully develop before behavioral testing.
Administration of this compound and L-DOPA
Materials:
-
This compound
-
L-DOPA methyl ester hydrochloride
-
Benserazide (B1668006) hydrochloride (a peripheral DOPA decarboxylase inhibitor)
-
Vehicle for this compound (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
Sterile 0.9% saline for L-DOPA/benserazide
-
Gavage needles (for oral administration)
-
Syringes and needles (for intraperitoneal injection)
Procedure:
-
Preparation of Dosing Solutions:
-
This compound: Prepare a suspension of this compound in the chosen vehicle. For example, dissolve this compound in DMSO first, then add PEG300, Tween 80, and finally saline. Vortex thoroughly to ensure a uniform suspension.
-
L-DOPA/Benserazide: Dissolve L-DOPA and benserazide in sterile 0.9% saline. A common dose for L-DOPA is 6-12 mg/kg, and for benserazide is 12-15 mg/kg.
-
-
Administration:
-
Administer this compound (10 or 30 mg/kg) via oral gavage (p.o.) or intraperitoneal injection (i.p.).
-
Typically, this compound is administered 30-60 minutes prior to the L-DOPA/benserazide injection to allow for absorption.
-
Administer the L-DOPA/benserazide solution via intraperitoneal injection.
-
Assessment of Rotational Behavior
Materials:
-
Automated rotometer system or a circular arena for manual observation
-
Video recording equipment (optional)
Procedure:
-
Habituation: Place the rat in the testing arena for a short period to allow for habituation before drug administration.
-
Drug Administration: Administer this compound and L-DOPA as described in the protocol above.
-
Recording Rotational Behavior: Immediately after L-DOPA administration, place the rat in the rotometer and record the number of full 360° contralateral (away from the lesioned side) and ipsilateral (towards the lesioned side) rotations for a period of 90-120 minutes.
-
Data Analysis: Express the data as net contralateral rotations per minute (contralateral turns - ipsilateral turns / duration of the test in minutes). Compare the rotational scores between the vehicle-treated and this compound-treated groups.
Experimental Workflow for Assessing this compound Efficacy
Caption: Workflow for evaluating the effect of this compound on L-DOPA-induced rotations in 6-OHDA rats.
Conclusion
This compound is a valuable research tool for investigating the role of NR2B-containing NMDA receptors in rodent models of neurological disorders. The protocols outlined in these application notes provide a framework for administering this compound and assessing its efficacy in the 6-OHDA rat model of Parkinson's disease. Further research is warranted to fully characterize the pharmacokinetic profile of this compound and to explore its therapeutic potential in a wider range of preclinical models. Researchers should note that the provided protocols may require optimization based on specific experimental conditions and animal strains.
Application Notes and Protocols for Click Chemistry Utilizing TCS 46b
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of TCS 46b, a potent and selective NMDA NR1A/2B receptor antagonist, as a versatile tool in click chemistry. Its inherent alkyne group makes it an ideal building block for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, enabling the creation of novel bioconjugates for a wide range of applications in neuroscience research and drug development.
Introduction to this compound and its Role in Click Chemistry
This compound is an orally active, subtype-selective antagonist of the NMDA receptor, specifically targeting the NR1A/2B subunit with a high affinity (IC50 = 5.3 nM).[1] The NMDA receptor, a key player in excitatory synaptic transmission, is implicated in numerous neurological processes and disorders. The selective antagonism of the NR1A/2B subunit by this compound offers a targeted approach to modulate neuronal signaling.
A key structural feature of this compound is the presence of a terminal alkyne group, which allows it to readily participate in CuAAC, a cornerstone of click chemistry.[1] This reaction facilitates the covalent ligation of this compound to molecules containing an azide (B81097) functional group, forming a stable triazole linkage. This modular approach enables the development of a diverse array of this compound-containing conjugates for applications such as targeted drug delivery, molecular imaging, and the creation of novel pharmacological probes.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and the general performance of the CuAAC reaction.
| Parameter | Value | Reference |
| This compound IC50 (NR1A/2B) | 5.3 nM | [1] |
| This compound IC50 (NR1A/2A) | 35,000 nM | |
| This compound IC50 (NR1A/2C) | > 100,000 nM | |
| This compound Molecular Weight | 345.45 g/mol | [2] |
| This compound Solubility | Soluble to 100 mM in DMSO and ethanol (B145695) | |
| CuAAC Reaction Time | Typically 1-4 hours at room temperature | [3] |
| CuAAC Reaction Yield | Generally high to quantitative (>90%) | [4][5] |
Signaling Pathway of NMDA Receptor and this compound Antagonism
The NMDA receptor is a ligand-gated ion channel that plays a crucial role in synaptic plasticity. Its activation requires the binding of both glutamate (B1630785) and a co-agonist (glycine or D-serine), as well as the relief of a voltage-dependent magnesium block. Upon activation, the channel opens, allowing the influx of Ca2+, which in turn activates various downstream signaling cascades. This compound, as a selective NR1A/2B antagonist, blocks this process at the receptor level, thereby inhibiting the downstream signaling events.
Caption: NMDA Receptor Signaling Pathway and Inhibition by this compound.
Experimental Protocols
The following protocols provide a general framework for the use of this compound in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. These should be optimized for specific applications.
Protocol 1: General Procedure for CuAAC Ligation of this compound to an Azide-Modified Biomolecule
This protocol describes the conjugation of this compound to a biomolecule (e.g., a peptide, protein, or nucleic acid) that has been pre-functionalized with an azide group.
Materials:
-
This compound
-
Azide-modified biomolecule
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA)
-
Sodium ascorbate (B8700270)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO or Ethanol for stock solutions
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound in DMSO or ethanol to a final concentration of 10-50 mM.
-
Prepare a 20 mM stock solution of CuSO₄ in water.
-
Prepare a 50 mM stock solution of THPTA or TBTA in water or DMSO/water.
-
Prepare a fresh 100 mM stock solution of sodium ascorbate in water.
-
Dissolve the azide-modified biomolecule in PBS to the desired concentration.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide-modified biomolecule solution.
-
Add the this compound stock solution to achieve a 2-10 fold molar excess over the biomolecule.
-
Add the THPTA/TBTA ligand solution to the reaction mixture (final concentration typically 5 times that of CuSO₄).
-
Add the CuSO₄ solution (final concentration typically 0.1-1 mM).
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (final concentration typically 1-5 mM).
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be performed at 4°C for longer incubation times if the biomolecule is sensitive to room temperature.
-
-
Purification:
-
Purify the this compound-biomolecule conjugate from unreacted reagents using a suitable method such as size-exclusion chromatography, dialysis, or affinity chromatography.
-
-
Characterization:
-
Confirm the successful conjugation and purity of the product using techniques such as mass spectrometry (MS), SDS-PAGE (for proteins), or HPLC.
-
Caption: General workflow for CuAAC conjugation of this compound.
Protocol 2: Synthesis of a this compound-based Fluorescent Probe
This protocol outlines the synthesis of a fluorescent probe by conjugating this compound to an azide-containing fluorophore.
Materials:
-
This compound
-
Azide-functionalized fluorophore (e.g., Azide-PEG-Fluorophore)
-
Copper(II) sulfate (CuSO₄)
-
Tris(benzyltriazolylmethyl)amine (TBTA)
-
Sodium ascorbate
-
Solvent (e.g., DMSO, DMF, or a mixture with water)
-
Silica (B1680970) gel for column chromatography
-
Analytical instruments (TLC, NMR, MS)
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and the azide-functionalized fluorophore (1-1.2 equivalents) in a suitable solvent.
-
In a separate vial, prepare the catalyst solution by mixing CuSO₄ (0.1-0.2 equivalents) and TBTA (0.1-0.2 equivalents) in the reaction solvent.
-
Add the catalyst solution to the reaction mixture.
-
Add a freshly prepared solution of sodium ascorbate (0.2-0.5 equivalents) in water or the reaction solvent to initiate the reaction.
-
-
Reaction Monitoring:
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete (as indicated by TLC), dilute the reaction mixture with an appropriate organic solvent and wash with water to remove the copper catalyst and other water-soluble components.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system to isolate the this compound-fluorophore conjugate.
-
-
Characterization:
-
Confirm the structure and purity of the final product using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
Applications of this compound-based Bioconjugates
The ability to conjugate this compound to various molecules via click chemistry opens up a wide range of potential applications:
-
Targeted Drug Delivery: By conjugating this compound to a targeting moiety (e.g., an antibody or a peptide that recognizes a specific cell surface receptor), it is possible to deliver the NMDA receptor antagonist to specific cell types or tissues, potentially reducing off-target effects.[6][7]
-
Molecular Imaging: Linking this compound to a fluorescent dye or a radiolabel can create powerful imaging probes to visualize the distribution of NR1A/2B-containing NMDA receptors in vitro and in vivo.
-
Probing Receptor Function: Attaching this compound to a solid support can be used for affinity chromatography to isolate and identify proteins that interact with the NR1A/2B receptor.
-
Development of Multimodal Probes: Click chemistry allows for the straightforward synthesis of complex molecules where this compound is combined with other pharmacophores or functional groups to create probes with multiple biological activities or detection capabilities.
Caption: Applications of this compound in Click Chemistry.
Conclusion
This compound, with its potent and selective NMDA NR1A/2B antagonism and its readily available alkyne handle, is a valuable tool for researchers in neuroscience and drug development. The application of click chemistry provides a straightforward and efficient method to generate novel this compound-based conjugates for a multitude of applications, from fundamental research into NMDA receptor biology to the development of next-generation therapeutics and diagnostic agents. The protocols and information provided herein serve as a guide for harnessing the potential of this compound in your research endeavors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. axispharm.com [axispharm.com]
- 4. “Click Chemistry”: An Emerging Tool for Developing a New Class of Structural Motifs against Various Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Click Chemistry [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for TCS 46b in Synaptic Plasticity Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
TCS 46b is a potent, selective, and orally active antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting subtypes containing the GluN2B (formerly NR2B) subunit. With an IC50 of 5.3 nM for NR1A/2B receptors, it exhibits high selectivity over other NMDA receptor subtypes, making it a valuable pharmacological tool for dissecting the role of GluN2B-containing NMDA receptors in various physiological and pathological processes, including synaptic plasticity.[1][2] Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is considered a fundamental cellular mechanism underlying learning and memory.[3] The two primary forms of synaptic plasticity are long-term potentiation (LTP) and long-term depression (LTD). The NMDA receptor, particularly the GluN2B subunit, plays a critical role in the induction of both LTP and LTD.[1][4]
These application notes provide a comprehensive overview of the use of this compound in studying synaptic plasticity, including its mechanism of action, expected effects on LTP and LTD based on studies with other GluN2B antagonists, and detailed protocols for in vitro and in vivo experiments.
Mechanism of Action
This compound exerts its effects by selectively blocking the ion channel of NMDA receptors that contain the GluN2B subunit. The activation of NMDA receptors requires the binding of both glutamate (B1630785) and a co-agonist (glycine or D-serine), as well as the relief of a voltage-dependent magnesium (Mg2+) block.[5] Upon activation, the channel opens, allowing the influx of calcium ions (Ca2+) into the postsynaptic neuron. This rise in intracellular Ca2+ is a critical trigger for the downstream signaling cascades that lead to synaptic plasticity.[6][7]
The specific subunit composition of the NMDA receptor dictates its biophysical properties and its coupling to intracellular signaling molecules. GluN2B-containing NMDA receptors are known to have slower channel kinetics and are prominently coupled to the activation of Calcium/calmodulin-dependent protein kinase II (CaMKII), a key enzyme in the induction of LTP.[1][8] By blocking these specific receptors, this compound allows researchers to investigate the precise contribution of GluN2B-mediated Ca2+ influx to the induction and maintenance of synaptic plasticity.
Data Presentation
The following tables summarize the expected quantitative effects of GluN2B antagonism on synaptic plasticity, based on studies using other selective GluN2B antagonists like ifenprodil (B1662929) and Ro 25-6981. These data provide a predictive framework for experiments utilizing this compound.
Table 1: Effect of GluN2B Antagonism on Long-Term Potentiation (LTP) in Hippocampal CA1 Synapses
| Experimental Condition | Induction Protocol | GluN2B Antagonist | Concentration | Effect on LTP Magnitude | Reference |
| High-Frequency Stimulation (HFS) | 100 Hz for 1s | Ifenprodil | Dose-dependent | Inhibition, can convert LTP to LTD | [1] |
| High-Frequency Stimulation (HFS) | 100 Hz for 1s | Ro 25-6981 (low dose) | 1 µM | No significant effect | [2] |
| High-Frequency Stimulation (HFS) | 100 Hz for 1s | Ro 25-6981 (high dose) | 10 µM | Complete block of LTP | [2] |
| Theta-Burst Stimulation (TBS) | 10 bursts of 4 pulses at 100 Hz, repeated at 5 Hz | Ro 25-6981 | 6 mg/kg (i.p.) | No significant effect on control LTP, but prevents Aβ-mediated inhibition of LTP | [9] |
| Sub-saturating LTP protocol | N/A | Genetic deletion of GluN2B | N/A | Impaired LTP | [4] |
Table 2: Effect of GluN2B Antagonism on Long-Term Depression (LTD) in Hippocampal CA1 Synapses
| Experimental Condition | Induction Protocol | GluN2B Antagonist | Concentration | Effect on LTD Magnitude | Reference |
| Low-Frequency Stimulation (LFS) | 1 Hz for 15 min | Ifenprodil | N/A | No effect | [1] |
| Low-Frequency Stimulation (LFS) | 1 Hz for 15 min | Ro 25-6981 | 1 µM | Complete block of LTD | [2] |
| Low-Frequency Stimulation (LFS) with glutamate transporter inhibition | N/A | Genetic deletion of GluN2B | N/A | Abolished LTD | [4] |
Experimental Protocols
Protocol 1: In Vitro Slice Electrophysiology for Recording LTP and LTD
This protocol describes the methodology for preparing acute hippocampal slices and performing field excitatory postsynaptic potential (fEPSP) recordings to assess the effects of this compound on LTP and LTD.
1. Materials and Reagents:
-
This compound (prepare stock solution in DMSO)
-
Artificial cerebrospinal fluid (aCSF) for slicing (NMDG-based protective solution recommended)[10]
-
aCSF for recording (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 2 CaCl2, 1 MgSO4; bubbled with 95% O2/5% CO2.
-
Dissection tools
-
Vibrating microtome
-
Submerged or interface recording chamber
-
Glass microelectrodes (for recording and stimulation)
-
Electrophysiology rig with amplifier, digitizer, and data acquisition software
2. Slice Preparation:
-
Anesthetize and decapitate a young adult rodent (e.g., P14-P28 rat or mouse) in accordance with institutional animal care guidelines.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated NMDG-based slicing aCSF.[10]
-
Cut 300-400 µm thick coronal or sagittal hippocampal slices using a vibrating microtome.
-
Transfer slices to a recovery chamber containing NMDG-based aCSF at 32-34°C for a brief period before transferring to a holding chamber with recording aCSF at room temperature for at least 1 hour.[10]
3. Electrophysiological Recording:
-
Transfer a slice to the recording chamber continuously perfused with oxygenated recording aCSF at 30-32°C.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.
-
Deliver baseline test pulses (e.g., 0.05 Hz) to evoke fEPSPs and establish a stable baseline for at least 20 minutes.
-
Apply this compound to the perfusion bath at the desired concentration and allow it to equilibrate for at least 20-30 minutes while continuing baseline recording.
-
For LTP induction: Deliver a high-frequency stimulation (HFS) protocol (e.g., one or two 1-second trains of 100 Hz) or a theta-burst stimulation (TBS) protocol.
-
For LTD induction: Deliver a low-frequency stimulation (LFS) protocol (e.g., 900 pulses at 1 Hz).
-
Continue recording fEPSPs for at least 60 minutes post-induction to assess the magnitude and stability of LTP or LTD.
-
Analyze the data by measuring the initial slope of the fEPSP and normalizing it to the pre-induction baseline.
Protocol 2: In Vivo Behavioral Assessment using the Morris Water Maze
This protocol outlines the use of the Morris water maze (MWM) to evaluate the effect of this compound on spatial learning and memory, which are hippocampus-dependent and reliant on synaptic plasticity.[11][12]
1. Materials and Reagents:
-
This compound (formulated for oral or intraperitoneal administration)
-
Circular water tank (1.5-2 m diameter)
-
Escape platform (submerged 1-2 cm below the water surface)
-
Non-toxic white paint or milk powder to make the water opaque
-
Video tracking system and software
-
Distinct visual cues placed around the maze
2. Experimental Procedure:
-
Habituation (Day 0): Allow each animal to swim freely in the pool without the platform for 60 seconds to acclimate to the environment.
-
Acquisition Training (Days 1-5):
-
Administer this compound or vehicle to the animals at a predetermined time before the training session (e.g., 30-60 minutes).
-
Conduct 4 trials per day for each animal.
-
For each trial, place the animal in the water at one of four quasi-random start locations, facing the wall of the tank.
-
Allow the animal to search for the hidden platform for a maximum of 60 or 90 seconds.
-
If the animal finds the platform, allow it to remain there for 15-30 seconds. If it fails to find the platform within the time limit, gently guide it to the platform.
-
Record the escape latency (time to find the platform) and path length for each trial using the video tracking software.
-
-
Probe Trial (Day 6):
-
Administer this compound or vehicle as in the training phase.
-
Remove the escape platform from the pool.
-
Allow each animal to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of crossings over the former platform location.
-
-
Data Analysis: Compare the escape latencies and path lengths during acquisition training and the performance in the probe trial between the this compound-treated and vehicle-treated groups to assess the impact on spatial learning and memory.
Visualization of Signaling Pathways and Workflows
References
- 1. Frontiers | GluN2B-NMDAR subunit contribution on synaptic plasticity: A phenomenological model for CA3-CA1 synapses [frontiersin.org]
- 2. Multiple roles of GluN2B-containing NMDA receptors in synaptic plasticity in juvenile hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Intriguing Contribution of Hippocampal Long-Term Depression to Spatial Learning and Long-Term Memory [frontiersin.org]
- 4. Loss of GluN2B-Containing NMDA Receptors in CA1 Hippocampus and Cortex Impairs Long-Term Depression, Reduces Dendritic Spine Density, and Disrupts Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NMDA receptor - Wikipedia [en.wikipedia.org]
- 6. Molecular mechanism of hippocampal long-term potentiation - Towards multiscale understanding of learning and memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. royalsocietypublishing.org [royalsocietypublishing.org]
- 9. pnas.org [pnas.org]
- 10. Preparation of Acute Brain Slices Using an Optimized N-Methyl-D-glucamine Protective Recovery Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Morris water maze: procedures for assessing spatial and related forms of learning and memory | Springer Nature Experiments [experiments.springernature.com]
- 12. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
TCS 46b solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility and stability of TCS 46b, a potent and selective NMDA NR1A/2B receptor antagonist. Below you will find troubleshooting guides and frequently asked questions to assist in your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, selective, and orally active antagonist of the NMDA receptor, specifically targeting subtypes containing the NR1A and NR2B (also known as GluN1A and GluN2B) subunits.[1][2] It has an IC50 of 5.3 nM for NR1A/2B receptors.[1]
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) and ethanol. It is recommended to prepare stock solutions at a high concentration in these solvents, which can then be diluted into aqueous buffers or cell culture media for experiments.
Q3: What are the recommended storage conditions for this compound?
A3: For long-term storage, this compound powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[2] Once dissolved, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2]
Q4: Is there any information on the stability of this compound under different pH, temperature, or light conditions?
A4: Currently, there is limited publicly available data on the stability of this compound under varying pH, temperature, and light conditions. It is recommended to protect solutions from light and to conduct pilot stability studies under your specific experimental conditions if degradation is a concern.
Q5: What are the known degradation products of this compound?
A5: Specific degradation products and pathways for this compound have not been extensively reported in the available literature.
Troubleshooting Guide
Issue 1: Precipitation of this compound upon dilution in aqueous solutions.
-
Possible Cause: The solubility of this compound is significantly lower in aqueous solutions compared to organic solvents like DMSO and ethanol. Rapid dilution of a concentrated stock solution can cause the compound to crash out of solution.
-
Troubleshooting Steps:
-
Decrease the final concentration: If experimentally feasible, lower the final working concentration of this compound in your aqueous buffer or media.
-
Use a lower concentration stock solution: Prepare a less concentrated stock solution in your organic solvent before diluting into the aqueous phase.
-
Stepwise dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This can help to gradually acclimate the compound to the aqueous environment.
-
Increase the percentage of co-solvent: If your experimental system allows, consider having a small, non-disruptive percentage of the organic solvent (e.g., 0.1-0.5% DMSO) in your final working solution to aid solubility. Always include a vehicle control with the same concentration of the solvent in your experiments.
-
Gentle mixing and warming: After dilution, ensure the solution is well-mixed. Gentle warming (e.g., to 37°C) may temporarily aid in re-dissolving any precipitate, but the long-term stability at this temperature should be considered.
-
Issue 2: Inconsistent or lack of expected biological activity.
-
Possible Cause 1: Compound degradation.
-
Troubleshooting Steps:
-
Verify storage conditions: Ensure that both the powdered compound and the stock solutions have been stored according to the recommendations (-20°C or -80°C).
-
Avoid repeated freeze-thaw cycles: Use freshly prepared aliquots of your stock solution for each experiment.
-
Prepare fresh solutions: If degradation is suspected, prepare a fresh stock solution from the powdered compound.
-
-
-
Possible Cause 2: Incorrect concentration.
-
Troubleshooting Steps:
-
Recalculate dilutions: Double-check all calculations for preparing the stock solution and subsequent dilutions.
-
Verify stock concentration: If possible, use a spectrophotometric or other analytical method to confirm the concentration of your stock solution.
-
-
-
Possible Cause 3: Experimental system variability.
-
Troubleshooting Steps:
-
Cell line or tissue-specific effects: The expression levels of NR1A/NR2B subunits can vary between different cell lines or tissues, which may affect the observed potency of this compound.
-
Presence of interacting substances: Components in your cell culture media or buffer could potentially interact with this compound.
-
-
Data Summary
Table 1: Solubility of this compound
| Solvent | Concentration |
| DMSO | 34.54 mg/mL[2] |
| DMSO | Up to 100 mM |
| Ethanol | Up to 100 mM |
Table 2: Recommended Storage Conditions
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years[2] |
| Powder | 4°C | 2 years[2] |
| In Solvent | -80°C | 6 months[1][2] |
| In Solvent | -20°C | 1 month[1][2] |
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (Molecular Weight: 345.44 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Methodology:
-
Weighing the compound: Carefully weigh out a precise amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you would need 3.45 mg of this compound.
-
Adding the solvent: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Dissolving the compound: Tightly cap the vial and vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Ensure the solution is clear and free of any visible particulates.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This is crucial to prevent contamination and degradation from repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).
Visualizations
Signaling Pathway of this compound as an NMDA Receptor Antagonist
Caption: this compound antagonism of the NMDA receptor.
Experimental Workflow for Assessing this compound Activity
Caption: A typical workflow for in vitro experiments with this compound.
Troubleshooting Logic for Precipitation Issues
Caption: A logical approach to resolving this compound precipitation.
References
Technical Support Center: Optimizing TCS 46b Dosage for Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective NMDA NR1A/2B receptor antagonist, TCS 46b.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during in vivo experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Poor Solubility/Precipitation in Vehicle | This compound has limited solubility in aqueous solutions. The chosen vehicle may not be appropriate. | This compound is soluble in DMSO and ethanol.[1] For in vivo administration, a common approach is to first dissolve this compound in a minimal amount of DMSO and then dilute it with a suitable aqueous vehicle such as saline or phosphate-buffered saline (PBS). It is crucial to perform a small-scale solubility test with your final formulation to ensure the compound remains in solution at the desired concentration. The final concentration of DMSO should be kept to a minimum (typically <5% of the total injection volume) to avoid vehicle-induced toxicity. |
| Inconsistent or Lack of Efficacy | The dose of this compound may be too low. Poor bioavailability due to the route of administration or formulation. Suboptimal timing of administration relative to the experimental endpoint. | Dose-Response Study: Conduct a pilot dose-response study to determine the optimal dose for your specific animal model and endpoint. Doses of 10 and 30 mg/kg (p.o. or i.p.) have been shown to be effective in a 6-OHDA-lesioned rat model.[2][3] Route of Administration: this compound is orally active.[2][3] Both oral (p.o.) and intraperitoneal (i.p.) routes have been used.[2][3] The choice of administration route can significantly impact pharmacokinetics. Timing of Administration: The timing of this compound administration should be optimized based on its pharmacokinetic profile and the desired therapeutic window. |
| Adverse Effects (e.g., sedation, motor impairment, cognitive deficits) | The dose of this compound may be too high, leading to off-target effects or excessive NMDA receptor blockade. Selective NR2B antagonists can cause cognitive impairment.[4][5] | Dose Reduction: If adverse effects are observed, reduce the dose. A careful dose-escalation study can help identify the maximum tolerated dose. Behavioral Monitoring: Closely monitor animals for any behavioral changes. Including a battery of behavioral tests can help to assess motor coordination and cognitive function.[6] |
| Variability in Experimental Results | Inconsistent formulation or administration of this compound. Animal-to-animal variability in drug metabolism. | Standardize Protocols: Ensure consistent preparation of the dosing solution and accurate administration for all animals. Increase Sample Size: A larger number of animals per group can help to account for biological variability. Control Groups: Always include appropriate vehicle control groups in your experimental design. |
Frequently Asked Questions (FAQs)
???+ question "What is this compound and what is its mechanism of action?" this compound is a potent, selective, and orally active antagonist of the NMDA receptor, specifically targeting subtypes that contain the NR1A and NR2B subunits.[2][3] Its mechanism of action is to block the ion channel of these receptors, thereby inhibiting the influx of calcium and other cations that are triggered by the binding of glutamate. This modulation of glutamatergic neurotransmission is the basis for its potential therapeutic effects in various neurological and psychiatric disorders.
???+ question "What is a recommended starting dose for in vivo studies?" Based on published literature, doses of 10 mg/kg and 30 mg/kg have been used successfully in a 6-OHDA-lesioned rat model of Parkinson's disease via oral (p.o.) or intraperitoneal (i.p.) administration.[2][3] It is strongly recommended to perform a dose-response study in your specific animal model to determine the optimal dose for your experimental endpoint.
???+ question "How should I prepare this compound for in vivo administration?" this compound is reported to be soluble in DMSO and ethanol.[1] A common method for preparing hydrophobic compounds for in vivo use is to:
- Dissolve the required amount of this compound in a minimal volume of 100% DMSO.
- Once fully dissolved, dilute the DMSO stock with a suitable vehicle (e.g., saline, PBS, or a solution containing a solubilizing agent like Tween 80) to the final desired concentration.
- Ensure the final concentration of DMSO is as low as possible (ideally under 5%) to minimize potential toxicity from the vehicle. Always prepare fresh solutions on the day of the experiment.
???+ question "What are the potential side effects of this compound?" While specific side effect profiles for this compound are not extensively documented in publicly available literature, antagonists of the NR2B subunit of the NMDA receptor have been associated with cognitive impairment.[4][5] It is also possible that at higher doses, general NMDA receptor antagonism could lead to side effects such as motor incoordination, sedation, or psychotomimetic-like behaviors.[6] Careful observation of the animals after dosing is crucial.
???+ question "In which animal models has this compound been tested?" The most prominently cited in vivo model for this compound is the 6-hydroxydopamine (6-OHDA)-lesioned rat model of Parkinson's disease .[2][3] In this model, this compound was shown to potentiate the effects of L-DOPA.[2][3]
Experimental Protocols
Example Protocol: Evaluation of this compound in the 6-OHDA Rat Model of Parkinson's Disease
This protocol is a general guideline based on the available literature for the 6-OHDA model and should be adapted to specific experimental needs.
1. Animal Model:
-
Species: Male Sprague-Dawley or Wistar rats (200-250g).
-
Surgery: Unilateral stereotaxic injection of 6-OHDA into the medial forebrain bundle or the striatum to induce a lesion of the nigrostriatal dopamine (B1211576) pathway.[7][8][9] Allow for a recovery period of at least 2-3 weeks post-surgery.
-
Verification of Lesion: Assess the extent of the lesion by testing for apomorphine (B128758) or amphetamine-induced rotations.[10]
2. Drug Preparation:
-
This compound Formulation: Prepare a stock solution of this compound in 100% DMSO. On the day of the experiment, dilute the stock solution with sterile saline to the final desired concentrations (e.g., 10 mg/kg and 30 mg/kg). The final DMSO concentration should not exceed 5%.
-
L-DOPA Formulation: Prepare L-DOPA/benserazide solution in sterile saline.
-
Vehicle Control: Prepare a vehicle solution with the same final concentration of DMSO as the this compound solutions.
3. Dosing and Behavioral Testing:
-
Acclimation: Acclimate the rats to the testing environment.
-
Administration: Administer this compound (or vehicle) via oral gavage or intraperitoneal injection.
-
L-DOPA Administration: After a predetermined time following this compound administration (e.g., 30-60 minutes), administer L-DOPA.
-
Behavioral Assessment: Immediately after L-DOPA administration, place the animals in a rotation-monitoring apparatus and record the number of contralateral rotations for a set period (e.g., 90-120 minutes).
4. Data Analysis:
-
Compare the number of rotations in the this compound-treated groups to the vehicle-treated control group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
Visualizations
Signaling Pathways
Caption: this compound antagonism of the NMDA NR1A/2B receptor signaling pathway.
Experimental Workflow
Caption: Experimental workflow for evaluating this compound in a 6-OHDA rat model.
References
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. abmole.com [abmole.com]
- 4. Negative Allosteric Modulators Selective for The NR2B Subtype of The NMDA Receptor Impair Cognition in Multiple Domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Negative Allosteric Modulators Selective for The NR2B Subtype of The NMDA Receptor Impair Cognition in Multiple Domains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A systematic review of studies investigating the acute effects of N-methyl- D -aspartate receptor antagonists on behavioural despair in normal animals suggests poor predictive validity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. conductscience.com [conductscience.com]
- 8. 6-OHDA Unilateral Lesion Rat Model of Parkinson’s Disease - Creative Biolabs [creative-biolabs.com]
- 9. Characterization of a new low-dose 6-hydroxydopamine model of Parkinson's disease in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - HK [thermofisher.com]
Technical Support Center: TCS 46b Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TCS 46b, a potent and selective NR1A/NR2B NMDA receptor antagonist.
Quick Reference Data
The following table summarizes key quantitative data for this compound for easy reference in experimental planning.
| Parameter | Value | Notes |
| Mechanism of Action | Selective NR1A/NR2B NMDA Receptor Antagonist | Orally active.[1][2][3] |
| IC₅₀ (NR1A/NR2B) | 5.3 nM | Demonstrates high potency for the target subtype.[1][2] |
| IC₅₀ (NR1A/NR2A) | 35,000 nM | Over 6,600-fold selectivity over NR2A subunits.[2][4] |
| IC₅₀ (NR1A/NR2C) | > 100,000 nM | High selectivity over NR2C subunits.[2][4] |
| Molecular Formula | C₂₂H₂₃N₃O | [3] |
| Molecular Weight | 345.44 g/mol | [2] |
| Solubility | Soluble to 100 mM in DMSO and Ethanol | Prepare high-concentration stock solutions in these solvents.[5] |
| Powder Storage | -20°C (3 years) or 4°C (2 years) | Store in a dry, dark place.[2] |
| Stock Solution Storage | -80°C (up to 6 months); -20°C (up to 1 month) | Aliquot to avoid repeated freeze-thaw cycles.[1][2] |
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common problems encountered during experiments with this compound and similar small molecule inhibitors.
Q1: My this compound precipitated when I diluted my DMSO stock into my aqueous assay buffer. What should I do?
A1: This is a common issue known as "precipitation upon dilution" for hydrophobic compounds.[6] Here are several strategies to resolve it:
-
Check Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is low, typically below 0.5%, to avoid solvent-induced artifacts and precipitation.[5] Always include a vehicle control with the same final DMSO concentration in your experiment.
-
Lower Final Compound Concentration: The simplest approach may be to work at a lower final concentration of this compound.
-
Use a Surfactant: Incorporating a low concentration (e.g., 0.01%) of a non-ionic surfactant like Triton X-100 or Tween 20 in your aqueous buffer can help maintain compound solubility.[6]
-
Gentle Warming or Sonication: Gently warming the solution (e.g., in a 37°C water bath) or brief sonication can help dissolve the compound.[6] However, use caution as excessive heat can lead to degradation.
Q2: I'm observing inconsistent or no activity with this compound in my cell-based assay. What are the possible causes?
A2: Inconsistent activity can stem from several factors:
-
Compound Instability: Small molecules can be unstable or metabolized by cells during long-term experiments. For experiments lasting over 24 hours, consider replenishing the media with fresh this compound at regular intervals.[5]
-
Excitotoxicity: Overexpression of NMDA receptors in cell lines like HEK293 can be toxic due to calcium overload, leading to cell death and unreliable results.[7] Ensure your protocol includes measures to mitigate this, such as using a weak, reversible antagonist during cell plating and incubation before the main experiment.
-
pH Sensitivity: The activity of some NMDA receptor antagonists can be sensitive to extracellular pH. Ensure your buffers are stable and at the correct physiological pH (typically 7.4) unless your experiment is designed to test pH-dependent effects.
-
Improper Storage: Verify that your this compound stock solutions have been stored correctly at -80°C or -20°C and have not undergone multiple freeze-thaw cycles, which can degrade the compound.[1]
Q3: My vehicle control (DMSO) is showing a biological effect in my assay. How do I address this?
A3: This indicates your system is sensitive to the solvent.
-
Reduce DMSO Concentration: The most critical step is to lower the final DMSO concentration to the minimum required for solubility, ideally below 0.1%.[5]
-
Consistent Vehicle Control: Ensure every well, including untreated controls, contains the exact same final concentration of DMSO. This allows for proper background subtraction and data normalization.
-
Test Alternative Solvents: If the effect persists even at very low DMSO concentrations, you may need to test other solvents like ethanol, though this is less common for in vitro assays.
Q4: I am seeing high background or non-specific effects in my NMDA receptor binding assay. What could be the issue?
A4: High background in binding assays can obscure specific binding.
-
Compound Aggregation: At high concentrations, small molecules can form aggregates that lead to non-specific binding. This often presents as a steep, non-saturating dose-response curve. Including a non-ionic detergent in the assay buffer can help disrupt these aggregates.[5]
-
Insufficient Washing: Ensure your wash steps are sufficient to remove unbound radioligand or test compound.
-
Non-specific Binding Control: Always include a condition with a high concentration of a known, unlabeled ligand to define non-specific binding and ensure your calculated specific binding is accurate.
Experimental Protocols & Methodologies
Below is a detailed, representative protocol for a calcium flux assay to characterize the inhibitory activity of this compound on NR1A/NR2B receptors expressed in HEK293 cells.
Protocol: In Vitro Calcium Flux Assay for this compound Activity
This assay measures the ability of this compound to block calcium influx through the NMDA receptor channel upon activation by the co-agonists glutamate (B1630785) and glycine.
1. Materials and Reagents:
-
HEK293 cells
-
Plasmids encoding human NR1A and NR2B subunits
-
Transfection reagent (e.g., Lipofectamine® 3000)
-
Cell Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM, Calcium 6)
-
Pluronic® F-127
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
This compound stock solution (10 mM in DMSO)
-
Agonist Solution: Glutamate and Glycine
-
96-well or 384-well black-wall, clear-bottom microplates
2. Experimental Workflow Diagram:
3. Step-by-Step Procedure:
Day 1: Cell Seeding and Transfection
-
Seed HEK293 cells into a 96-well black-wall, clear-bottom plate at a density of 40,000–80,000 cells per well.[1] Ensure cells will be 70-90% confluent at the time of transfection.
-
Prepare the transfection complex according to the manufacturer's protocol, using plasmids for NR1A and NR2B subunits in a 1:1 ratio.
-
Add the transfection complex to the cells and incubate for 24-48 hours at 37°C and 5% CO₂ to allow for receptor expression.[1]
Day 2/3: Calcium Flux Assay
-
Prepare Dye Loading Solution: Prepare a 2X loading solution of a calcium-sensitive dye (e.g., 4-5 µM Fluo-8 AM) in Assay Buffer. Include 0.04% Pluronic® F-127 to aid dye solubilization.[1]
-
Load Cells with Dye: Remove the growth medium from the wells. Add 100 µL of the dye loading solution to each well. Incubate at 37°C for 30-60 minutes.[1]
-
Wash Cells: Gently wash the cells twice with 100 µL of Assay Buffer to remove extracellular dye, leaving 100 µL of buffer in each well after the final wash.
-
Prepare Compound Plate: In a separate plate, prepare serial dilutions of this compound at 2X the final desired concentration. Include a DMSO vehicle control.
-
Compound Incubation: Transfer the diluted this compound and vehicle controls to the cell plate. Incubate for 10-20 minutes at room temperature.
-
Measure Calcium Influx: Place the cell plate into a fluorescence plate reader (e.g., FlexStation 3).
-
Record a baseline fluorescence reading for 15-30 seconds.
-
Using the instrument's fluidics, add the agonist solution (glutamate + glycine) to all wells simultaneously to stimulate the NMDA receptors.
-
Continue recording the fluorescence signal for 2-5 minutes to capture the peak calcium influx.
-
4. Data Analysis:
-
The change in fluorescence (peak signal minus baseline) corresponds to the amount of calcium influx.
-
Normalize the data, setting the response of the vehicle control (agonist stimulation without inhibitor) as 100% activity and the response of an un-stimulated control as 0% activity.
-
Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Signaling Pathway
This compound exerts its effect by blocking the ion channel of the NR1A/NR2B NMDA receptor, thereby inhibiting the influx of calcium (Ca²⁺) which is a critical second messenger for downstream signaling cascades.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological and electrophysiological characterization of novel NMDA receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. ora.ox.ac.uk [ora.ox.ac.uk]
Technical Support Center: Preventing Off-Target Effects of TCS 46b
This technical support center is designed for researchers, scientists, and drug development professionals utilizing TCS 46b in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help you identify, mitigate, and control for potential off-target effects of this potent and selective NMDA NR1A/2B receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a potent, selective, and orally active antagonist of the NMDA receptor, specifically targeting subunits GluN1A (NR1A) and GluN2B (NR2B)[1][2][3]. Its high affinity for the NR1A/2B subtype makes it a valuable tool for studying the role of these specific NMDA receptor complexes in various physiological and pathological processes.
Q2: What are the known off-target binding sites for this compound?
A2: While this compound is highly selective for the NR1A/2B NMDA receptor subtype, it has been shown to interact with other receptors at higher concentrations. The known off-target binding sites include the α-1 adrenergic receptor and the dopamine (B1211576) D2 receptor[1]. It is crucial to be aware of these potential off-target interactions when designing and interpreting your experiments.
Q3: How can I minimize the risk of off-target effects in my experiments?
A3: To minimize off-target effects, it is recommended to:
-
Use the lowest effective concentration: Perform a dose-response curve to determine the minimal concentration of this compound required to achieve the desired on-target effect.
-
Employ control experiments: Include appropriate controls, such as a structurally related but inactive compound, to ensure the observed phenotype is not due to the chemical scaffold of this compound.
-
Validate findings with orthogonal approaches: Use alternative methods to confirm your results, such as using another selective NR1A/2B antagonist with a different chemical structure or employing genetic knockdown (e.g., siRNA or CRISPR) of the GluN2B subunit.[4][5]
Troubleshooting Guide
| Observed Issue | Potential Cause (Off-Target Effect) | Recommended Action |
| Unexpected cardiovascular effects (e.g., changes in blood pressure) | Interaction with α-1 adrenergic receptors. | 1. Lower the concentration of this compound. 2. Use a specific α-1 adrenergic receptor antagonist as a control to see if it reverses the effect. 3. Measure target engagement to confirm NR1A/2B inhibition at the used concentration. |
| Unanticipated changes in motor behavior or prolactin levels | Interaction with dopamine D2 receptors. | 1. Perform a dose-response analysis to find a concentration that affects NR1A/2B but not D2 receptors. 2. Co-administer a selective dopamine D2 receptor antagonist to block the off-target effect. |
| Cell toxicity or other phenotypes inconsistent with NMDA receptor blockade | General off-target effects or compound toxicity at high concentrations. | 1. Reduce the concentration of this compound to the lowest effective dose. 2. Perform a cell viability assay (e.g., MTT or LDH assay) at various concentrations. 3. Use a negative control compound to rule out non-specific toxicity.[4] |
| Inconsistent results across different cell lines or tissues | Differential expression levels of the on-target (NR1A/2B) or off-target (α-1 adrenergic, D2) receptors. | 1. Characterize the expression levels of all potential targets in your experimental system using techniques like qPCR or Western blotting. 2. Choose cell lines or tissues with high expression of NR1A/2B and low expression of the off-target receptors. |
Quantitative Data Summary
The following table summarizes the binding affinities (IC50 values) of this compound for its primary target and known off-target receptors.
| Target | IC50 (nM) | Selectivity vs. NR1A/2B | Reference |
| NMDA Receptor (NR1A/2B) | 5.3 | - | [1][3] |
| NMDA Receptor (NR1A/2A) | 35,000 | ~6,600-fold | [1][3] |
| NMDA Receptor (NR1A/2C) | >100,000 | >18,800-fold | [1][3] |
| α-1 Adrenergic Receptor | 500 | ~94-fold | [1] |
| Dopamine D2 Receptor | 2,600 | ~490-fold | [1] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Calcium Influx Assay
Objective: To determine the lowest concentration of this compound that effectively inhibits NMDA receptor-mediated calcium influx.
Methodology:
-
Cell Culture: Culture primary neurons or a cell line endogenously or exogenously expressing NR1A/2B receptors.
-
Loading with Calcium Indicator: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Incubation: Pre-incubate the cells with a range of this compound concentrations (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 15-30 minutes). Include a vehicle control (e.g., DMSO).
-
NMDA Receptor Stimulation: Stimulate the cells with a fixed concentration of NMDA and glycine (B1666218) (co-agonist).
-
Fluorescence Measurement: Measure the change in intracellular calcium concentration using a fluorescence plate reader or microscope.
-
Data Analysis: Plot the NMDA-induced calcium response as a function of this compound concentration and calculate the IC50 value. The lowest concentration that gives maximal inhibition should be used for subsequent experiments.
Protocol 2: Validating On-Target Effects using siRNA-mediated Knockdown
Objective: To confirm that the observed effect of this compound is mediated through the NR1A/2B receptor.
Methodology:
-
siRNA Transfection: Transfect cells with siRNA specifically targeting the GluN2B subunit (GRIN2B) or a non-targeting control siRNA.
-
Knockdown Confirmation: After 48-72 hours, confirm the knockdown of GluN2B protein expression by Western blotting or qPCR.
-
This compound Treatment: Treat both the GluN2B knockdown cells and control cells with the determined optimal concentration of this compound.
-
Phenotypic Assay: Perform the relevant functional or phenotypic assay.
-
Data Analysis: If the effect of this compound is attenuated or absent in the GluN2B knockdown cells compared to the control cells, it confirms that the compound's effect is on-target.
Visualizations
Caption: On-target and potential off-target signaling pathways of this compound.
Caption: Workflow for mitigating and validating this compound off-target effects.
Caption: A logical decision tree for troubleshooting unexpected experimental outcomes.
References
Technical Support Center: TCS 46b Experimental Controls and Best Practices
This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting experiments involving TCS 46b, a potent and selective NMDA receptor antagonist targeting the NR1A/2B (GluN1/GluN2B) subunits.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, selective, and orally active antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting subtypes that contain the NR1A/NR2B (also known as GluN1/GluN2B) subunits.[1][2][3] Its high affinity for the NR2B subunit makes it a valuable tool for investigating the physiological and pathological roles of these specific NMDA receptor subtypes. The IC50 value for NR1A/2B receptors is 5.3 nM.[1][3]
Q2: What are the main research applications for this compound?
A2: this compound is primarily used in neuroscience research to study the function of NR2B-containing NMDA receptors in various processes, including synaptic plasticity, learning, and memory.[4] It has been utilized in preclinical models of neurological and psychiatric disorders, such as Parkinson's disease, where it has been shown to potentiate the effects of L-DOPA.[1][2][3]
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is sparingly soluble in DMSO and slightly soluble in ethanol.[2] For long-term storage, it is recommended to store the powder at -20°C.[3][5] Once in solution, aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles.[1] Stability in solution can be buffer-dependent, so it is advisable to prepare fresh working solutions for each experiment.
Q4: What are the known off-target effects of this compound?
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Variability in experimental results | - Inconsistent compound concentration- Degradation of this compound stock solution- Cell line instability or passage number | - Prepare fresh dilutions from a new stock aliquot for each experiment.- Ensure proper storage of stock solutions at -20°C or -80°C.- Use cells within a consistent and low passage number range. |
| No observable effect of this compound | - Insufficient concentration- Poor compound solubility in assay buffer- Inactive compound | - Perform a dose-response curve to determine the optimal concentration.- Ensure the final concentration of the solvent (e.g., DMSO) is low and consistent across all conditions.- Verify the purity and activity of the this compound batch. |
| Cell toxicity or death | - High concentration of this compound- High concentration of solvent (e.g., DMSO)- Excitotoxicity in neuronal cultures | - Determine the maximum non-toxic concentration of this compound and the solvent.- In neuronal cultures, ensure the health of the cells before treatment and consider the potential for excitotoxicity in your experimental design. |
| In vivo experiments show no effect | - Poor brain penetration- Rapid metabolism of the compound | - Although this compound is orally active, its pharmacokinetic properties, including brain penetration, should be considered.[1][3] Review literature for appropriate dosing and administration routes.- Consider performing pharmacokinetic studies to determine the compound's half-life and brain exposure in your animal model. |
Experimental Protocols and Best Practices
General Best Practices
-
Vehicle Controls: Always include a vehicle control group treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.
-
Positive Controls: Use a well-characterized, non-selective NMDA receptor antagonist (e.g., AP5) or another selective NR2B antagonist (e.g., ifenprodil) as a positive control to validate your experimental system.
-
Concentration-Response Curves: Perform concentration-response experiments to determine the optimal working concentration of this compound for your specific assay and cell type.
-
Orthogonal Approaches: Whenever possible, confirm your findings using an alternative method. For example, if you observe an effect with this compound, try to replicate it using a different NR2B antagonist or by using genetic approaches like siRNA-mediated knockdown of the NR2B subunit.
Cell-Based Assays (e.g., Calcium Imaging)
Objective: To measure the inhibitory effect of this compound on NMDA-induced calcium influx in cultured neurons or cell lines expressing NR1A/2B receptors.
Methodology:
-
Cell Culture: Plate cells (e.g., primary cortical neurons or HEK293 cells stably expressing NR1A/2B) on appropriate cultureware.
-
Calcium Indicator Loading: Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions.
-
Baseline Measurement: Record baseline fluorescence for a defined period.
-
This compound Incubation: Add this compound at the desired concentrations and incubate for a predetermined time. Include a vehicle control.
-
NMDA Stimulation: Add a stimulating concentration of NMDA and its co-agonist, glycine.
-
Data Acquisition: Record the fluorescence changes in response to NMDA stimulation.
-
Analysis: Quantify the peak fluorescence intensity or the area under the curve and compare the response in this compound-treated cells to the vehicle control.
Experimental Controls:
| Control | Purpose | Expected Outcome |
| Vehicle Control | To account for any effects of the solvent. | Robust calcium influx upon NMDA stimulation. |
| Positive Control (e.g., AP5) | To confirm that the observed calcium influx is mediated by NMDA receptors. | Complete or significant inhibition of the NMDA-induced calcium response. |
| Negative Control (No NMDA) | To ensure that the observed fluorescence changes are due to NMDA stimulation. | No significant change in fluorescence. |
In Vivo Experiments (e.g., Rodent Model of Parkinson's Disease)
Objective: To evaluate the effect of this compound on motor behavior in a rodent model of Parkinson's disease.
Methodology:
-
Animal Model: Utilize a validated animal model, such as the 6-hydroxydopamine (6-OHDA)-lesioned rat model.
-
Drug Administration: Administer this compound via the appropriate route (e.g., oral gavage or intraperitoneal injection) at a range of doses. Include a vehicle control group.
-
Behavioral Testing: Assess motor function using established behavioral tests, such as the cylinder test or rotarod test, at specific time points after drug administration.
-
Data Analysis: Compare the behavioral performance of the this compound-treated group to the vehicle control group.
Experimental Controls:
| Control | Purpose | Expected Outcome |
| Vehicle Control | To establish the baseline behavioral phenotype of the animal model. | Consistent and measurable motor deficits. |
| Sham-operated Control | To ensure that the observed behavioral deficits are due to the 6-OHDA lesion and not the surgical procedure itself. | No significant motor deficits. |
| Positive Control (e.g., L-DOPA) | To validate the responsiveness of the animal model to a standard therapeutic agent. | Improvement in motor function. |
Data Presentation
Table 1: Selectivity Profile of this compound
| NMDA Receptor Subtype | IC50 (nM) |
| NR1A/2B | 5.3 |
| NR1A/2A | 35,000 |
| NR1A/2C | >100,000 |
Data compiled from publicly available sources.[3]
Mandatory Visualizations
Caption: Signaling pathway illustrating the antagonistic action of this compound on the NR1A/2B NMDA receptor.
Caption: Experimental workflow for a cell-based calcium imaging assay to test this compound activity.
Caption: Logical relationships of essential controls for interpreting experimental outcomes with this compound.
References
Technical Support Center: Enhancing the Bioavailability of TCS 46b
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the oral bioavailability of TCS 46b, a potent and selective NMDA NR1A/2B receptor antagonist. While this compound is known to be orally active, optimizing its formulation can be critical for achieving consistent and maximal therapeutic efficacy in preclinical and clinical studies.[1][2][3] This guide focuses on strategies to overcome potential bioavailability limitations, which are often linked to poor aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: My in vivo efficacy studies with orally administered this compound are showing high variability and poor dose-response. What is the likely cause?
A1: High variability and a poor dose-response relationship with an orally administered compound are often symptomatic of low and inconsistent oral bioavailability.[4][5] For a compound like this compound, this can stem from poor aqueous solubility, which limits its dissolution in gastrointestinal fluids—a prerequisite for absorption.[6] Other contributing factors could include first-pass metabolism or interactions with efflux transporters.[4] An initial assessment of this compound's physicochemical properties, particularly its solubility at different pH values, is a critical first step.
Q2: this compound is soluble in DMSO for my in vitro assays, but precipitates when I try to formulate it for oral gavage in an aqueous vehicle. How can I resolve this?
A2: This is a common issue known as "solvent dumping," where a compound soluble in an organic solvent crashes out upon dilution into an aqueous medium. To address this, consider using a co-solvent system or a surfactant-based formulation. Co-solvents like polyethylene (B3416737) glycol 400 (PEG 400) or propylene (B89431) glycol can help maintain solubility in aqueous vehicles.[7][8] Alternatively, creating a micellar solution with surfactants such as polysorbate 80 or Cremophor® EL can encapsulate the compound and keep it in solution.[9][10]
Q3: What are the primary strategies to consider for systematically improving the oral bioavailability of a poorly soluble compound like this compound?
A3: The primary goal is to enhance the solubility and dissolution rate of the compound in the gastrointestinal tract.[7][11] Key strategies can be grouped into three main categories:
-
Physicochemical Modifications: This involves altering the solid-state properties of the drug substance itself. Techniques include particle size reduction (micronization or nanosizing) to increase the surface area for dissolution.[5][12][13]
-
Enabling Formulations: These approaches use excipients to improve solubility. Major techniques include amorphous solid dispersions, lipid-based formulations (such as SEDDS), and complexation with agents like cyclodextrins.[6][10][12]
-
Chemical Modifications: Creating a prodrug by chemically modifying the this compound molecule to a more soluble form that converts back to the active compound in vivo.[13]
The choice of strategy depends on the specific properties of this compound and the desired formulation characteristics.[11]
Troubleshooting Guide: Common Bioavailability Issues
| Problem | Potential Cause | Recommended Action |
| Low Exposure in Pharmacokinetic (PK) Studies | Poor aqueous solubility limiting dissolution and absorption. | 1. Conduct solubility screening with various excipients (co-solvents, surfactants).2. Prepare a formulation with enhanced solubility, such as a solid dispersion or a lipid-based system.[6][12] |
| High Inter-Animal Variability in PK Data | Inconsistent dissolution of the compound in the GI tract; food effects. | 1. Standardize the feeding schedule for animal studies.[8]2. Utilize a formulation that promotes rapid and complete dissolution, such as a self-emulsifying drug delivery system (SEDDS).[14] |
| Precipitation of Compound in Aqueous Formulation | The formulation vehicle is unable to maintain the compound in a solubilized state. | 1. Increase the concentration of the co-solvent or surfactant.2. Incorporate a precipitation inhibitor, such as HPMC or PVP, into the formulation.[8]3. Buffer the formulation to an optimal pH if solubility is pH-dependent.[9] |
| No Increase in Exposure with Increasing Dose | Dissolution rate-limited absorption; saturation of a specific transport mechanism. | 1. Reduce the particle size of this compound through micronization to improve the dissolution rate.[5]2. Evaluate a lipid-based formulation, which can utilize alternative absorption pathways like lymphatic transport.[4][10] |
Experimental Protocols
Protocol 1: Screening for Solubilizing Excipients
Objective: To identify suitable co-solvents and surfactants that effectively solubilize this compound.
Methodology:
-
Preparation of Excipient Solutions: Prepare a panel of pharmaceutically acceptable excipients.
-
Co-solvents: PEG 400, Propylene Glycol, Ethanol.
-
Surfactants: Polysorbate 80, Cremophor® EL, Solutol® HS 15.
-
-
Solubility Determination:
-
Add an excess amount of this compound to 1 mL of each individual excipient or binary/ternary mixtures.
-
Equilibrate the samples by rotating them at 25°C for 48 hours to ensure saturation.
-
Centrifuge the samples to pellet the undissolved compound.
-
Dilute an aliquot of the supernatant with a suitable solvent (e.g., methanol) and determine the concentration of this compound using a validated analytical method (e.g., HPLC-UV).
-
-
Data Analysis: Tabulate the saturation solubility of this compound in each excipient system to identify the most effective solubilizers for formulation development.
Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) via Solvent Evaporation
Objective: To enhance the dissolution rate of this compound by converting it from a crystalline to a higher-energy amorphous form within a polymer matrix.
Methodology:
-
Component Selection:
-
Polymer: Select a suitable polymer such as polyvinylpyrrolidone (B124986) (PVP) K30 or hydroxypropyl methylcellulose (B11928114) (HPMC).
-
Solvent: Choose a common volatile solvent in which both this compound and the polymer are soluble (e.g., methanol (B129727) or a dichloromethane/methanol mixture).
-
-
Formulation Preparation:
-
Prepare solutions of this compound and the polymer in the selected solvent at various drug-to-polymer ratios (e.g., 1:1, 1:3, 1:5 w/w).
-
Ensure both components are fully dissolved to form a clear solution.
-
-
Solvent Evaporation:
-
Pour the solution into a petri dish to create a thin film.
-
Evaporate the solvent under reduced pressure using a vacuum oven at a controlled temperature (e.g., 40-50°C) until a dry film is formed.
-
-
Post-Processing:
-
Scrape the resulting solid dispersion from the dish.
-
Gently grind the material using a mortar and pestle to obtain a fine powder.
-
Store the resulting ASD in a desiccator to prevent recrystallization due to moisture.
-
-
Characterization: Confirm the amorphous nature of the dispersion using techniques like Differential Scanning Calorimetry (DSC) or X-Ray Powder Diffraction (XRPD) and evaluate its dissolution performance against the crystalline compound.
Visualizing Workflows and Concepts
Caption: Workflow for troubleshooting and improving the bioavailability of this compound.
Caption: Key strategies to enhance the oral bioavailability of poorly soluble compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. rndsystems.com [rndsystems.com]
- 4. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. erpublications.com [erpublications.com]
- 7. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. upm-inc.com [upm-inc.com]
- 13. hilarispublisher.com [hilarispublisher.com]
- 14. Formulation strategies to improve the bioavailability of poorly absorbed drugs with special emphasis on self-emulsifying systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: TCS 46b Toxicity and Cell Viability Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for using TCS 46b in toxicity and cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist of the NMDA (N-methyl-D-aspartate) receptor, specifically targeting subtypes that contain the NR1A/2B (also known as GluN1A/GluN2B) subunits. Its high affinity for this particular subtype makes it a valuable tool for investigating the role of NR1A/2B-containing NMDA receptors in various physiological and pathological processes.
Q2: How should I dissolve and store this compound?
This compound is soluble in DMSO and ethanol. For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO. Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.
Q3: What is the expected effect of this compound on cell viability?
The effect of this compound on cell viability is context-dependent and is primarily related to its role as an NMDA receptor antagonist. In neuronal cultures, excessive activation of NMDA receptors by glutamate (B1630785) can lead to excitotoxicity and cell death. In such models, this compound is expected to be neuroprotective by blocking this excitotoxic cascade. Conversely, in some contexts, basal NMDA receptor activity is important for neuronal survival, and complete blockade could potentially lead to a decrease in cell viability. The specific outcome will depend on the cell type, the experimental conditions (e.g., presence of excitotoxic stimuli), and the concentration of this compound used.
Q4: Which cell lines are appropriate for studying the effects of this compound?
Cell lines that endogenously express the NR1A/2B subunit of the NMDA receptor are most suitable. This includes primary neuronal cultures (e.g., cortical or hippocampal neurons), as well as some neuronal cell lines like SH-SY5Y or PC12, although the expression levels of specific NMDA receptor subunits should be verified in these lines.
Q5: What are some common assays to measure the effect of this compound on cell viability and toxicity?
Several standard assays can be employed:
-
Metabolic Assays: MTT, MTS, and XTT assays measure the metabolic activity of cells, which is an indicator of cell viability.
-
Cytotoxicity Assays: The Lactate Dehydrogenase (LDH) assay measures the release of LDH from damaged cells, indicating a loss of membrane integrity.
-
Live/Dead Staining: Fluorescent-based assays using dyes like Calcein AM (stains live cells green) and Ethidium Homodimer-1 (stains dead cells red) allow for direct visualization and quantification of live and dead cells in a population.
Data Presentation
Table 1: Quantitative Data for this compound
| Parameter | Value | Receptor Subtype | Notes |
| IC₅₀ | 5.3 nM | NR1A/2B (GluN1A/GluN2B) | Demonstrates high potency for the target receptor. |
| IC₅₀ | 35,000 nM | NR1A/2A (GluN1A/GluN2A) | Indicates high selectivity over the NR1A/2A subtype. |
| IC₅₀ | >100,000 nM | NR1A/2C (GluN1A/GluN2C) | Shows very low affinity for the NR1A/2C subtype. |
| Solubility | Soluble to 100 mM in DMSO and ethanol | - | Prepare high-concentration stock solutions in these solvents. |
| Storage | Powder: -20°C (3 years), 4°C (2 years). In solvent: -80°C (6 months), -20°C (1 month) | - | Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.
Materials:
-
Cells cultured in a 96-well plate
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Protocol 2: LDH Assay for Cytotoxicity
This protocol measures cytotoxicity by quantifying LDH released into the culture medium.
Materials:
-
Cells cultured in a 96-well plate
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
LDH cytotoxicity assay kit (commercially available)
-
96-well flat-bottom plate for the assay
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired duration.
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes to pellet any detached cells.
-
Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (usually 20-30 minutes), protected from light.
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.
Protocol 3: Calcein AM / Ethidium Homodimer-1 Live/Dead Staining
This fluorescence-based assay provides a direct visualization of live and dead cells.
Materials:
-
Cells cultured in a 96-well, black-walled, clear-bottom plate
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
Calcein AM and Ethidium Homodimer-1 (EthD-1) staining solution (prepared according to the manufacturer's instructions)
-
PBS
Procedure:
-
Cell Seeding and Treatment: Seed cells in a black-walled, clear-bottom 96-well plate and treat with this compound as described in the MTT protocol.
-
Incubation: Incubate for the desired duration.
-
Staining: After incubation, carefully remove the culture medium and wash the cells once with PBS.
-
Add Staining Solution: Add the prepared Calcein AM/EthD-1 staining solution to each well.
-
Incubation: Incubate at room temperature for 15-30 minutes, protected from light.
-
Imaging: Visualize the cells using a fluorescence microscope with appropriate filters (green for Calcein AM, red for EthD-1). Live cells will fluoresce green, and dead cells will fluoresce red.
-
Quantification: The number of live and dead cells can be quantified using image analysis software.
Mandatory Visualization
Caption: NMDA receptor signaling pathways influenced by this compound.
Caption: General experimental workflow for this compound toxicity/viability assays.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound Precipitation in Media | The final concentration of this compound exceeds its aqueous solubility. | Decrease the final working concentration. Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media. Ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%). |
| High Variability Between Replicate Wells | Inconsistent cell seeding, pipetting errors, or edge effects in the plate. | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for adding reagents. Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. |
| No Dose-Dependent Effect Observed | The concentration range of this compound is not appropriate. The incubation time is too short or too long. The cell type is not responsive. | Test a wider range of concentrations (e.g., from nanomolar to micromolar). Perform a time-course experiment (e.g., 24, 48, 72 hours). Verify the expression of NR1A/2B subunits in your cell line. |
| High Background in LDH Assay | High spontaneous LDH release from unhealthy cells. LDH present in the serum of the culture medium. | Optimize cell seeding density to avoid overgrowth and cell death. Use a serum-free medium during the treatment period if possible, or use a medium with low serum and subtract the background from the medium-only control. |
| Low Signal in MTT Assay | Low cell number or low metabolic activity. Insufficient incubation time with MTT. Incomplete solubilization of formazan crystals. | Increase the number of cells seeded per well. Increase the incubation time with MTT (up to 4 hours). Ensure complete dissolution of the formazan crystals by thorough mixing or shaking before reading the absorbance. |
Technical Support Center: TCS 46b for In Vitro Use
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper dissolution and in vitro application of TCS 46b, a potent and selective NMDA NR1A/2B receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, selective, and orally active antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting subtypes containing the NR1A and NR2B subunits.[1] Its mechanism of action involves blocking the ion channel of the NMDA receptor, thereby inhibiting the influx of calcium ions (Ca2+) that is normally triggered by the binding of glutamate (B1630785) and a co-agonist like glycine (B1666218) or D-serine.[2] This inhibitory action modulates synaptic plasticity and neuronal excitability.
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) and ethanol.[3] For in vitro experiments, DMSO is the most commonly used solvent for preparing high-concentration stock solutions.
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a stock solution, dissolve this compound powder in high-purity, anhydrous DMSO to a concentration of 10 mM or higher. Gentle warming to 37°C or sonication can aid in dissolution. It is crucial to ensure the compound is fully dissolved before use.
Q4: My this compound precipitates when I add it to my cell culture medium. What is happening and how can I prevent it?
A4: This common issue, often called "salting out" or "crashing out," occurs when a compound that is highly soluble in an organic solvent like DMSO is rapidly introduced into an aqueous environment like cell culture medium, where its solubility is much lower. The sudden change in solvent polarity causes the compound to precipitate.
To prevent this, it is recommended to perform serial dilutions of the high-concentration DMSO stock solution in DMSO first to achieve a lower concentration before the final dilution into the aqueous medium. Additionally, when adding the DMSO solution to your medium, do so dropwise while gently vortexing or swirling the medium to ensure rapid and even dispersion. Pre-warming the cell culture medium to 37°C can also help maintain solubility.
Q5: What is the maximum final concentration of DMSO that is safe for my cells in culture?
A5: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid cytotoxicity. A general guideline is to keep the final DMSO concentration at or below 0.5% (v/v), with many cell lines tolerating up to 1%. However, sensitivity to DMSO is cell-type specific. It is essential to include a vehicle control (medium with the same final concentration of DMSO without this compound) in your experiments to account for any solvent effects.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| This compound powder will not dissolve in DMSO. | 1. Concentration exceeds solubility limit.2. DMSO is not anhydrous (has absorbed water).3. Insufficient mixing. | 1. Try preparing a more dilute stock solution (e.g., 5 mM or 1 mM).2. Use a fresh, unopened bottle of anhydrous, high-purity DMSO.3. Gently warm the solution to 37°C or use a bath sonicator to aid dissolution. |
| Compound precipitates upon dilution in cell culture medium. | 1. "Solvent shock" due to rapid change in polarity.2. Final concentration in medium is too high.3. Temperature of the medium is too low. | 1. Perform serial dilutions in DMSO first. Add the final DMSO stock to pre-warmed medium dropwise while vortexing.2. Consider a lower final concentration for your experiment.3. Ensure your cell culture medium is pre-warmed to 37°C before adding the compound. |
| Inconsistent experimental results. | 1. Incomplete dissolution of stock solution.2. Precipitation of the compound in the culture well.3. Degradation of the compound. | 1. Visually inspect your stock solution for any particulates before each use. If necessary, briefly sonicate.2. After preparing your final working solution, inspect it for any signs of precipitation before adding it to your cells.3. Aliquot your stock solution and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. Use within one month when stored at -20°C or within six months at -80°C.[1] |
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Weight | 345.44 g/mol | [4] |
| Solubility in DMSO | 34.54 mg/mL (at 25°C) or up to 100 mM | [3][4] |
| Solubility in Ethanol | Up to 100 mM | [3] |
| IC₅₀ for NR1A/2B | 5.3 nM | [4] |
| Powder Storage | -20°C for 3 years or 4°C for 2 years | [4] |
| Stock Solution Storage | -80°C for 6 months or -20°C for 1 month | [1] |
Experimental Protocols
Preparation of this compound Stock and Working Solutions
This protocol describes the preparation of a 10 mM stock solution of this compound and its subsequent dilution for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile, pre-warmed cell culture medium
Procedure:
-
Prepare 10 mM Stock Solution:
-
Calculate the required mass of this compound for your desired volume of 10 mM stock solution (Molecular Weight = 345.44 g/mol ).
-
Weigh the this compound powder and add it to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous, high-purity DMSO.
-
Vortex thoroughly to dissolve the powder. If necessary, gently warm the tube to 37°C or sonicate in a water bath until the solution is clear.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
-
Prepare Working Solutions:
-
Thaw an aliquot of the 10 mM this compound stock solution.
-
Perform serial dilutions of the stock solution in DMSO to get closer to your final desired concentration. For example, to achieve a final concentration of 100 nM in your cell culture with a final DMSO concentration of 0.1%, you can make an intermediate dilution of your 10 mM stock to 100 µM in DMSO.
-
Pre-warm your cell culture medium to 37°C.
-
Add the appropriate volume of the final DMSO dilution of this compound to the pre-warmed medium while gently vortexing. For example, add 1 µL of a 100 µM DMSO stock to 1 mL of medium for a final concentration of 100 nM this compound and 0.1% DMSO.
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
-
In Vitro NMDA Receptor Antagonism Assay using Calcium Flux
This protocol provides a method to assess the antagonistic activity of this compound on NMDA receptors by measuring changes in intracellular calcium levels using the fluorescent indicator Fluo-4 AM.
Materials:
-
Cells expressing NMDA receptors (e.g., primary neurons or a stable cell line)
-
This compound working solutions
-
Fluo-4 AM calcium indicator
-
NMDA and Glycine (or D-serine) for receptor activation
-
Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader with excitation/emission wavelengths of ~490/525 nm
Procedure:
-
Cell Plating:
-
Seed cells expressing NMDA receptors into a 96-well black, clear-bottom microplate at an appropriate density and allow them to adhere overnight.
-
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in HBSS according to the manufacturer's instructions.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the Fluo-4 AM loading solution to each well and incubate for 1 hour at 37°C.
-
After incubation, gently wash the cells twice with HBSS to remove excess dye.
-
Add fresh HBSS to each well.
-
-
Compound Incubation:
-
Add the desired concentrations of this compound working solutions to the appropriate wells. Include a vehicle control (DMSO at the same final concentration) and a no-compound control.
-
Incubate the plate for 15-30 minutes at room temperature or 37°C, depending on the experimental design.
-
-
Measurement of Calcium Flux:
-
Place the plate in a fluorescence plate reader.
-
Establish a baseline fluorescence reading for each well.
-
Add a solution of NMDA and glycine (or D-serine) to all wells to activate the NMDA receptors.
-
Immediately begin measuring the fluorescence intensity at Ex/Em = 490/525 nm every few seconds for several minutes to record the calcium influx.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity over time for each well.
-
Compare the calcium response in wells treated with this compound to the control wells to determine the inhibitory effect of the compound.
-
Plot a dose-response curve to calculate the IC₅₀ value for this compound.
-
Visualizations
Caption: Experimental workflow for preparing this compound and performing a calcium flux assay.
Caption: Troubleshooting logic for dissolving this compound for in vitro experiments.
References
Technical Support Center: Optimizing TCS 46b Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize variability in experiments involving the NMDA receptor antagonist, TCS 46b.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with this compound, offering potential causes and solutions in a structured question-and-answer format.
| Issue ID | Question | Potential Causes | Suggested Solutions |
| TCS46B-001 | Why am I observing high variability in my dose-response curves? | Inconsistent cell seeding density. Variability in this compound solution preparation. "Edge effects" in multi-well plates.[1][2] Inconsistent incubation times. | Ensure uniform cell seeding by thoroughly resuspending cells before plating. Prepare fresh this compound stock solutions and perform serial dilutions accurately. Use a calibrated pipette. Avoid using the outer wells of the plate, or fill them with media/blank solution to maintain humidity.[1][2] Standardize all incubation periods using a calibrated timer. |
| TCS46B-002 | My results are not reproducible between experiments. What could be the cause? | Batch-to-batch variation in reagents (e.g., serum, media).[3] Differences in cell passage number.[4] Variation in operator technique.[5] Instability of this compound stock solutions.[6] | Use the same lot of critical reagents for a set of comparative experiments.[5] Maintain a consistent cell passage number range for all experiments. Ensure all personnel are trained on and adhere to standardized protocols.[5] Aliquot and store this compound stock solutions at -80°C to avoid repeated freeze-thaw cycles.[7] Prepare fresh working solutions for each experiment. |
| TCS46B-003 | I am seeing unexpected cell toxicity at low concentrations of this compound. | Solvent (e.g., DMSO) concentration is too high. Contamination of cell cultures (e.g., mycoplasma). Incorrect this compound concentration. | Ensure the final solvent concentration is consistent across all wells and is at a non-toxic level for your cell line. Regularly test cell cultures for mycoplasma contamination. Verify the concentration of your this compound stock solution. |
| TCS46B-004 | The inhibitory effect of this compound seems to diminish over the course of a long-term experiment. | Degradation of this compound in the culture medium. Changes in cell culture conditions (e.g., pH shift). | For long-term experiments, consider replenishing the media with fresh this compound at regular intervals. Monitor and maintain stable pH and other culture conditions throughout the experiment. |
Frequently Asked Questions (FAQs)
Compound Handling and Storage
-
Q: How should I prepare and store stock solutions of this compound? A: this compound is soluble in DMSO.[8] For long-term storage, it is recommended to prepare a high-concentration stock solution in anhydrous DMSO, aliquot it into single-use volumes, and store at -80°C for up to 6 months.[7] Avoid repeated freeze-thaw cycles.[7] For short-term storage, solutions can be kept at -20°C for up to 1 month.[7]
-
Q: What is the recommended solvent and final concentration for in vitro experiments? A: DMSO is the recommended solvent. The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% to avoid solvent-induced toxicity, although the optimal concentration should be determined for your specific cell line.
Experimental Design
-
Q: How can I minimize plate-to-plate variability? A: To minimize plate-to-plate variability, it is crucial to standardize procedures across all plates.[3] This includes using the same cell seeding density, reagent batches, and incubation times.[3] Implementing inter-plate controls and running replicates on different plates can help assess and normalize for variability.[1]
-
Q: What are the best practices for setting up controls in my experiments? A: Include the following controls in your experimental design:
-
Vehicle Control: Cells treated with the same concentration of solvent (e.g., DMSO) used to dissolve this compound.
-
Untreated Control: Cells that are not exposed to either this compound or the vehicle.
-
Positive Control: A known activator or inhibitor of the pathway of interest to ensure the assay is working correctly.
-
Negative Control: A compound known to be inactive in the assay.
-
Cell Culture
-
Q: Does cell passage number affect experimental outcomes? A: Yes, variations in gene expression, growth rate, and other cellular characteristics can occur with increasing cell passage numbers, leading to non-reproducible results.[4] It is important to use cells within a consistent and defined passage number range for all experiments.
-
Q: How can I ensure my cells are healthy and suitable for experimentation? A: Regularly monitor cell morphology and viability. Ensure cells are free from contamination, particularly from mycoplasma, which can significantly alter cellular responses. Always use cells that are in the logarithmic growth phase for experiments.
Experimental Protocols
Protocol 1: General Cell-Based Assay Workflow for this compound
This protocol outlines a general workflow for assessing the effect of this compound on a cell-based assay.
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh culture medium.
-
Perform an accurate cell count using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to the desired seeding density.
-
Plate the cells in a multi-well plate and incubate for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound from a freshly thawed stock solution.
-
Remove the culture medium from the wells.
-
Add the medium containing the different concentrations of this compound or vehicle control to the respective wells.
-
Incubate for the desired treatment duration.
-
-
Assay Readout:
-
Perform the specific assay to measure the desired endpoint (e.g., cell viability, protein expression, calcium influx).
-
Follow the manufacturer's instructions for the chosen assay kit.
-
-
Data Analysis:
-
Collect data from the plate reader or other instrument.
-
Normalize the data to the vehicle control.
-
Generate dose-response curves and calculate IC50 values using appropriate statistical software.
-
General experimental workflow for this compound cell-based assays.
Signaling Pathways
This compound is a selective antagonist of the NMDA receptor, specifically targeting subtypes containing the NR1A and NR2B subunits.[7][8] The following diagram illustrates the simplified signaling pathway affected by this compound.
Simplified signaling pathway showing inhibition of the NMDA receptor by this compound.
References
- 1. Controlling Variability in Cell Assays When Designing RNAi Experiments | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. “Avoiding the Edge Effect – How to increase reproducibility of in vitro microplate experiments?” - paasp network [paasp.net]
- 3. cmdclabs.com [cmdclabs.com]
- 4. Top 5 Factors Affecting Reproducibility in Research - Enago Academy [enago.com]
- 5. kosheeka.com [kosheeka.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. abmole.com [abmole.com]
Validation & Comparative
A Comparative Guide to TCS 46b and Other NMDA Receptor Antagonists for Researchers and Drug Development Professionals
An in-depth analysis of TCS 46b, a potent and selective GluN2B negative allosteric modulator, in comparison to other notable NMDA receptor antagonists including Ifenprodil (B1662929), Traxoprodil (CP-101,606), Ketamine, Memantine, and Dizocilpine (B47880) (MK-801). This guide provides a comprehensive overview of their binding affinities, selectivity, pharmacokinetic profiles, and functional effects, supported by experimental data and detailed methodologies.
Introduction to NMDA Receptor Antagonism
N-methyl-D-aspartate (NMDA) receptors are ionotropic glutamate (B1630785) receptors crucial for synaptic plasticity, learning, and memory. However, their overactivation is implicated in a variety of neurological and psychiatric disorders, including neurodegenerative diseases, neuropathic pain, and depression. This has driven the development of numerous NMDA receptor antagonists as potential therapeutics. These antagonists are broadly classified based on their mechanism of action, targeting different sites on the receptor complex. This guide focuses on comparing this compound, a highly selective antagonist for the GluN2B subunit, with other well-characterized NMDA receptor antagonists to provide a clear perspective on their relative performance and potential therapeutic applications.
Comparative Analysis of In Vitro Potency and Selectivity
The efficacy and side-effect profile of an NMDA receptor antagonist are largely determined by its potency and selectivity for different NMDA receptor subtypes. The following table summarizes the in vitro binding affinities (Ki) and inhibitory concentrations (IC50) of this compound and other selected antagonists against various NMDA receptor subunits.
| Compound | Target Subunit(s) | IC50 (nM) | Ki (nM) | Selectivity Highlights |
| This compound | GluN1A/GluN2B | 5.3[1][2] | - | >6,600-fold selective for GluN2B over GluN2A and >18,800-fold over GluN2C[2] |
| Ifenprodil | GluN2B | 223 | 5.8 (for (1R,2R) stereoisomer) | High selectivity for GluN2B-containing receptors. |
| Traxoprodil (CP-101,606) | GluN2B | - | - | Potent and selective for the NR2B subunit.[3] |
| Ketamine | Non-selective | 500 - 10,000 | - | Non-competitive channel blocker with moderate affinity. |
| Memantine | Non-selective | 1,000 - 2,000 | - | Low-affinity, uncompetitive channel blocker. |
| Dizocilpine (MK-801) | Non-selective | 10 - 50 | - | Potent, non-competitive channel blocker. |
Pharmacokinetic Profiles: A Comparative Overview
The therapeutic utility of a drug is heavily influenced by its pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion. This section compares the key pharmacokinetic parameters of this compound and other NMDA receptor antagonists.
| Compound | Oral Bioavailability (%) | Half-life (t1/2) | Brain Penetration |
| This compound | Orally active | - | - |
| Ifenprodil | - | Fast biotransformation | - |
| Traxoprodil (CP-101,606) | - | 2.8 h (extensive metabolizers), 26.9 h (poor metabolizers)[4] | Readily enters the brain. |
| Ketamine | 16-20% (oral), 93% (intramuscular)[5] | 2-3 hours[6] | Rapidly crosses the blood-brain barrier.[5] |
| Memantine | ~100%[7] | 60-80 hours[7] | CSF/serum ratio of about 0.5.[7] |
| Dizocilpine (MK-801) | - | - | Readily crosses the blood-brain barrier.[8] |
In Vivo Efficacy: Preclinical Evidence
The functional effects of these antagonists have been evaluated in various animal models of neurological disorders. This section highlights some of the key in vivo findings.
-
This compound: Has been shown to potentiate the effects of L-DOPA in a 6-hydroxydopamine (6-OHDA)-lesioned rat model of Parkinson's disease, suggesting its potential in movement disorders.[1][2]
-
Ifenprodil: Demonstrates rapid antidepressant-like effects in animal models, activates mTOR signaling, and modulates pro-inflammatory cytokines in the hippocampus.[9]
-
Traxoprodil (CP-101,606): Potentiates the antidepressant-like effects of certain antidepressant drugs in the forced swim test in mice.[6]
-
Ketamine: Exhibits rapid and sustained antidepressant effects in various animal models.
-
Memantine: Shows neuroprotective effects in models of Alzheimer's disease.
-
Dizocilpine (MK-801): Widely used to induce psychosis-like behaviors in animal models to study schizophrenia. It also shows neuroprotective effects in models of ischemia.[10]
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to understand and potentially replicate the findings.
Radioligand Binding Assay for NMDA Receptor Subtype Selectivity
Objective: To determine the binding affinity (Ki) of a test compound for different NMDA receptor subtypes.
Materials:
-
Cell membranes prepared from cell lines stably expressing specific NMDA receptor subtypes (e.g., HEK293 cells expressing GluN1/GluN2A, GluN1/GluN2B, etc.).
-
Radioligand specific for the binding site of interest (e.g., [3H]ifenprodil for the GluN2B subunit).
-
Test compounds at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well filter plates.
-
Scintillation counter.
Protocol:
-
Membrane Preparation: Homogenize cells expressing the target receptor in a lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.[11]
-
Binding Reaction: In each well of a 96-well plate, add the cell membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd value), and the test compound at varying concentrations.[11]
-
Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.[11]
-
Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.[11]
-
Quantification: Dry the filter plates and add scintillation cocktail to each well. Measure the radioactivity in each well using a scintillation counter.[11]
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]
Caption: Workflow for a competitive radioligand binding assay.
Whole-Cell Patch-Clamp Electrophysiology for IC50 Determination
Objective: To measure the functional inhibition of NMDA receptor-mediated currents by a test compound and determine its IC50.
Materials:
-
Cells expressing the NMDA receptor subtype of interest (e.g., Xenopus oocytes or HEK293 cells).
-
Patch-clamp rig including an amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass pipettes.
-
Internal solution (e.g., containing CsF, CsCl, EGTA, HEPES).
-
External solution (e.g., containing NaCl, KCl, CaCl2, HEPES, and the NMDA receptor agonists glutamate and glycine).
-
Test compound at various concentrations.
Protocol:
-
Cell Preparation: Culture and transfect cells with the desired NMDA receptor subunits.
-
Pipette Preparation: Pull glass pipettes to a resistance of 2-5 MΩ and fill with the internal solution.
-
Whole-Cell Configuration: Form a giga-ohm seal between the pipette tip and the cell membrane. Apply gentle suction to rupture the membrane and achieve the whole-cell configuration.
-
Current Recording: Clamp the cell at a holding potential (e.g., -60 mV). Apply the external solution containing glutamate and glycine (B1666218) to elicit an NMDA receptor-mediated current.
-
Antagonist Application: Perfuse the cell with the external solution containing the agonists plus the test compound at a specific concentration. Record the inhibited current.
-
Dose-Response: Repeat step 5 with a range of antagonist concentrations.
-
Data Analysis: Measure the peak amplitude of the NMDA current in the absence and presence of the antagonist. Plot the percentage of inhibition against the logarithm of the antagonist concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: Workflow for whole-cell patch-clamp electrophysiology.
Signaling Pathways
The binding of antagonists to the NMDA receptor can modulate downstream signaling cascades, which are critical for both normal physiological functions and pathological processes. The following diagram illustrates the general NMDA receptor signaling pathway.
Caption: Simplified NMDA receptor signaling pathway.
Conclusion
This compound emerges as a highly potent and exceptionally selective negative allosteric modulator of GluN2B-containing NMDA receptors. Its superior selectivity profile compared to other GluN2B antagonists like ifenprodil suggests a potentially wider therapeutic window with fewer off-target effects. While non-selective channel blockers such as ketamine, memantine, and dizocilpine have their established roles in research and clinical practice, their broader mechanisms of action can lead to more significant side effects. The oral activity of this compound is a significant advantage for potential clinical development. Further in vivo studies are warranted to fully elucidate the therapeutic potential of this compound in a range of neurological and psychiatric disorders where GluN2B dysfunction is implicated. This guide provides a foundational comparison to aid researchers and drug development professionals in evaluating the landscape of NMDA receptor antagonists and the promising position of this compound within it.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. Traxoprodil - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Ketamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Traxoprodil, a selective antagonist of the NR2B subunit of the NMDA receptor, potentiates the antidepressant-like effects of certain antidepressant drugs in the forced swim test in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.hres.ca [pdf.hres.ca]
- 8. 125I-ifenprodil: synthesis and characterization of binding to a polyamine-sensitive site in cerebral cortical membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ifenprodil rapidly ameliorates depressive-like behaviors, activates mTOR signaling and modulates proinflammatory cytokines in the hippocampus of CUMS rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dizocilpine - Wikipedia [en.wikipedia.org]
- 11. giffordbioscience.com [giffordbioscience.com]
A Comparative Analysis of TCS 46b and Ifenprodil for NMDA Receptor Modulation
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of two prominent NMDA receptor antagonists, TCS 46b and ifenprodil (B1662929). Both compounds exhibit selectivity for the NR2B subunit, a key target in various neurological disorders.
At a Glance: Key Efficacy Parameters
The following table summarizes the quantitative data on the potency and selectivity of this compound and ifenprodil based on available in vitro studies.
| Parameter | This compound | Ifenprodil | Source |
| Target | NMDA Receptor (NR1A/NR2B subtype) | NMDA Receptor (NR2B subtype) | [1] |
| Mechanism of Action | Subtype-selective antagonist | Non-competitive antagonist | [1] |
| IC50 (NR1A/NR2B) | 5.3 nM | - | [1] |
| IC50 (NR1A/NR2A) | 35,000 nM | - | [1] |
| IC50 (NR1A/NR2C) | > 100,000 nM | - | [1] |
Note: IC50 values for ifenprodil against specific NMDA receptor subtypes are not consistently reported in the same format as for this compound, precluding a direct numerical comparison in this table. However, literature confirms its high selectivity for NR2B-containing receptors.
Delving into the Mechanism of Action
Both this compound and ifenprodil function as antagonists of the N-methyl-D-aspartate (NMDA) receptor, with a pronounced selectivity for the NR2B (also known as GluN2B) subunit. This selectivity is crucial as NR2B-containing NMDA receptors are predominantly expressed in the forebrain and are implicated in synaptic plasticity, learning, and memory, as well as in the pathophysiology of various neurological and psychiatric disorders.
This compound is a potent and highly selective antagonist for the NR1A/NR2B subtype of the NMDA receptor.[1] Its significantly lower IC50 value for the NR1A/NR2B subtype compared to NR1A/NR2A and NR1A/NR2C subtypes underscores its remarkable selectivity.[1] This high selectivity may offer a more targeted therapeutic approach with a potentially lower side-effect profile compared to less selective NMDA receptor antagonists.
Ifenprodil acts as a non-competitive antagonist, binding to a site at the interface of the GluN1 and GluN2B subunits, distinct from the glutamate (B1630785) or glycine (B1666218) binding sites.[2] Its mechanism is use-dependent, meaning it has a higher affinity for the activated state of the receptor.[3] Beyond its primary action on NMDA receptors, ifenprodil has also been shown to interact with other receptors, including sigma-1 receptors and alpha-1 adrenergic receptors, which may contribute to its overall pharmacological profile.[2]
Signaling Pathways Under Modulation
The antagonism of NR2B-containing NMDA receptors by this compound and ifenprodil initiates a cascade of downstream signaling events. By blocking the influx of Ca2+ through the NMDA receptor channel, these compounds can influence a variety of intracellular pathways involved in cell survival, synaptic plasticity, and inflammation.
While the specific downstream signaling pathways for this compound have not been extensively detailed in the available literature, its action as an NR2B antagonist would logically follow the general pathway of NMDA receptor blockade.
For ifenprodil, research has begun to elucidate its impact on downstream signaling. Studies have shown that ifenprodil can activate the mTOR signaling pathway and modulate the levels of pro-inflammatory cytokines in the hippocampus.[4]
Below are graphical representations of the general NMDA receptor signaling pathway and the specific downstream effects reported for ifenprodil.
Experimental Protocols: A Methodological Overview
The evaluation of NMDA receptor antagonists like this compound and ifenprodil typically involves a combination of in vitro and in vivo experimental paradigms. Below are detailed methodologies for key experiments commonly cited in the field.
In Vitro Electrophysiology
Objective: To measure the inhibitory effect of the compound on NMDA receptor-mediated currents in isolated neurons or cell lines expressing specific NMDA receptor subtypes.
Methodology:
-
Cell Preparation: Primary neuronal cultures (e.g., from rat hippocampus or cortex) or HEK293 cells transfected with specific NMDA receptor subunit combinations (e.g., NR1A/NR2B) are used.
-
Patch-Clamp Recording: Whole-cell patch-clamp recordings are performed to measure ion channel activity. The cell is voltage-clamped at a holding potential of -60 mV to -70 mV.
-
NMDA Receptor Activation: A solution containing NMDA (e.g., 100 µM) and a co-agonist like glycine (e.g., 10 µM) is perfused over the cell to evoke an inward current.
-
Compound Application: The test compound (this compound or ifenprodil) is applied at varying concentrations to the perfusion solution.
-
Data Analysis: The reduction in the amplitude of the NMDA-evoked current in the presence of the compound is measured. The concentration-response curve is then plotted to determine the IC50 value.
In Vivo Models of Neurological Disorders
Objective: To assess the therapeutic efficacy of the compound in animal models of diseases where NMDA receptor hyperexcitability is implicated, such as stroke, epilepsy, or neuropathic pain.
Methodology (Example: Stroke Model):
-
Animal Model: A model of focal cerebral ischemia, such as the middle cerebral artery occlusion (MCAO) model, is induced in rodents.
-
Compound Administration: this compound or ifenprodil is administered (e.g., intravenously or intraperitoneally) at a specific time point before or after the ischemic insult.
-
Behavioral Assessment: Neurological deficits are assessed at various time points post-MCAO using standardized behavioral tests (e.g., neurological deficit score, rotarod test, grip strength test).
-
Histological Analysis: At the end of the study, brain tissue is collected to measure the infarct volume (e.g., using TTC staining) and to assess neuronal damage.
-
Data Analysis: The behavioral scores and infarct volumes of the treated group are compared to a vehicle-treated control group to determine the neuroprotective efficacy of the compound.
Conclusion
This compound and ifenprodil are both valuable research tools and potential therapeutic agents targeting the NR2B subunit of the NMDA receptor. This compound stands out for its high potency and selectivity, as demonstrated by its low nanomolar IC50 value for NR1A/NR2B receptors. Ifenprodil, while also selective for NR2B, has a more complex pharmacological profile with a well-described non-competitive mechanism of action and known effects on downstream signaling pathways such as mTOR.
The choice between these two compounds for research or therapeutic development will depend on the specific application. The high selectivity of this compound may be advantageous in applications where minimizing off-target effects is critical. The established literature and known downstream effects of ifenprodil may be beneficial for studies investigating the broader consequences of NR2B antagonism. Further direct comparative studies are warranted to fully elucidate the relative efficacy and therapeutic potential of these two important NMDA receptor modulators.
References
- 1. abmole.com [abmole.com]
- 2. Ifenprodil, a NR2B-selective antagonist of NMDA receptor, inhibits reverse Na+/Ca2+ exchanger in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological and electrophysiological characterization of novel NMDA receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ifenprodil rapidly ameliorates depressive-like behaviors, activates mTOR signaling and modulates proinflammatory cytokines in the hippocampus of CUMS rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Selectivity of TCS 46b: A Comparative Guide for Researchers
In the landscape of neuroscience research and drug development, the N-methyl-D-aspartate (NMDA) receptor stands as a critical target for therapeutic intervention in a host of neurological and psychiatric disorders. The nuanced functionality of NMDA receptor subtypes, however, necessitates the development of highly selective antagonists to minimize off-target effects and enhance therapeutic efficacy. This guide provides a comprehensive comparison of TCS 46b, a potent NR1A/2B subtype-selective NMDA receptor antagonist, with other notable NR2B-selective compounds. We present supporting experimental data, detailed methodologies for key experiments, and visual representations of pertinent signaling pathways and experimental workflows to aid researchers in their evaluation of this compound.
Comparative Selectivity of NR2B Antagonists
The selectivity of a compound is a critical determinant of its utility as a research tool and its potential as a therapeutic agent. The following table summarizes the in vitro potencies of this compound and other well-characterized NR2B-selective NMDA receptor antagonists against different NMDA receptor subtypes. The data are presented as half-maximal inhibitory concentrations (IC50), with lower values indicating higher potency.
| Compound | NR1A/2B (GluN1/GluN2B) IC50 (nM) | NR1A/2A (GluN1/GluN2A) IC50 (nM) | NR1A/2C (GluN1/GluN2C) IC50 (nM) | Selectivity (NR2A/NR2B) |
| This compound | 5.3 | 35,000 | >100,000 | ~6604-fold |
| Ro 25-6981 | 9 | 52,000 | - | ~5778-fold[[“]] |
| Ifenprodil | 340 | 146,000 | - | ~429-fold |
| CP-101,606 | 6.0 (Kᵈ) | No high-affinity binding detected | - | High |
Data Interpretation: The data clearly illustrate the high selectivity of this compound for the NR1A/2B subtype of the NMDA receptor. With an IC50 value of 5.3 nM for NR1A/2B and significantly higher values for NR1A/2A and NR1A/2C, this compound demonstrates a selectivity profile comparable to or exceeding that of other widely used NR2B antagonists like Ro 25-6981. CP-101,606 also shows high selectivity, with no significant binding detected at NR1/NR2A receptors.[2] Ifenprodil, while selective, exhibits a lower selectivity ratio compared to the other compounds listed.
Experimental Protocols
The determination of compound selectivity relies on robust and reproducible experimental methodologies. Below are detailed protocols for two standard assays used to characterize NMDA receptor antagonists.
Protocol 1: Two-Electrode Voltage Clamp (TEVC) Assay in Xenopus Oocytes
This electrophysiological technique is a cornerstone for characterizing the activity of ion channels, including NMDA receptors, expressed in a heterologous system.
1. Oocyte Preparation and cRNA Injection:
- Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.
- Inject oocytes with cRNAs encoding the desired NMDA receptor subunits (e.g., human NR1a and NR2B, or NR1a and NR2A).
- Incubate the injected oocytes for 2-5 days at 16-18°C in Barth's solution to allow for receptor expression.
2. Electrophysiological Recording:
- Place a single oocyte in a recording chamber continuously perfused with a standard frog Ringer's solution.
- Impale the oocyte with two glass microelectrodes filled with 3 M KCl, one for voltage sensing and the other for current injection.
- Clamp the oocyte membrane potential at a holding potential of -70 mV.
- Apply a solution containing NMDA (100 µM) and glycine (B1666218) (30 µM) to elicit an inward current mediated by the expressed NMDA receptors.
3. Compound Application and Data Analysis:
- Establish a stable baseline current in the presence of agonists.
- Co-apply the test compound (e.g., this compound) at various concentrations along with the agonists.
- Record the steady-state current at each concentration.
- Calculate the percentage of inhibition relative to the control current (agonists alone).
- Plot the concentration-response curve and fit the data using a sigmoidal dose-response equation to determine the IC50 value.
- Repeat the procedure for oocytes expressing different NMDA receptor subunit combinations (e.g., NR1a/NR2A, NR1a/NR2C) to determine selectivity.
Protocol 2: Radioligand Binding Assay
This biochemical assay measures the ability of a test compound to displace a radiolabeled ligand from its binding site on the receptor.
1. Membrane Preparation:
- Homogenize brain tissue (e.g., rat forebrain, rich in NR2B) or cultured cells expressing the target NMDA receptor subtype in a cold buffer.
- Centrifuge the homogenate to pellet the cell membranes.
- Wash the membrane pellet multiple times to remove endogenous ligands.
- Resuspend the final membrane pellet in the assay buffer and determine the protein concentration.
2. Binding Reaction:
- In a multi-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled NMDA receptor antagonist (e.g., [³H]Ro 25-6981 or a custom tritiated ligand), and varying concentrations of the unlabeled test compound (e.g., this compound).
- Incubate the mixture at a defined temperature for a specific time to allow the binding to reach equilibrium.
3. Separation and Quantification:
- Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
- Wash the filters with ice-cold buffer to remove any non-specifically bound radioactivity.
- Measure the radioactivity retained on the filters using a scintillation counter.
4. Data Analysis:
- Determine the non-specific binding by including a high concentration of a known potent, unlabeled ligand in some wells.
- Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the test compound.
- Plot the percentage of specific binding against the logarithm of the test compound concentration.
- Fit the data to a one-site competition model to calculate the IC50 value, which can then be converted to a binding affinity constant (Ki).
Visualizing the Molecular Context
To provide a clearer understanding of the experimental process and the biological system being studied, the following diagrams have been generated using the Graphviz DOT language.
References
TCS 46b: A Comparative Analysis of its Cross-reactivity with NMDA Receptor Subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cross-reactivity profile of TCS 46b, a potent N-methyl-D-aspartate (NMDA) receptor antagonist, with various NMDA receptor subtypes. The data presented herein is derived from published experimental findings to facilitate an objective evaluation of the compound's selectivity.
This compound has emerged as a highly selective antagonist for the NMDA receptor subtype containing the GluN1A and GluN2B subunits. Its significant selectivity over other NMDA receptor subtypes, such as those containing GluN2A and GluN2C subunits, makes it a valuable tool for investigating the specific physiological and pathological roles of GluN2B-containing NMDA receptors. This guide offers a quantitative summary of its binding affinities, detailed experimental methodologies for assessing such cross-reactivity, and visual representations of the relevant biological pathways and experimental workflows.
Data Presentation: Quantitative Analysis of this compound Cross-reactivity
The inhibitory activity of this compound against different NMDA receptor subtypes is summarized in the table below. The data clearly illustrates the compound's high affinity for the NR1A/2B subtype, with significantly lower potency observed for NR1A/2A and NR1A/2C subtypes. This marked difference in inhibitory concentration (IC50) values underscores the selectivity of this compound.
| Receptor Subtype | IC50 (nM) | Fold Selectivity (vs. NR1A/2B) |
| NR1A/2B | 5.3 | 1 |
| NR1A/2A | 35,000 | ~6604 |
| NR1A/2C | >100,000 | >18,868 |
Experimental Protocols
The determination of the IC50 values for this compound against different NMDA receptor subtypes involves a series of well-established molecular and cellular biology techniques. The following protocols provide a detailed methodology for the key experiments typically employed in such a study.
Heterologous Expression of NMDA Receptor Subtypes in HEK-293 Cells
This protocol describes the transient transfection of Human Embryonic Kidney (HEK-293) cells to express specific NMDA receptor subunit combinations.
-
Cell Culture: HEK-293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Transfection:
-
One day prior to transfection, cells are seeded into appropriate culture vessels to achieve 70-80% confluency on the day of transfection.
-
For each receptor subtype (NR1A/2A, NR1A/2B, NR1A/2C), the respective plasmid DNA constructs for the NMDA receptor subunits are co-transfected into the HEK-293 cells.
-
A common method for transfection is the use of a lipid-based transfection reagent. The plasmid DNA is diluted in a serum-free medium and mixed with the transfection reagent.
-
The DNA-lipid complex is then added to the cells and incubated for 4-6 hours at 37°C.
-
After incubation, the transfection medium is replaced with a complete growth medium.
-
The cells are then incubated for 24-48 hours to allow for the expression of the NMDA receptors.
-
Cell Membrane Preparation
This protocol outlines the procedure for isolating cell membranes containing the expressed NMDA receptors from the transfected HEK-293 cells.
-
Cell Harvesting: Transfected cells are washed with ice-cold phosphate-buffered saline (PBS) and harvested by gentle scraping.
-
Homogenization: The cell pellet is resuspended in an ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors) and homogenized using a Dounce homogenizer or a similar device.
-
Centrifugation: The homogenate is centrifuged at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and unbroken cells.
-
Membrane Pelleting: The resulting supernatant is then centrifuged at a high speed (e.g., 100,000 x g for 60 minutes at 4°C) to pellet the cell membranes.
-
Washing and Storage: The membrane pellet is washed with the homogenization buffer and then resuspended in a suitable buffer for storage at -80°C until use in the binding assay. The protein concentration of the membrane preparation is determined using a standard protein assay, such as the Bradford or BCA assay.
Radioligand Binding Assay for IC50 Determination
This protocol describes a competitive radioligand binding assay to determine the IC50 value of this compound for each NMDA receptor subtype.
-
Assay Buffer: The assay is performed in a buffer such as 50 mM Tris-HCl, pH 7.4.
-
Reaction Mixture: The reaction mixture in each well of a 96-well plate typically contains:
-
The prepared cell membranes (containing a specific NMDA receptor subtype).
-
A fixed concentration of a suitable radioligand that binds to the NMDA receptor (e.g., [3H]MK-801).
-
Varying concentrations of the unlabeled competitor compound, this compound.
-
-
Incubation: The plate is incubated at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Separation of Bound and Free Radioligand: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution. The filters are then washed rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding of the radioligand is calculated by subtracting the non-specific binding (determined in the presence of a saturating concentration of a known NMDA receptor antagonist) from the total binding. The IC50 value for this compound is then determined by fitting the competition binding data to a sigmoidal dose-response curve using non-linear regression analysis.
Mandatory Visualizations
Signaling Pathway of NMDA Receptor Activation
Caption: NMDA receptor activation and antagonism by this compound.
Experimental Workflow for Determining this compound Cross-reactivity
Caption: Workflow for assessing this compound's NMDA receptor subtype selectivity.
Reproducibility of TCS 46b Experimental Results: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
I. Quantitative Data Summary
The primary quantitative data for TCS 46b originates from initial preclinical studies. These findings are summarized below. It is important to note that without access to the full experimental details of the original publications, a thorough comparative analysis with alternative compounds is limited.
| Parameter | Reported Value | Receptor Subtype | Alternative NMDA Antagonists (for context) |
| IC₅₀ | 5.3 nM | NR1A/NR2B | Ifenprodil: ~10-50 nM (NR2B selective) |
| 35,000 nM | NR1A/NR2A | MK-801: ~5-30 nM (non-selective channel blocker) | |
| >100,000 nM | NR1A/NR2C | Memantine: ~1-5 µM (non-competitive, low affinity) | |
| In Vivo Efficacy | Potentiation of L-DOPA effects in 6-OHDA-lesioned rats | N/A | Various NMDA antagonists have shown efficacy in Parkinson's disease models. |
Note: The data presented here is based on publicly available information and supplier datasheets, which reference foundational studies. A direct comparison of experimental conditions and potential variability is not possible without the full original research articles.
II. Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of this compound are described in the primary literature. Below are generalized methodologies based on standard practices in the field for the key experiments cited.
A. NMDA Receptor Binding Assay
This in vitro assay is crucial for determining the binding affinity (IC₅₀) of a compound to different NMDA receptor subtypes.
Objective: To quantify the concentration of this compound required to inhibit the binding of a radiolabeled ligand to specific NMDA receptor subtypes by 50%.
General Methodology:
-
Membrane Preparation: Cell lines (e.g., HEK293) stably expressing specific human NMDA receptor subunit combinations (NR1A/NR2A, NR1A/NR2B, NR1A/NR2C) are cultured. The cell membranes containing the receptors are then isolated through homogenization and centrifugation.
-
Binding Reaction: The prepared membranes are incubated with a known concentration of a radiolabeled ligand that binds to the NMDA receptor (e.g., [³H]MK-801 or a subtype-selective ligand).
-
Competition: Increasing concentrations of the test compound (this compound) are added to the incubation mixture to compete with the radioligand for binding to the receptor.
-
Separation and Quantification: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration. The amount of radioactivity bound to the filter is then quantified using a scintillation counter.
-
Data Analysis: The concentration of this compound that displaces 50% of the specific binding of the radioligand is calculated to determine the IC₅₀ value.
B. In Vivo Model of Parkinson's Disease (6-OHDA-Lesioned Rat)
This animal model is used to assess the potential therapeutic effects of compounds for Parkinson's disease.
Objective: To evaluate the ability of this compound to potentiate the motor effects of L-DOPA in a rat model of Parkinson's disease.
General Methodology:
-
Lesion Induction: A neurotoxin, 6-hydroxydopamine (6-OHDA), is unilaterally injected into the medial forebrain bundle of rats to selectively destroy dopaminergic neurons in the substantia nigra, mimicking the pathology of Parkinson's disease.
-
Behavioral Assessment: After a recovery period, the rats are assessed for rotational behavior (circling) in response to a dopamine (B1211576) agonist (e.g., apomorphine) to confirm the lesion.
-
Drug Administration: A sub-threshold dose of L-DOPA (a standard Parkinson's disease medication) is administered to the lesioned rats, with or without co-administration of this compound at various doses.
-
Observation: The rotational behavior of the rats is observed and quantified over a specific period. An increase in contralateral rotations (away from the lesioned side) is indicative of a potentiation of the L-DOPA effect.
-
Data Analysis: The number of rotations in the group receiving both L-DOPA and this compound is compared to the group receiving L-DOPA alone to determine if there is a statistically significant potentiation of the motor response.
III. Visualizations
The following diagrams illustrate the key concepts and workflows described in this guide.
Caption: NMDA Receptor Antagonism by this compound.
Caption: In Vitro Binding Assay Workflow.
Independent Validation of TCS 46b's Mechanism of Action: A Comparative Guide
This guide provides an objective comparison of TCS 46b, a potent and selective NMDA receptor antagonist, with other alternatives targeting the same mechanism of action. The information presented is intended for researchers, scientists, and drug development professionals, offering a summary of quantitative data, detailed experimental methodologies, and visual representations of signaling pathways and experimental workflows to support independent validation efforts.
Mechanism of Action: Targeting the NR2B Subunit of NMDA Receptors
This compound is an orally active, subtype-selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting receptors containing the GluN2B (formerly known as NR2B) subunit. The NMDA receptor is a glutamate-gated ion channel crucial for synaptic plasticity and memory function. Overactivation of NMDA receptors is implicated in various neurological disorders. This compound's selective antagonism of the NR1A/2B subtype suggests a potential for therapeutic intervention with a reduced side-effect profile compared to non-selective NMDA receptor antagonists.
Comparative Analysis of NR2B-Selective Antagonists
To provide a comprehensive overview, this guide compares this compound with three other well-characterized NR2B-selective NMDA receptor antagonists: Ifenprodil, CP-101,606 (Traxoprodil), and Ro 25-6981. The following table summarizes their inhibitory potency (IC50 values) as determined by various in vitro assays. It is important to note that these values are compiled from different studies and experimental conditions may vary.
Table 1: Comparison of IC50 Values for NR2B-Selective NMDA Receptor Antagonists
| Compound | Assay Type | Target | IC50 (nM) |
| This compound | Not Specified | NR1A/2B | 5.3 |
| NR1A/2A | 35,000 | ||
| NR1A/2C | >100,000 | ||
| Ifenprodil | Electrophysiology (Xenopus oocytes) | NR1A/NR2B | 340 |
| Electrophysiology (Xenopus oocytes) | NR1A/NR2A | 146,000 | |
| CP-101,606 (Traxoprodil) | Inhibition of glutamate-induced neurotoxicity | Cultured hippocampal neurons | 11 |
| Ro 25-6981 | Electrophysiology (Xenopus oocytes) | GluN1C/GluN2B | 9 |
| Electrophysiology (Xenopus oocytes) | GluN1C/GluN2A | 52,000 | |
| [3H]MK-801 Binding Assay (rat forebrain membranes) | High-affinity site | 3 |
Experimental Protocols for Mechanism of Action Validation
The following are detailed methodologies for key experiments used to validate the mechanism of action of NR2B-selective NMDA receptor antagonists.
Electrophysiology: Whole-Cell Patch-Clamp Recording
This technique directly measures the ion flow through NMDA receptor channels in response to agonist application, and how this is affected by the antagonist.
Objective: To determine the inhibitory effect of the test compound on NMDA receptor-mediated currents in a controlled in vitro system.
Materials:
-
Cell line expressing recombinant human NMDA receptors (e.g., HEK293 cells transfected with GluN1 and GluN2B subunits).
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for pipette fabrication.
-
External solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl2, 10 HEPES, 10 glucose, 0.01 glycine (B1666218) (pH 7.3).
-
Internal solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP (pH 7.3).
-
NMDA (agonist).
-
Test compound (e.g., this compound) and reference antagonists.
Procedure:
-
Culture transfected cells on glass coverslips.
-
Place a coverslip in the recording chamber on the microscope stage and perfuse with external solution.
-
Fabricate patch pipettes with a resistance of 3-5 MΩ when filled with internal solution.
-
Approach a target cell with the patch pipette and form a gigaseal (>1 GΩ).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
Apply a saturating concentration of NMDA and glycine to elicit an inward current.
-
After establishing a stable baseline response, co-apply NMDA/glycine with varying concentrations of the test compound.
-
Record the peak inward current at each concentration.
-
Construct a concentration-response curve and calculate the IC50 value.
Calcium Imaging Assay
This method measures the influx of calcium through NMDA receptors upon activation, which is a key downstream event of receptor function.
Objective: To quantify the inhibition of NMDA receptor-mediated calcium influx by the test compound.
Materials:
-
Primary neuronal cultures (e.g., cortical or hippocampal neurons) or a suitable cell line expressing NMDA receptors.
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Fluorescence microscope or plate reader equipped for ratiometric imaging or fluorescence intensity measurement.
-
Balanced salt solution (BSS).
-
NMDA (agonist) and glycine (co-agonist).
-
Test compound and reference antagonists.
Procedure:
-
Plate cells on glass-bottom dishes or microplates.
-
Load cells with the calcium indicator dye according to the manufacturer's protocol (e.g., 30-60 minutes at 37°C).
-
Wash cells with BSS to remove excess dye.
-
Acquire a baseline fluorescence reading.
-
Stimulate the cells with NMDA and glycine.
-
Record the change in fluorescence intensity or ratio.
-
In separate wells or after a washout period, pre-incubate the cells with various concentrations of the test compound before stimulating with NMDA/glycine.
-
Measure the fluorescence response in the presence of the antagonist.
-
Calculate the percentage of inhibition for each concentration and determine the IC50 value.
Radioligand Binding Assay
This assay measures the ability of a test compound to displace a radiolabeled ligand that specifically binds to the NMDA receptor, providing information about binding affinity.
Objective: To determine the binding affinity (Ki) of the test compound for the NR2B subunit of the NMDA receptor.
Materials:
-
Cell membranes prepared from a cell line expressing the target NMDA receptor subtype or from brain tissue known to be rich in NR2B subunits (e.g., forebrain).
-
Radiolabeled ligand specific for the NR2B site (e.g., [3H]ifenprodil or [3H]Ro 25-6981).
-
Unlabeled test compound and reference compounds.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
In a multi-well plate, add the cell membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.
-
Incubate the mixture to allow binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing the Mechanism and Workflow
To further clarify the concepts discussed, the following diagrams were generated using Graphviz (DOT language).
Caption: NMDA Receptor Signaling and Antagonism.
Caption: Workflow for Validating NR2B Antagonism.
A Comparative Analysis of TCS 46b and Other Prominent NR2B Antagonists: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of TCS 46b and other significant N-methyl-D-aspartate (NMDA) receptor antagonists selective for the NR2B subunit. This document synthesizes key experimental data, details methodologies for crucial experiments, and visualizes relevant biological pathways and workflows to facilitate informed decision-making in neuroscience research and development.
The NMDA receptor, a key player in synaptic plasticity and neuronal function, is a heterotetrameric ion channel. The subunit composition of these receptors dictates their physiological and pharmacological properties. Receptors containing the GluN2B (formerly NR2B) subunit are of particular interest due to their involvement in various neurological and psychiatric disorders, including Parkinson's disease, depression, and neuropathic pain. Consequently, the development of selective NR2B antagonists has been a major focus of pharmaceutical research. This guide offers a comparative look at this compound alongside other well-characterized NR2B antagonists such as ifenprodil (B1662929), traxoprodil (B148271) (CP-101,606), EVT-101, and MK-0657.
Quantitative Performance Analysis
The following table summarizes the in vitro potency and selectivity of this compound and other selected NR2B antagonists. The data, presented as IC50 (half-maximal inhibitory concentration) and Ki (inhibitory constant) values, are crucial for comparing the compounds' efficacy at the molecular level.
| Compound | Target | IC50 (nM) | Ki (nM) | Selectivity Profile | Reference(s) |
| This compound | NR1A/NR2B | 5.3 | - | >6,600-fold vs. NR1A/NR2A (>35,000 nM) and >18,800-fold vs. NR1A/NR2C (>100,000 nM) | [1][2] |
| Ifenprodil | NR1A/NR2B | 155 - 340 | - | ~400-fold vs. NR1A/NR2A (~146,000 nM) | [3][4][5][6] |
| Traxoprodil (CP-101,606) | NR2B | - | - | Highly selective for NR2B over other NMDA receptor subunits. | [7][8] |
| EVT-101 | NR1A/NR2B | Low nM range | - | Selective for NR2B-containing receptors. | [9][10] |
| MK-0657 | NR2B | 3.6 | - | Highly potent and selective for NR2B. | [11][12][13] |
Key Experimental Methodologies
To ensure the reproducibility and accurate interpretation of the presented data, this section details the protocols for key in vitro and in vivo experiments commonly employed in the evaluation of NR2B antagonists.
In Vitro Assays
1. Radioligand Binding Assay for NR2B Receptor Affinity
This assay determines the binding affinity of a compound to the NR2B receptor.
-
Objective: To quantify the affinity (Ki) of a test compound for the NR2B subunit of the NMDA receptor.
-
Materials:
-
Cell membranes prepared from a cell line stably expressing recombinant human NR1A/NR2B receptors.
-
Radioligand, e.g., [³H]ifenprodil.
-
Test compounds at various concentrations.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound from the unbound radioligand by rapid filtration.
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
The IC50 value is determined from the competition binding curve, and the Ki value is calculated using the Cheng-Prusoff equation.
-
2. Whole-Cell Patch-Clamp Electrophysiology for Functional Inhibition
This technique measures the functional inhibition of NMDA receptor currents by a test compound.
-
Objective: To determine the potency (IC50) of a compound in inhibiting NR2B-mediated ion channel function.
-
Materials:
-
Cells expressing recombinant NR1A/NR2B receptors.
-
Patch-clamp rig with amplifier and data acquisition system.
-
External and internal recording solutions.
-
NMDA and glycine (B1666218) (co-agonists).
-
Test compounds.
-
-
Procedure:
-
Establish a whole-cell patch-clamp recording from a cell expressing the target receptors.
-
Apply NMDA and glycine to elicit an inward current.
-
Perfuse the cell with the test compound at various concentrations and measure the resulting inhibition of the NMDA-evoked current.
-
Construct a concentration-response curve to determine the IC50 value.[14][15][16][17][18]
-
In Vivo Models
1. 6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease
This model is used to assess the potential of NR2B antagonists to ameliorate motor deficits associated with Parkinson's disease.[19][20][21][22][23]
-
Objective: To evaluate the in vivo efficacy of a test compound in a preclinical model of Parkinson's disease.
-
Procedure:
-
Induce a unilateral lesion of the nigrostriatal dopamine (B1211576) pathway by stereotaxic injection of 6-OHDA into the medial forebrain bundle of rats.[19][20][21][22][23]
-
After a recovery period, assess motor asymmetry by measuring rotational behavior induced by a dopamine agonist (e.g., apomorphine).
-
Administer the test compound (e.g., orally or intraperitoneally) and measure its effect on L-DOPA-induced rotations or other motor parameters.[1][2]
-
2. Forced Swim Test (FST) for Antidepressant-like Activity
The FST is a common behavioral test to screen for potential antidepressant effects.[24][25][26][27][28]
-
Objective: To assess the antidepressant-like properties of a test compound.
-
Procedure:
-
Place a rodent in a cylinder of water from which it cannot escape.
-
Record the duration of immobility during a set period.
-
Administer the test compound prior to the test. A decrease in immobility time is indicative of an antidepressant-like effect.
-
3. Elevated Plus Maze (EPM) for Anxiolytic Activity
The EPM is used to evaluate the anxiolytic or anxiogenic effects of drugs.[29][30][31][32][33]
-
Objective: To determine the effect of a test compound on anxiety-like behavior.
-
Procedure:
-
The apparatus consists of two open and two enclosed arms elevated from the floor.
-
Place a rodent in the center of the maze and allow it to explore for a set period.
-
Record the time spent in and the number of entries into the open and closed arms. An increase in the time spent in the open arms suggests an anxiolytic effect.
-
Visualizing the Landscape: Pathways and Processes
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).
Caption: Simplified NR2B signaling cascade upon receptor activation.
Caption: Workflow for a competitive radioligand binding assay.
Caption: Experimental workflow for the 6-OHDA rat model of Parkinson's disease.
Concluding Remarks
The selective antagonism of the NR2B subunit of the NMDA receptor remains a promising strategy for the development of novel therapeutics for a range of central nervous system disorders. This compound has demonstrated high potency and selectivity for NR2B-containing receptors in vitro and efficacy in a preclinical model of Parkinson's disease. This guide provides a framework for comparing this compound with other key NR2B antagonists, offering valuable data and methodological insights to aid researchers in their ongoing investigations. The provided experimental protocols and visual aids are intended to support the design and execution of further comparative studies in this important area of neuropharmacology.
References
- 1. abmole.com [abmole.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Ifenprodil discriminates subtypes of the N-methyl-D-aspartate receptor: selectivity and mechanisms at recombinant heteromeric receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mapping the Binding Site of the Neuroprotectant Ifenprodil on NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antagonist properties of the stereoisomers of ifenprodil at NR1A/NR2A and NR1A/NR2B subtypes of the NMDA receptor expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Traxoprodil - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Exploring the overlapping binding sites of ifenprodil and EVT‐101 in GluN2B‐containing NMDA receptors using novel chicken embryo forebrain cultures and molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phase II study with NR2B sub-type selective NMDA antagonist in treatment-resistant depression voluntarily terminated - Evotec [evotec.com]
- 11. researchgate.net [researchgate.net]
- 12. Single-dose administration of MK-0657, an NR2B-selective NMDA antagonist, does not result in clinically meaningful improvement in motor function in patients with moderate Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Randomized, placebo-controlled, crossover pilot trial of the oral selective NR2B antagonist MK-0657 in patients with treatment-resistant major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 16. docs.axolbio.com [docs.axolbio.com]
- 17. Electrophysiological Investigation of NMDA Current Properties in Brain Slices | Springer Nature Experiments [experiments.springernature.com]
- 18. Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Video: The 6-hydroxydopamine Rat Model of Parkinson's Disease [jove.com]
- 20. The 6-hydroxydopamine Rat Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - US [thermofisher.com]
- 22. The 6-hydroxydopamine Rat Model of Parkinson's Disease [jove.com]
- 23. 6-OHDA Lesion Models of Parkinson’s Disease in the Rat | Springer Nature Experiments [experiments.springernature.com]
- 24. lasa.co.uk [lasa.co.uk]
- 25. animal.research.wvu.edu [animal.research.wvu.edu]
- 26. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 27. researchgate.net [researchgate.net]
- 28. discovery.researcher.life [discovery.researcher.life]
- 29. Elevated plus maze protocol [protocols.io]
- 30. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [bio-protocol.org]
- 31. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [en.bio-protocol.org]
- 32. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
In Vivo Efficacy of TCS 46b: A Comparative Analysis in a Preclinical Model of Parkinson's Disease
An important clarification : Initial background information suggested a potential link between TCS 46b and MALT1 inhibitors. However, extensive literature review confirms that This compound is a potent and selective N-methyl-D-aspartate (NMDA) receptor antagonist , specifically targeting the NR1A/2B subtype. Its mechanism of action is distinct from that of MALT1 inhibitors. This guide will focus on the confirmed in vivo efficacy of this compound within its established pharmacological class.
This comparison guide provides an objective analysis of the in vivo efficacy of this compound, a selective NMDA NR1A/2B receptor antagonist, in a preclinical model of Parkinson's disease. The performance of this compound is compared with other relevant NMDA receptor antagonists, supported by available experimental data. This document is intended for researchers, scientists, and professionals in drug development.
Comparative Efficacy of NMDA Receptor Antagonists in the 6-OHDA-Lesioned Rat Model
The 6-hydroxydopamine (6-OHDA)-lesioned rat is a widely used and well-validated animal model for Parkinson's disease, mimicking the dopamine (B1211576) depletion observed in human patients. In this model, NMDA receptor antagonists are evaluated for their ability to alleviate motor deficits and potentiate the therapeutic effects of L-DOPA, the standard treatment for Parkinson's disease.
| Compound | Class | Dosing Information (in 6-OHDA rat model) | Observed In Vivo Efficacy |
| This compound | Selective NMDA NR1A/2B Receptor Antagonist | 10 and 30 mg/kg (p.o. or i.p.) | Potentiates the effects of L-DOPA. |
| Dizocilpine (MK-801) | Non-competitive NMDA Receptor Antagonist | 0.15-0.3 mg/kg (i.p.) | Enhanced stepping with the contralateral paw, comparable to 8 mg/kg L-DOPA.[1] |
| CPP | Competitive NMDA Receptor Antagonist | 1.5-6.25 mg/kg (i.p.) | Enhanced stepping with the contralateral paw, comparable to 8 mg/kg L-DOPA.[1] |
| Memantine (B1676192) | Non-competitive NMDA Receptor Antagonist | 5, 10, 15, and 20 mg/kg | Produced a significant reduction of L-DOPA-induced dyskinesia (LID).[2] |
| Amantadine | Non-competitive NMDA Receptor Antagonist | 10, 20, 40, 60 mg/kg | Produced a significant reduction of L-DOPA-induced dyskinesia (LID).[2] |
Experimental Protocols
6-Hydroxydopamine (6-OHDA) Lesioning in Rats
The 6-OHDA lesion model is a cornerstone for preclinical Parkinson's disease research. The protocol involves the stereotaxic injection of the neurotoxin 6-OHDA into the medial forebrain bundle (MFB) or the striatum of one hemisphere of the rat brain. This induces a progressive and selective degeneration of dopaminergic neurons in the nigrostriatal pathway, leading to motor impairments on the contralateral side of the body.
Procedure Outline:
-
Animal Preparation: Adult male rats (e.g., Sprague-Dawley or Wistar) are anesthetized.
-
Stereotaxic Surgery: The animal is placed in a stereotaxic frame. A small hole is drilled in the skull to allow access to the target brain region.
-
6-OHDA Injection: A solution of 6-OHDA hydrochloride (typically dissolved in saline with ascorbic acid to prevent oxidation) is slowly infused into the MFB or striatum using a microsyringe.[3][4]
-
Post-operative Care: Animals are monitored for recovery and receive appropriate post-operative care.
-
Lesion Confirmation: The extent of the dopaminergic lesion is typically confirmed 2-3 weeks post-surgery through behavioral testing (e.g., apomorphine- or amphetamine-induced rotation test) or post-mortem histological analysis.[4]
Behavioral Assessment: Potentiation of L-DOPA Effect
To assess the efficacy of compounds like this compound in potentiating L-DOPA, 6-OHDA-lesioned rats are treated with L-DOPA in combination with the test compound. Motor function is then evaluated using tests such as the stepping test or by observing rotational behavior.
Stepping Test:
-
The rat is held with its hindlimbs elevated, allowing only the forelimbs to touch a surface.
-
The experimenter moves the rat sideways, and the number of adjusting steps made by the contralateral and ipsilateral forelimbs is counted.
-
A reduction in the number of contralateral steps is indicative of parkinsonian motor deficits.
-
An increase in contralateral steps following treatment indicates a therapeutic effect.[1]
Signaling Pathway and Experimental Workflow
NMDA Receptor Signaling Pathway
The NMDA receptor is a glutamate-gated ion channel that plays a crucial role in synaptic plasticity and neuronal communication. Its overactivation is implicated in excitotoxicity and neurodegenerative diseases like Parkinson's disease. This compound acts by selectively blocking the NR1A/2B subtype of this receptor.
Caption: NMDA Receptor Signaling Pathway and this compound Inhibition.
Experimental Workflow for In Vivo Efficacy Testing
The following diagram illustrates the typical workflow for evaluating the in vivo efficacy of a compound in the 6-OHDA-lesioned rat model.
Caption: Experimental Workflow for In Vivo Efficacy Assessment.
References
- 1. NMDA receptor antagonists ameliorate the stepping deficits produced by unilateral medial forebrain bundle injections of 6-OHDA in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of memantine on L-DOPA-induced dyskinesia in the 6-OHDA-lesioned rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. conductscience.com [conductscience.com]
- 4. Behavioral characterization of the 6-hydroxidopamine model of Parkinson’s disease and pharmacological rescuing of non-motor deficits - PMC [pmc.ncbi.nlm.nih.gov]
Performance of TCS 46b: A Comparative Analysis Against Industry-Standard NMDA Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of TCS 46b, a selective NMDA receptor antagonist, against established industry standards. The data presented is compiled from publicly available research to assist in the evaluation of this compound for research and development purposes.
Data Presentation: Quantitative Comparison of NMDA Receptor Antagonists
The following table summarizes the inhibitory potency (IC50) of this compound and other notable NMDA receptor antagonists. Lower IC50 values indicate higher potency. The data highlights the selectivity of these compounds for different NMDA receptor subunits.
| Compound | Target Subunit(s) | IC50 (nM) |
| This compound | NR1A/2B | 5.3 |
| NR1A/2A | 35,000 | |
| NR1A/2C | >100,000 | |
| Ro 25-6981 | GluN2B | 9 |
| GluN2A | 52,000 | |
| Ifenprodil | GluN2B | 223 |
| Memantine | NMDA Receptor (non-selective) | ~1,000 - 2,100 |
| MK-801 | NMDA Receptor (non-selective) | ~120 - 140 |
Experimental Protocols
In Vitro Radioligand Binding Assay for IC50 Determination
This protocol outlines a standard method for determining the inhibitory concentration (IC50) of a compound against specific NMDA receptor subtypes.
Objective: To measure the concentration of a test compound (e.g., this compound) required to displace 50% of a specific radioligand from its target receptor.
Materials:
-
Cell membranes expressing the NMDA receptor subtype of interest (e.g., NR1A/2B).
-
Radioligand specific for the NMDA receptor (e.g., [3H]MK-801).
-
Test compounds (this compound and other antagonists).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, combine the cell membranes, radioligand, and either a test compound dilution or buffer (for total binding control). A high concentration of a known non-specific ligand is used to determine non-specific binding.
-
Incubate the plates to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through the filter plates, washing with ice-cold assay buffer to separate bound from free radioligand.
-
Allow the filters to dry, then add scintillation fluid.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the specific binding for each concentration of the test compound.
-
Plot the specific binding as a function of the log of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
In Vivo 6-OHDA-Lesioned Rat Model of Parkinson's Disease and L-DOPA Potentiation
This protocol describes the creation of a preclinical model of Parkinson's disease and the assessment of a compound's ability to potentiate the effects of L-DOPA.
Objective: To evaluate the in vivo efficacy of this compound in a rat model of Parkinson's disease.
Materials:
-
Adult male Sprague-Dawley rats.
-
6-hydroxydopamine (6-OHDA) hydrochloride.
-
Anesthetic (e.g., isoflurane).
-
Stereotaxic apparatus.
-
L-DOPA and a peripheral decarboxylase inhibitor (e.g., benserazide).
-
This compound.
-
Rotational behavior monitoring system.
Procedure: Part 1: 6-OHDA Lesioning
-
Anesthetize the rats and place them in a stereotaxic frame.
-
Inject 6-OHDA unilaterally into the medial forebrain bundle to induce degeneration of dopaminergic neurons in the substantia nigra.
-
Allow the animals to recover for a period of 2-3 weeks to allow the lesion to stabilize.
-
Confirm the lesion by assessing rotational behavior induced by a dopamine (B1211576) agonist (e.g., apomorphine).
Part 2: L-DOPA Potentiation Study
-
Administer L-DOPA/benserazide to the lesioned rats to induce contralateral rotations.
-
On subsequent days, administer the test compound (this compound) at various doses prior to the L-DOPA/benserazide administration.
-
Record the number of contralateral rotations over a set period (e.g., 90-120 minutes) using an automated rotational behavior monitoring system.
-
Compare the number of rotations in animals treated with this compound and L-DOPA to those treated with L-DOPA alone to determine if this compound potentiates the effect of L-DOPA.
Mandatory Visualization
Safety Operating Guide
Proper Disposal Procedures for TCS 46b: A Guide for Laboratory Professionals
For researchers and scientists in the field of drug development, the safe handling and disposal of chemical compounds are of paramount importance. This document provides essential guidance on the proper disposal procedures for TCS 46b, a potent and selective NMDA NR1A/2B receptor antagonist. Adherence to these guidelines is critical for ensuring laboratory safety and regulatory compliance.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented below. This information is crucial for its safe handling and in determining the appropriate disposal route.
| Property | Value |
| Chemical Name | 5-(3-(4-benzylpiperidin-1-yl)prop-1-yn-1-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one[1] |
| CAS Number | 302799-86-6[1][2][3][4][5] |
| Molecular Formula | C22H23N3O[1][3][5] |
| Molecular Weight | 345.44 g/mol [3][5] |
| Solubility | Soluble in DMSO (to 100 mM) and ethanol (B145695) (to 100 mM)[6] |
| Storage | Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 6 months; -20°C for 1 month[3] |
Disposal Protocol
As a research chemical, specific disposal instructions for this compound are not extensively documented. However, based on standard laboratory procedures for chemical waste, the following step-by-step guide should be followed. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific regulations.
Step 1: Personal Protective Equipment (PPE) Before handling this compound, ensure you are wearing appropriate PPE, including:
-
Safety goggles
-
Chemical-resistant gloves
-
Laboratory coat
Step 2: Waste Segregation Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure proper disposal.
-
Solid Waste:
-
Unused or expired this compound powder should be collected in a designated, clearly labeled hazardous waste container.
-
Contaminated materials such as weighing paper, pipette tips, and gloves should also be placed in this container.
-
The container must be sealed and stored in a well-ventilated area, away from incompatible materials.
-
-
Liquid Waste:
-
Solutions of this compound in solvents like DMSO or ethanol should be collected in a separate, labeled hazardous waste container for flammable liquids.
-
Do not mix with aqueous or other incompatible waste streams.
-
Ensure the container is properly sealed and stored in a designated satellite accumulation area.
-
Step 3: Labeling All waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and the solvent used (e.g., "in DMSO")
-
The approximate concentration and quantity
-
The date of accumulation
Step 4: Storage Store waste containers in a designated, secure area that is cool, dry, and well-ventilated.[7] Storage should be in accordance with your institution's guidelines and local regulations.
Step 5: Disposal Request Once the waste container is full or ready for disposal, submit a hazardous waste pickup request to your institution's EHS department. Do not pour this compound down the drain or dispose of it in regular trash.
Experimental Protocols
No specific experimental protocols for the disposal of this compound were found in the available literature. The procedures outlined above are based on general best practices for the disposal of research-grade chemical compounds.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By following these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Always prioritize safety and consult your institution's EHS department for guidance.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. abmole.com [abmole.com]
- 4. This compound | 302799-86-6 [chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. rndsystems.com [rndsystems.com]
- 7. evosupplygroupcatalog.sfo3.digitaloceanspaces.com [evosupplygroupcatalog.sfo3.digitaloceanspaces.com]
Standard Operating Procedure: Handling and Disposal of Compound TCS-46b
This document provides essential safety and logistical information for the handling and disposal of the novel research compound TCS-46b. The following procedures are based on established best practices for managing potent, uncharacterized chemical agents in a laboratory setting and are intended to minimize risk to personnel and the environment.
Hazard Assessment and Risk Mitigation
Given that Compound TCS-46b is a novel chemical entity, its full toxicological profile is unknown. Therefore, it must be handled as a potent and hazardous substance. A thorough risk assessment should be conducted before any new procedure involving TCS-46b is initiated.
Key Principles:
-
As Low As Reasonably Practicable (ALARP): All exposure to Compound TCS-46b should be minimized.
-
Hierarchy of Controls: Engineering controls (e.g., fume hoods), followed by administrative controls (e.g., standard operating procedures), and finally, personal protective equipment (PPE) should be used to mitigate risks.
Personal Protective Equipment (PPE)
The following table summarizes the required PPE for handling Compound TCS-46b.
| Protection Type | Specification | Purpose |
| Hand Protection | Nitrile gloves (double-gloving recommended) | Prevents skin contact. The outer glove should be removed and disposed of immediately after handling. |
| Eye Protection | Chemical splash goggles or a full-face shield | Protects eyes from splashes and aerosols. |
| Body Protection | A buttoned-up lab coat with tight-fitting cuffs | Prevents contamination of personal clothing. |
| Respiratory Protection | A properly fitted N95 respirator or higher | Recommended when handling the powdered form or when aerosolization is possible. |
Operational Plan: Step-by-Step Handling Protocol
3.1. Preparation:
-
Ensure a chemical fume hood is certified and functioning correctly.
-
Gather all necessary equipment and reagents.
-
Don all required PPE as specified in the table above.
-
Prepare a designated waste container for TCS-46b contaminated materials.
3.2. Handling:
-
Conduct all manipulations of Compound TCS-46b within the fume hood.
-
When weighing the solid form, use an enclosure to prevent dust inhalation.
-
For solutions, use a syringe or pipette to transfer the liquid, avoiding splashing.
-
Keep all containers with TCS-46b sealed when not in use.
3.3. Post-Handling:
-
Decontaminate all surfaces and equipment with an appropriate solvent.
-
Carefully remove and dispose of the outer pair of gloves in the designated waste container.
-
Remove the remaining PPE and wash hands thoroughly with soap and water.
Disposal Plan
All waste contaminated with Compound TCS-46b must be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a clearly labeled, sealed container. |
| Liquid Waste | Collect in a compatible, sealed, and labeled waste bottle. |
| Sharps | Dispose of in a designated sharps container. |
Emergency Procedures
| Situation | Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. |
| Inhalation | Move to fresh air immediately. |
| Spill | Evacuate the area and alert the appropriate safety personnel. |
In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) for Compound TCS-46b to the medical personnel.
Experimental Workflow and Safety Logic
The following diagram illustrates the logical flow of operations for the safe handling of Compound TCS-46b.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
